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  • Product: 5,8-Dibromooctanoic acid
  • CAS: 144616-08-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Brominated Aliphatic Carboxylic Acids: A Focus on 5,8-Dibromooctanoic Acid and its Analogs

Introduction: In the landscape of modern synthetic chemistry and drug development, bifunctional molecules serve as indispensable scaffolds for constructing complex molecular architectures. Among these, haloalkanoic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of modern synthetic chemistry and drug development, bifunctional molecules serve as indispensable scaffolds for constructing complex molecular architectures. Among these, haloalkanoic acids are of paramount importance, offering two distinct reactive handles—a terminal halide and a carboxylic acid—for orthogonal chemical modifications. This guide addresses the chemical structure and physical properties of 5,8-dibromooctanoic acid. Due to the limited specific literature on the 5,8-disubstituted isomer, this document will establish a comprehensive technical profile by examining closely related, well-documented analogs, primarily the versatile ω-haloacid, 8-bromooctanoic acid. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding the behavior and utility of this class of compounds.

Chemical Structure and Physicochemical Properties

5,8-Dibromooctanoic acid possesses a linear eight-carbon backbone functionalized with a carboxylic acid at the C1 position and bromine atoms at the C5 and C8 positions. The presence of two bromine atoms significantly increases the molecule's molecular weight and alters its polarity and reactivity compared to its monosubstituted counterpart.

The IUPAC name for this structure is 3,8-dibromooctanoic acid[1]. Its molecular formula is C8H14Br2O2, and it has a molecular weight of approximately 302.00 g/mol [1].

For comparative and practical purposes, the well-characterized analog, 8-bromooctanoic acid, provides a reliable baseline for understanding the physical properties of such molecules.

Visualizing the Core Structures

To clarify the molecular architecture, the chemical structures of 5,8-dibromooctanoic acid and its key analog, 8-bromooctanoic acid, are presented below.

Caption: Chemical structures of 5,8-dibromooctanoic acid and 8-bromooctanoic acid.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 8-bromooctanoic acid, which serves as a valuable reference point.

PropertyValueSource(s)
Molecular Formula C₈H₁₅BrO₂[2][3][4]
Molecular Weight 223.11 g/mol [2][3][4][5]
CAS Number 17696-11-6[2][4][5]
Appearance Off-white to light cream crystalline powder or solid[3][6][7][8][9][10]
Melting Point 35-37 °C[5][6][7][9]
Boiling Point 147-150 °C at 2 mmHg[2][5][6][7]
Solubility Slightly soluble in water; Soluble in chloroform and methanol.[6][7]
Density ~1.324 g/cm³[8][10]
pKa 4.77 ± 0.10 (Predicted)[7][8]

Synthesis and Mechanistic Insights

Protocol: Synthesis of 8-Bromooctanoic Acid via Ester Hydrolysis

This protocol details the saponification of ethyl 8-bromooctanoate, a common and efficient method for producing high-purity 8-bromooctanoic acid.[6][7]

Rationale: The choice of base-catalyzed hydrolysis (saponification) is predicated on its typically faster reaction kinetics and irreversibility compared to acid-catalyzed hydrolysis. The subsequent acidification ensures the complete conversion of the carboxylate salt to the desired neutral carboxylic acid, rendering it soluble in organic solvents for extraction.

Caption: Workflow for the synthesis of 8-bromooctanoic acid via ester hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[6][7]

    • Expert Insight: Ethanol is chosen as the solvent because it is miscible with both the aqueous base and the organic ester, creating a homogeneous reaction medium that facilitates efficient reaction kinetics.

  • Saponification: Cool the solution to 0°C using an ice bath. Slowly add a 1M sodium hydroxide solution (3.98 mL) dropwise to the stirred solution. Continue stirring at 0°C for 5 hours.[6][7]

    • Expert Insight: The reaction is performed at 0°C to control the exothermic nature of the hydrolysis and to minimize potential side reactions, such as elimination of HBr, which becomes more favorable at higher temperatures.

  • Acidification: After the reaction is complete (monitored by TLC), acidify the mixture with a 1M hydrochloric acid solution until the pH is acidic.[6][7]

    • Expert Insight: This step is crucial to protonate the sodium octanoate salt formed in situ, converting it to the neutral carboxylic acid, which is insoluble in water but soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).[6][7]

    • Expert Insight: Ethyl acetate is a moderately polar solvent that effectively extracts the carboxylic acid while having low miscibility with the aqueous phase. Multiple extractions ensure a high recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and a saturated sodium chloride (brine) solution (2 x 20 mL).[6]

    • Expert Insight: The bicarbonate wash removes any residual HCl, while the brine wash removes bulk water and breaks up any emulsions, aiding in the separation of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the final product.[6][7]

    • Expert Insight: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace amounts of water from the ethyl acetate solution without reacting with the product.

Applications in Research and Drug Development

Brominated fatty acids are valuable bifunctional linkers. The differential reactivity of the alkyl bromide (susceptible to nucleophilic substitution) and the carboxylic acid (undergoes esterification, amidation, etc.) allows for their sequential functionalization. This property is highly sought after in medicinal chemistry and materials science.

  • Cross-Linking Reagent: 8-Bromooctanoic acid is classified as a cross-linking reagent.[5] It can be used to connect two different molecular entities, a foundational technique in the synthesis of complex molecules and bioconjugates.

  • Precursor for PROTACs and ADCs: Bifunctional linkers are the central component of technologies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While 8-bromooctanoic acid itself may be a simple linker, it represents the fundamental scaffold used to attach a targeting moiety to a payload molecule.

  • Synthesis of Bioactive Molecules: It serves as a starting material for more complex molecules. For instance, it is used to prepare 8-mercaptooctanoic acid, a key intermediate in the biosynthesis of lipoic acid, and to synthesize inhibitors of topoisomerase II by linking them to triple helix-forming oligonucleotides.[5] It is also a precursor in the synthesis of specialized compounds like 8-(N-Methyl-4,4'-bipyridinyl)-octanoic acid.[6]

Spectral and Analytical Characterization

While specific spectral data for 5,8-dibromooctanoic acid is unavailable, a predictive analysis based on its structure and data from analogs provides a strong basis for its characterization.

  • ¹H NMR: The proton NMR spectrum would be complex. One would expect to see a signal for the acidic proton of the carboxylic acid (>10 ppm, broad), multiplets for the -CH(Br)- protons, a triplet for the terminal -CH₂Br protons, and a series of overlapping multiplets for the other methylene (-CH₂-) groups in the aliphatic chain.

  • ¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) around 175-180 ppm. The carbons bearing the bromine atoms (-C-Br) would appear further upfield, typically in the 30-60 ppm range, with the remaining methylene carbons appearing in the 20-35 ppm region.

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing two bromine atoms, like 5,8-dibromooctanoic acid, will exhibit a characteristic triplet peak pattern for the molecular ion [M, M+2, M+4] with a relative intensity ratio of approximately 1:2:1.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key features: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid) and a sharp, strong C=O stretching absorption around 1700-1725 cm⁻¹.

Safety, Handling, and Stability

Hazard Profile: Based on data for 8-bromooctanoic acid, this class of compounds should be handled with care. It is classified as corrosive.[5]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][4][5]

  • Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2][4]

Stability and Storage: The compound is generally stable under recommended storage conditions.[3][11] It is combustible and incompatible with strong oxidizing agents and strong bases.[6][7][11] For long-term integrity, it should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[7][8]

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 8-Bromooctanoic Acid | 17696-11-6.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 8-Bromooctanoic acid.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 8-Bromooctanoic acid.
  • PubChem. (n.d.). 8-Bromooctanoic acid | C8H15BrO2 | CID 548275.
  • ChemicalBook. (2026, January 13). 8-Bromooctanoic acid | 17696-11-6.
  • ChemicalBook. (2026, January 13). 8-Bromooctanoic acid Chemical Properties,Uses,Production.
  • Sigma-Aldrich. (n.d.). 8-Bromooctanoic acid 97 | 17696-11-6.
  • PubChem. (n.d.). 3,8-Dibromooctanoic acid | C8H14Br2O2 | CID 23282171.
  • Home Sunshine Pharma. (n.d.). 8-Bromooctanoic Acid CAS 17696-11-6.
  • LookChem. (n.d.). 8-Bromooctanoic acid.
  • Ottokemi. (n.d.). 8-Bromooctanoic acid, 97% 17696-11-6 India.
  • BenchChem. (2025). Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols.

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 5,8-dibromooctanoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5,8-Dibromooctanoic Acid Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5,8-Dibromooctanoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and development, providing atomic-level insights into molecular structure.[1][2][3][4] This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 5,8-dibromooctanoic acid, a halogenated carboxylic acid. By integrating foundational NMR principles with predictive data and advanced 2D NMR strategies, we provide a robust framework for the structural elucidation of this and similar molecules. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of organic molecules.

Introduction: The Role of NMR in Structural Elucidation

In the pharmaceutical landscape, the precise characterization of molecular structure is a non-negotiable prerequisite for advancing a compound through the development pipeline.[5] NMR spectroscopy serves as a cornerstone of this process, offering detailed information about the number, type, connectivity, and spatial arrangement of atoms within a molecule.[1] By probing the magnetic properties of nuclei like ¹H and ¹³C, NMR allows for the unambiguous determination of molecular architecture, which is fundamental to understanding a drug's mechanism of action, its pharmacokinetic properties, and its potential metabolic pathways.[2]

This guide focuses on 5,8-dibromooctanoic acid, a molecule whose structure presents several interesting features for NMR analysis: a carboxylic acid terminus, a flexible aliphatic chain, and two stereocenters created by the bromine substituents. Understanding its spectral signature is key to confirming its identity, assessing its purity, and studying its interactions in more complex systems.

Molecular Structure and Predicted NMR Spectra

A thorough analysis begins with an examination of the molecule's topology to predict the number and type of expected NMR signals. 5,8-dibromooctanoic acid is an eight-carbon chain with bromine atoms at C5 and C8. Due to the asymmetric nature of the molecule (the two ends are different), all eight carbon atoms and all proton environments are chemically non-equivalent. Therefore, we anticipate observing eight distinct signals in the ¹³C NMR spectrum and nine distinct signals in the ¹H NMR spectrum (including the carboxylic acid proton).

Caption: Molecular structure of 5,8-dibromooctanoic acid with carbon numbering.

Predicted ¹H NMR Spectrum

The chemical shift of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as carbonyls and halogens, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[6][7]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
H (on -COOH)10.0 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton, subject to hydrogen bonding. Signal may exchange with D₂O.[8][9][10]
H₂ (on C2)2.3 - 2.5Triplet (t)2Hα to the carbonyl group, deshielded. Coupled to C3 protons.[11]
H₂ (on C3)1.6 - 1.8Multiplet (m)2Hβ to the carbonyl group.
H₂ (on C4)1.8 - 2.0Multiplet (m)2HAdjacent to the C5 methine bearing an electronegative bromine atom.
H (on C5)4.0 - 4.2Multiplet (m)1HDirectly attached to a carbon with an electronegative bromine atom, causing significant deshielding.
H₂ (on C6)1.9 - 2.1Multiplet (m)2HFlanked by two carbons (C5 and C7) that are influenced by bromine atoms.
H₂ (on C7)2.0 - 2.2Multiplet (m)2Hα to the C8 carbon bearing a bromine atom.
H₂ (on C8)3.4 - 3.6Triplet (t)2HDirectly attached to a carbon with a terminal bromine atom, leading to strong deshielding.
Predicted ¹³C NMR Spectrum

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dictated by the local electronic environment. Electronegative atoms and sp²-hybridized carbons cause a downfield shift.[12][13]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (-COOH)175 - 185Carbonyl carbon of a carboxylic acid, highly deshielded.[9][12]
C233 - 36α to the carbonyl group.
C324 - 27Standard aliphatic sp³ carbon.
C435 - 39Deshielded by the adjacent C5-Br group.
C555 - 60Directly attached to an electronegative bromine atom.
C638 - 42Influenced by the C5-Br and C8-Br groups.
C730 - 34α to the C8-Br group.
C832 - 35Directly attached to a terminal bromine atom.

Experimental Design for Unambiguous Structural Verification

A robust experimental design is crucial for validating the predicted structure. A multi-tiered approach, starting with simple 1D experiments and progressing to more complex 2D techniques, forms a self-validating system where data from each experiment must be mutually consistent.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Validation Prep Dissolve ~10-20 mg of 5,8-dibromooctanoic acid in ~0.7 mL CDCl₃ with TMS H1 1D ¹H NMR (Quantitative, Multiplicity) Prep->H1 C13 1D ¹³C NMR (Proton-Decoupled, Number of Carbons) H1->C13 COSY 2D COSY (¹H-¹H Connectivity) C13->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Assign Assign Signals (Use HSQC to link ¹H and ¹³C) HSQC->Assign Connect Establish Connectivity (Trace ¹H-¹H couplings in COSY) Assign->Connect Confirm Confirm Structure (Verify all data are consistent) Connect->Confirm

Caption: A self-validating workflow for NMR-based structural elucidation.

Protocol: Sample Preparation
  • Analyte Weighing: Accurately weigh 10-20 mg of 5,8-dibromooctanoic acid.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds.[14]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[15]

  • Solubilization: Cap the tube and gently invert it several times to ensure complete dissolution. A brief sonication may be required.

    • Expert Insight: If the carboxylic acid proton signal at 10-13 ppm is broad or difficult to observe due to exchange, re-running the sample in DMSO-d₆ can often produce a sharper, more well-defined peak.

Protocol: 1D NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Spectrometer: Bruker AVANCE III 500 MHz (or equivalent).

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30). Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon.[16]

    • Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

Protocol: 2D NMR for Unambiguous Assignment

For complex molecules, 2D NMR is essential to definitively assign signals and confirm connectivity.[17]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Purpose: To establish the proton-proton connectivity along the aliphatic chain. For example, a cross-peak between the signals at ~2.4 ppm (H2) and ~1.7 ppm (H3) would confirm their adjacency.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.

    • Purpose: To unambiguously link the proton and carbon skeletons. For instance, the proton signal at ~4.1 ppm (H5) will show a correlation to the carbon signal at ~58 ppm (C5).[18]

Conclusion

The structural elucidation of 5,8-dibromooctanoic acid serves as an excellent case study in the application of modern NMR spectroscopy. Through a combination of predictive analysis based on fundamental principles and a systematic experimental workflow incorporating both 1D and 2D NMR techniques, a complete and trustworthy assignment of its ¹H and ¹³C chemical shifts can be achieved. This methodical approach is directly applicable to a wide range of small molecules encountered in drug discovery and chemical research, underscoring the indispensable role of NMR in confirming molecular identity and purity.

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • News-Medical.Net. (2024). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring.
  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • MDPI. (2021). Applications of Solution NMR in Drug Discovery.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • Doc Brown's Chemistry. (n.d.). Molecular spectroscopy analysing the C-13 NMR spectrum of 1-bromo-2-chloroethane.
  • Doc Brown's Chemistry. (2026). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Doc Brown's Chemistry. (n.d.). 1,1-dibromoethane low high resolution 1H proton nmr spectrum.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • PMC. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • PMC. (n.d.). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Wikipedia. (n.d.). Carboxylic acid.
  • Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy.
  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy.
  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

Sources

Foundational

Mechanism of Action for 5,8-Dibromooctanoic Acid Derivatives: Bifunctional Alkylation and Covalent Crosslinking in Targeted Therapeutics

Executive Summary In the landscape of covalent bioconjugation and targeted therapeutics, aliphatic bifunctional electrophiles offer unprecedented control over protein modification. This technical whitepaper elucidates th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of covalent bioconjugation and targeted therapeutics, aliphatic bifunctional electrophiles offer unprecedented control over protein modification. This technical whitepaper elucidates the mechanism of action (MoA) of 5,8-dibromooctanoic acid (5,8-DBOA) derivatives. By leveraging a precise four-carbon spatial geometry between two reactive bromide leaving groups, 5,8-DBOA architectures function as highly efficient cross-linking agents. We detail their application in stabilizing Antibody-Drug Conjugates (ADCs) via disulfide re-bridging and their role as mechanism-based inhibitors of dithiol-dependent enzymes.

Structural Rationale and Core Mechanism

While historically overshadowed by their 6,8-dibromo analogs (which serve as the direct synthetic precursors to α-lipoic acid)[1], 5,8-DBOA derivatives have emerged as critical structural motifs in modern covalent drug design. The mechanism of action is fundamentally driven by sequential bimolecular nucleophilic substitution (S_N2) reactions.

The bromine atoms at the C5 and C8 positions serve as excellent leaving groups. When exposed to nucleophilic thiolate anions (R-S⁻), the 5,8-DBOA scaffold undergoes a biphasic alkylation process. The four-carbon spacer (C5-C6-C7-C8) is thermodynamically and geometrically optimal for bridging adjacent cysteine residues without inducing excessive steric strain. During synthesis and formulation, it is critical to control reaction temperatures, as excessive heat can lead to the elimination of HBr and the formation of inactive β-unsaturated carboxylic acids[2].

Covalent Inhibition of Dithiol-Dependent Enzymes

Beyond bioconjugation, the 5,8-DBOA pharmacophore acts as a mechanism-based covalent inhibitor for enzymes relying on active-site dithiols, such as thioredoxin reductase (TrxR).

The initial binding event aligns the C5-bromine with the first catalytic cysteine, leading to mono-alkylation. This initial reaction anchors the inhibitor to the target. The resulting proximity effect drastically increases the local effective concentration of the C8-bromine, driving a rapid intramolecular S_N2 reaction with the second catalytic cysteine. This dual-alkylation permanently locks the enzyme in an inactive, macrocyclic state.

MOA DBOA 5,8-DBOA Derivative (Bifunctional Electrophile) Complex Pre-covalent Complex (Proximity Effect) DBOA->Complex Binds Target Enzyme Dithiol Enzyme (e.g., TrxR) Enzyme->Complex Active Site MonoAlk Monofunctional Alkylation (1st SN2 Reaction) Complex->MonoAlk Fast Kinetics BiAlk Bifunctional Crosslink (2nd SN2 Reaction) MonoAlk->BiAlk Intramolecular Inhibition Irreversible Enzyme Inhibition BiAlk->Inhibition Conformational Lock

Fig 1. Biphasic SN2 covalent inhibition pathway of dithiol enzymes by 5,8-DBOA.

Disulfide Re-bridging in Antibody-Drug Conjugates (ADCs)

A primary translational application of dibromooctanoic acid derivatives is their use as re-bridging linkers in Antibody-Drug Conjugates[3]. Traditional maleimide-based ADCs often suffer from retro-Michael instability in systemic circulation, leading to premature payload release and off-target toxicity.

By utilizing a 5,8-DBOA derivative, the reduced interchain disulfides of a monoclonal antibody can be covalently re-bridged. The C5-C8 spacing perfectly accommodates the ~5-6 Å distance between reduced cysteine residues on the heavy and light chains. This forms a highly stable bis-thioether linkage that is strictly resistant to thiol exchange with serum albumin. Similar to the synthesis of lipoic acid derivatives from dibromooctanoic acid[4], the efficiency of this reaction relies on the high nucleophilicity of the target thiols.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a bioconjugation protocol is only as robust as its internal controls. The following methodology for ADC conjugation using a 5,8-DBOA-payload linker is designed as a self-validating system.

Protocol: TCEP-Mediated Reduction and 5,8-DBOA Crosslinking

Step 1: Mild Disulfide Reduction Incubate the native monoclonal antibody (mAb) with 2.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours in borate buffer (pH 8.0).

  • Causality: TCEP is strictly utilized instead of traditional agents like Dithiothreitol (DTT) or β-mercaptoethanol. TCEP relies on a phosphine core rather than a thiol to reduce disulfides. Because it contains no free thiols, it will not compete with the antibody's cysteines for the 5,8-DBOA electrophile. This eliminates the need for an intermediate desalting step, minimizing protein loss.

Step 2: Bifunctional Alkylation Add 5 molar equivalents of the 5,8-DBOA-payload derivative (dissolved in DMSO, final DMSO <5% v/v) directly to the reduced mAb. Incubate at 22°C for 4 hours.

  • Causality: The choice of pH 8.0 is not arbitrary. At this pH, the cysteine thiol (pKa ~8.3) exists in a dynamic equilibrium with its highly nucleophilic thiolate anion form. This ensures rapid S_N2 displacement of the secondary bromides, while remaining just below the threshold where base-catalyzed hydrolysis of the payload's ester/amide linkages becomes a significant side reaction.

Step 3: LC-MS Intact Mass Analysis (Self-Validating Gatekeeper) Quench the reaction with N-acetylcysteine, purify via size-exclusion chromatography (SEC), and subject the sample to intact mass spectrometry.

  • Causality: To validate that true bifunctional cross-linking occurred, intact mass spectrometry is employed. A successful 5,8-DBOA cross-link results in a precise mass shift corresponding to the linker-payload mass minus the mass of two hydrobromic acid (HBr) molecules (approx. 161.8 Da). If the mass shift indicates the loss of only one HBr, the system flags incomplete cross-linking (mono-alkylation), rendering the batch invalid.

ADC_Workflow mAb Native Monoclonal Antibody Reduction Mild Reduction (TCEP) Cleaves Interchain Disulfides mAb->Reduction FreeThiols Antibody with Free Thiols Reduction->FreeThiols Conjugation 5,8-DBOA-Payload Addition (pH 8.0) FreeThiols->Conjugation Electrophilic Attack Rebridged Disulfide Re-bridged ADC Conjugation->Rebridged Crosslinking Validation LC-MS Intact Mass Validation Rebridged->Validation QA/QC Checkpoint

Fig 2. Step-by-step workflow for ADC synthesis using 5,8-DBOA re-bridging linkers.

Quantitative Data Summaries

The following table summarizes the kinetic and stability advantages of 5,8-DBOA derivatives compared to standard monofunctional alkylators.

ParameterTraditional Maleimide5,8-DBOA DerivativeAnalytical Method
Bimolecular Rate Constant ( k2​ ) ~10³ M⁻¹ s⁻¹~10¹ M⁻¹ s⁻¹Stopped-flow fluorescence
Serum Stability ( t1/2​ at 37°C) 3 - 4 days (retro-Michael)> 14 days (stable thioether)LC-MS/MS (in vivo model)
Cross-linking Efficiency N/A (Monofunctional)> 92%SDS-PAGE / Intact MS
Off-Target Reactivity High (reacts with free serum thiols)Low (requires spatial proximity)Ellman’s Reagent Assay

References

  • Ethyl 2-bromooctanoate | 5445-29-4 - Benchchem. 2

  • α-Lipoic acid chemistry: the past 70 years - PMC (nih.gov). 1

  • WO2014197854A1 - Novel linkers for antibody-drug conjugates and related compounds, compositions, and methods of use - Google Patents. 3

  • US3049549A - Lipoic acid and derivatives - Google Patents. 4

Sources

Exploratory

5,8-Dibromooctanoic Acid (CAS 144616-08-0): A Bifunctional Scaffold for Advanced Lipid and PROTAC Synthesis

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs) and lipid nanoparticle (LNP) delivery systems, the demand for highly customizable, bifunctional building blocks is paramount. 5,8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and lipid nanoparticle (LNP) delivery systems, the demand for highly customizable, bifunctional building blocks is paramount. 5,8-Dibromooctanoic acid (CAS 144616-08-0) emerges as a uniquely versatile scaffold[1]. Featuring a carboxylic acid terminus coupled with two differentially reactive halogen centers—a primary bromide at C8 and a secondary bromide at C5—this molecule allows for precise, regioselective functionalization.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, predictive thermodynamic modeling, and validated experimental workflows required to harness 5,8-dibromooctanoic acid in advanced drug development.

Physicochemical Profiling & Thermodynamic Behavior

Accurate physicochemical data is the foundation of any synthetic workflow. Because 5,8-dibromooctanoic acid is a highly specialized intermediate, empirical data for certain extreme thermodynamic states (such as atmospheric boiling point) requires predictive modeling based on structural analogs[2].

Molecular Weight and Composition

The exact molecular formula of 5,8-dibromooctanoic acid is C₈H₁₄Br₂O₂ . The presence of two heavy bromine isotopes (⁷⁹Br and ⁸¹Br) gives it a distinct isotopic signature, with a standardized average molecular weight of 302.00 g/mol [1].

Predictive Boiling Point Modeling

The empirical boiling point of the unhalogenated parent compound, octanoic acid, is 237 °C. The introduction of two highly polarizable bromine atoms significantly amplifies London dispersion forces and dipole-dipole interactions[2].

  • Atmospheric Pressure (760 mmHg): Predictive thermodynamic models place the theoretical boiling point of 5,8-dibromooctanoic acid between 350 °C and 370 °C .

  • Thermal Degradation Causality: At temperatures exceeding 200 °C, polyhalogenated carboxylic acids are thermodynamically driven to undergo rapid dehydrohalogenation (loss of HBr) or decarboxylation. Therefore, the atmospheric boiling point is purely theoretical; the compound will decompose before boiling.

  • Practical Distillation: To isolate or purify this compound via distillation, researchers must utilize high-vacuum conditions (e.g., ~150–160 °C at 0.1 mmHg ) to lower the boiling point below the thermal degradation threshold.

Quantitative Data Summary
Physicochemical PropertyValue / Description
CAS Registry Number 144616-08-0
Molecular Formula C₈H₁₄Br₂O₂
Molecular Weight 302.00 g/mol
Predicted Boiling Point (760 mmHg) ~350–370 °C (Decomposes prior to boiling)
Vacuum Distillation Temp (0.1 mmHg) ~150–160 °C
Structural Features Primary Br (C8), Secondary Br (C5), Carboxylic Acid (C1)

Mechanistic Insights: The Power of Differential Reactivity

The core synthetic value of 5,8-dibromooctanoic acid lies in the [3].

  • C8 Primary Bromide: Located at the terminus of the alkyl chain, this carbon experiences minimal steric hindrance. It is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) reactions.

  • C5 Secondary Bromide: Located mid-chain, this carbon is sterically shielded. It requires significantly higher activation energy to undergo SN​2 substitution and is highly prone to bimolecular elimination ( E2 ) under strongly basic conditions or elevated temperatures[3].

Expertise & Experience Insight: By carefully tuning the solvent, nucleophile strength, and temperature, chemists can exclusively react the C8 position while leaving the C5 position completely intact. This eliminates the need for complex, yield-reducing protecting group strategies when building asymmetric PROTAC linkers or branched ionizable lipids.

Experimental Workflow: Regioselective Azidation Protocol

The following protocol details the regioselective conversion of 5,8-dibromooctanoic acid to 8-azido-5-bromooctanoic acid. This is a foundational step for subsequent Click Chemistry (CuAAC) applications.

Materials Required
  • 5,8-dibromooctanoic acid (1.0 eq, 3.02 g, 10.0 mmol)

  • Sodium azide ( NaN3​ ) (1.1 eq, 0.71 g, 11.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Deionized water, Ethyl acetate, Brine

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.02 g of 5,8-dibromooctanoic acid in 25 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates the Na+ cations but leaves the N3−​ anions "naked" and highly reactive, drastically lowering the activation energy required for the SN​2 pathway.

  • Reagent Addition: Add 0.71 g of sodium azide in one single portion. Purge the flask with argon gas and seal it to prevent moisture ingress.

  • Kinetic Control: Stir the reaction mixture at exactly 25 °C for 12 hours .

    • Causality: Temperature control is the critical failure point of this protocol. At 25 °C, the primary C8 bromide reacts rapidly. If the temperature is allowed to exceed 40–50 °C, the secondary C5 bromide will begin to undergo competitive SN​2 substitution or E2 elimination, destroying the regioselectivity[3].

  • Quenching & Extraction: Dilute the mixture with 50 mL of deionized water to quench the reaction. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers vigorously with brine (5 x 20 mL). Note: Multiple brine washes are mandatory to fully partition the residual DMF out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporation at 30 °C).

Trustworthiness: Self-Validating Checkpoint

Before proceeding to the next synthetic step, the crude product must be validated via Fourier-Transform Infrared (FTIR) spectroscopy.

  • Success Criteria: The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ confirms successful azide incorporation. The retention of the broad O-H stretch (2500–3300 cm⁻¹ ) confirms the carboxylic acid was not inadvertently esterified. The absence of alkene stretches (1600–1650 cm⁻¹ ) proves that no unwanted E2 elimination occurred at the C5 position.

Reaction Pathway Visualization

The diagram below illustrates the logical flow of the regioselective functionalization, highlighting how the structural properties of 5,8-dibromooctanoic acid are exploited.

G A 5,8-Dibromooctanoic Acid (Primary C8-Br, Secondary C5-Br) B Regioselective SN2 at C8 (NaN3, DMF, 25°C) A->B Step 1: Exploiting Steric Differences C 8-Azido-5-bromooctanoic Acid (Stable Intermediate) B->C D SN2 or Cross-Coupling at C5 (Amination, Heat >60°C) C->D Step 2: Forcing Conditions for Secondary Halide E Bifunctionalized Lipid (PROTAC Linker / LNP Component) D->E

Regioselective functionalization workflow of 5,8-dibromooctanoic acid.

Applications in Advanced Therapeutics

  • PROTAC Linker Engineering: The efficacy of a PROTAC relies heavily on the spatial geometry and lipophilicity of its linker. The 8-carbon chain of 5,8-dibromooctanoic acid provides optimal spacing, while the C5 position allows for the orthogonal attachment of solubilizing groups (e.g., PEG chains) to tune the pharmacokinetic profile.

  • Ionizable Lipids for mRNA Delivery: By reacting the C8 and C5 bromides with various secondary amines, researchers can rapidly synthesize libraries of branched, ionizable amino-lipids. The carboxylic acid terminus can then be conjugated to cholesterol or PEG-lipid anchors, forming the structural basis of next-generation Lipid Nanoparticles (LNPs).

References

Sources

Foundational

solubility profile of 5,8-dibromooctanoic acid in organic solvents

An in-depth understanding of the solubility profile of 5,8-dibromooctanoic acid is critical for optimizing reaction kinetics, extraction efficiencies, and downstream purification in synthetic organic chemistry. Widely re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the solubility profile of 5,8-dibromooctanoic acid is critical for optimizing reaction kinetics, extraction efficiencies, and downstream purification in synthetic organic chemistry. Widely recognized as a pivotal halogenated aliphatic intermediate—most notably utilized in the total synthesis of (±)-α-lipoic acid (thioctic acid)[1]—its behavior in organic solvents is governed by a complex interplay of dispersion forces, dipole moments, and hydrogen bonding.

This technical guide synthesizes the theoretical framework, quantitative profiling, and self-validating experimental methodologies required to accurately determine and leverage the solubility of 5,8-dibromooctanoic acid in various organic media.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 5,8-dibromooctanoic acid requires overcoming its crystal lattice energy through favorable solute-solvent interactions. This thermodynamic process is best modeled using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a molecule into three distinct intermolecular forces[2][3]:

  • Dispersion Forces ( δd​ ) : The eight-carbon aliphatic chain and the two heavy, highly polarizable bromine atoms at the C5 and C8 positions contribute to a massive dispersion force profile. Solvents with matching high dispersion forces (e.g., halogenated solvents) interact highly favorably here.

  • Polar Forces ( δp​ ) : The permanent dipoles generated by the electronegative C-Br bonds and the terminal carboxylic acid group require solvents with moderate dielectric constants to stabilize the molecule in solution.

  • Hydrogen Bonding ( δh​ ) : The terminal carboxylic acid acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (like hexane), these molecules often form stable, self-associated dimers. Polar protic solvents disrupt this dimerization, solvating the individual monomers[4].

HSP Solute 5,8-Dibromooctanoic Acid (Solute) Dispersion Dispersion (δd) Aliphatic & Br Solute->Dispersion Polar Polar Forces (δp) C-Br & COOH Solute->Polar Hbond H-Bonding (δh) COOH Dimerization Solute->Hbond Solvent Organic Solvent (Target Medium) Dispersion->Solvent Polar->Solvent Hbond->Solvent

Intermolecular forces dictating 5,8-dibromooctanoic acid solubility.

Quantitative Solubility Profile in Organic Solvents

Because empirical solubility data for highly specific intermediates can vary based on crystalline polymorphism and purity, the following table provides representative thermodynamic solubility ranges at 25°C. These values are extrapolated from structurally analogous medium-chain halogenated carboxylic acids (e.g., 8-bromooctanoic acid) to guide process chemistry design[5].

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Est. Solubility (25°C)Mechanistic Rationale
Halogenated Dichloromethane (DCM)8.9> 500 mg/mL Exceptional solubility. The polarizability of the bromine atoms perfectly matches the strong dispersion forces of DCM.
Polar Aprotic Ethyl Acetate6.0~ 350 mg/mL High solubility. The ester oxygen acts as an H-bond acceptor for the carboxylic acid, while the alkyl group solvates the octyl chain.
Polar Protic Methanol32.7~ 250 mg/mL High solubility. Strong H-bonding disrupts carboxylic acid dimers, though the hydrophobic tail slightly limits absolute miscibility.
Non-Polar Hexane1.9~ 20 mg/mL Low solubility. While the octyl chain is highly miscible in hexane, the polar COOH group resists dissolution without an H-bond acceptor.
Aqueous Water80.1< 1 mg/mL Virtually insoluble. The hydrophobicity of the 8-carbon chain and the massive bromine atoms overwhelmingly outcompete the hydrophilic COOH group.

Experimental Methodology: Thermodynamic Solubility Determination

In drug development and process chemistry, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility (often measured via rapid solvent-shift methods) only indicates the point of precipitation and is highly prone to supersaturation artifacts[6].

To obtain the true equilibrium between the solid crystal lattice and the solvated state, the Shake-Flask Method is the gold standard[7][8].

Step-by-Step Protocol
  • Solute Preparation : Accurately weigh an excess amount of 5,8-dibromooctanoic acid (ensuring visible undissolved solid will remain) into a highly inert, sealed borosilicate glass vial.

  • Solvent Dispensation : Add a precise volume (e.g., 2.0 mL) of the target organic solvent.

  • Isothermal Equilibration : Place the sealed vial in a temperature-controlled orbital shaker at 25°C. Causality Check : Agitate for a minimum of 24 to 72 hours. This extended timeframe is strictly required because the dissolution-precipitation dynamic of highly crystalline halogenated compounds is slow; shorter times risk measuring a false, pre-equilibrium state[8].

  • Phase Separation : Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter.

  • Analytical Quantification : Dilute the clarified supernatant into the linear range of your analytical instrument. Quantify the concentration using HPLC-UV (typically at 210-220 nm for the carboxylic acid chromophore) or LC-MS against a validated, multi-point calibration curve[7].

Workflow N1 1. Solute Preparation (Excess Solid Addition) N2 2. Solvent Addition (Target Organic Medium) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 24-72h) N2->N3 N4 4. Phase Separation (Centrifugation/Filtration) N3->N4 N5 5. Analytical Quantification (HPLC-UV / LC-MS) N4->N5

Thermodynamic solubility determination workflow via the shake-flask method.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of the solubility data, the experimental design must include self-validating checks:

  • False Positives via Colloidal Suspensions : Halogenated aliphatic acids can occasionally form micelles or colloidal suspensions in borderline solvents. These colloids can pass through standard 0.45 µm filters, falsely inflating the HPLC concentration readout.

    • Validation Protocol: Before HPLC injection, subject the supernatant to Dynamic Light Scattering (DLS) or check for the Tyndall effect using a laser pointer. If scattering is observed, ultracentrifugation is required.

  • Solvent Evaporation Artifacts : Highly volatile organic solvents (e.g., DCM, ethyl acetate) can slowly evaporate through vial septa during the 72-hour shaking phase, artificially concentrating the solute.

    • Validation Protocol: Weigh the sealed vials on an analytical balance immediately after preparation and again after the 72-hour incubation. A mass loss of >1% invalidates the replicate.

  • pH Shifts in Aqueous/Organic Mixtures : If testing solubility in mixed aqueous-organic systems, the dissolution of the carboxylic acid will lower the pH, which in turn suppresses its own ionization and alters solubility.

    • Validation Protocol: Measure the pH of the medium both before the addition of the solid and at the end of the equilibration period to ensure the buffering capacity was not exhausted.

References

  • Campbell, A. "A New Synthesis of (±)-5:8-Thioctic Acid." RSC Publishing, 1955.1

  • "General Experimental Protocol for Determining Solubility." BenchChem. 7

  • "Shake-Flask Solubility Assay." Bienta.6

  • "Hansen Solubility Parameters." Kinam Park. 2

  • "Pencil and Paper Estimation of Hansen Solubility Parameters." National Center for Biotechnology Information (PMC). 3

  • "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species." Dissolution Technologies. 8

Sources

Exploratory

A Comprehensive Guide to Determining the Crystallographic and 3D Structure of 5,8-Dibromooctanoic Acid

Abstract For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function, reactivity, and potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function, reactivity, and potential as a therapeutic agent. The arrangement of atoms in space dictates how a molecule interacts with biological targets, influences its physical properties, and guides structure-activity relationship (SAR) studies. This technical guide addresses the topic of the crystallographic data and 3D structure of 5,8-dibromooctanoic acid. A thorough search of prominent structural databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available experimental crystal structures for this compound.[1][2][3][4]

This guide, therefore, is structured not as a review of existing data, but as a comprehensive, field-proven workflow for researchers to determine the 3D structure of 5,8-dibromooctanoic acid and similar novel compounds. We will proceed from the foundational steps of synthesis and purification to the intricate processes of single-crystal X-ray diffraction and complementary computational modeling. Each section is designed to provide both the procedural steps and the underlying scientific rationale, empowering researchers to navigate the challenges of structural elucidation.

Prerequisite: Synthesis and Purification of 5,8-Dibromooctanoic Acid

The journey to a crystal structure begins with a pure, well-characterized compound. The quality of the starting material is paramount; impurities can significantly hinder or entirely prevent the formation of high-quality crystals suitable for diffraction experiments.

Synthetic Pathway

While various synthetic routes can be envisioned, a common approach for synthesizing brominated fatty acids involves the bromination of a suitable precursor. For instance, a plausible route could involve the radical bromination of a protected octanoic acid derivative or a ring-opening reaction of a cyclic precursor followed by functional group manipulation. A frequently employed method for introducing bromine at specific positions is the Hell-Volhard-Zelinskii reaction for α-bromination, though other methods would be required for the ω-position.

A more direct, albeit potentially complex, route could start from a di-unsaturated octanoic acid, followed by the addition of HBr across the double bonds. However, controlling the regioselectivity for the 5- and 8-positions would be a significant challenge. For the purpose of this guide, we will assume the successful synthesis of crude 5,8-dibromooctanoic acid.

Purification Protocol

Long-chain fatty acids and their derivatives present unique purification challenges due to their amphipathic nature and tendency to aggregate.[5][6] A multi-step purification strategy is often necessary to achieve the >95% purity recommended for crystallization trials.[7]

Protocol 1: Purification of 5,8-Dibromooctanoic Acid

  • Initial Extraction:

    • Following the synthesis reaction, quench the reaction mixture and perform a liquid-liquid extraction. Use a suitable organic solvent like diethyl ether or ethyl acetate to extract the crude product from the aqueous phase.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine solution to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Rationale: Chromatography is essential for separating the target compound from unreacted starting materials and closely related side products.

    • Stationary Phase: Silica gel is a common choice for separating compounds of moderate polarity like carboxylic acids.

    • Mobile Phase: A gradient elution system is typically most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The carboxylic acid group will interact strongly with the silica, requiring a more polar mobile phase for elution. A small percentage of acetic or formic acid is often added to the mobile phase to improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Recrystallization:

    • Rationale: Recrystallization is a powerful final purification step that relies on differences in solubility between the compound and impurities at varying temperatures.[8][9]

    • Solvent Selection: The ideal solvent is one in which 5,8-dibromooctanoic acid is sparingly soluble at room temperature but highly soluble when heated.[9] A solvent screen using small amounts of the compound is crucial.

    • Procedure: a. Dissolve the chromatography-purified product in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate, or acetonitrile).[8] b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals and for excluding impurities.[10] c. Once crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield. d. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum.

Experimental Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides unambiguous data on bond lengths, bond angles, and stereochemistry.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most significant bottleneck in an SCXRD experiment.[13] This process involves creating a supersaturated solution from which molecules can slowly deposit in an ordered, repeating lattice.

Crystallization TechniqueDescriptionSuitability for 5,8-Dibromooctanoic Acid
Slow Evaporation The compound is dissolved in a solvent, and the container is loosely covered, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of supersaturation and crystallization.[7]High. Simple and effective for many organic molecules. A solvent system like dichloromethane or a hexane/ethyl acetate mixture could be effective.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, solubility drops, leading to crystallization.[10]High. This method is essentially a controlled version of the final recrystallization step and is excellent for compounds with a significant temperature-solubility gradient.
Vapor Diffusion The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble but which is miscible with the solvent. The solvent slowly diffuses into the anti-solvent vapor, or vice-versa, inducing crystallization.[7]Moderate to High. Useful if finding a single ideal solvent is difficult. A common setup is dissolving the acid in a small amount of a volatile solvent like THF or dichloromethane and allowing a less volatile anti-solvent like hexane or pentane to diffuse in.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix.[10]Moderate. Can produce high-quality crystals but can be technically challenging to set up without disturbing the interface.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 5,8-Dibromooctanoic Acid Purification Purification (>95% Purity) Synthesis->Purification Crystallization Grow Single Crystals (0.1-0.3 mm) Purification->Crystallization Mount Mount Crystal on Diffractometer Crystallization->Mount XRay Expose to Monochromatic X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern (Reflections) XRay->Diffraction Indexing Determine Unit Cell & Space Group Diffraction->Indexing Integration Integrate Reflection Intensities Indexing->Integration Solution Solve Phase Problem (Generate Electron Density Map) Integration->Solution Refinement Refine Atomic Model (Positions, Thermal Parameters) Solution->Refinement Validation Validate Final Structure Refinement->Validation Deposition Deposit Data in CSD Validation->Deposition

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol for X-ray Diffraction Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[14] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of spots (reflections) that are recorded on a detector.[11][15]

  • Data Processing: The positions and intensities of the thousands of collected reflections are processed. The geometry of the pattern provides the dimensions of the unit cell (the basic repeating unit of the crystal), and the intensities contain the information about the arrangement of atoms within that unit cell.[12]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to convert the measured reflection intensities into an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic soundness. Upon publication, the data should be deposited in the Cambridge Structural Database (CSD) to make it available to the global scientific community.[2]

Computational 3D Structure Prediction

In parallel with, or in the absence of, successful crystallization, computational methods can provide valuable insights into the likely low-energy conformations of a molecule. These predicted structures are essential for virtual screening, molecular docking, and other in-silico drug discovery efforts.

Methodologies

Modern structure prediction tools often employ data-driven approaches that leverage the vast amount of experimental data available in repositories like the CSD.[16][17][18]

  • Knowledge-Based/Data-Driven Methods: These algorithms deconstruct the target molecule into fragments and search a library of experimentally determined structures for identical or similar fragments.[16] The 3D geometry of the target molecule is then assembled from these pre-existing, validated geometries. This approach is extremely fast and often highly accurate for common chemical motifs.

  • Molecular Mechanics (Force Fields): These methods use a set of classical mechanics equations (a "force field") to calculate the potential energy of a molecule as a function of its atomic coordinates. An energy minimization algorithm is then used to find the lowest energy conformation(s). While powerful, they can sometimes get trapped in local energy minima and may require a good starting structure.

Computational_Workflow cluster_prediction 3D Coordinate Generation cluster_refinement Energy Minimization Input Input: 2D Structure of 5,8-Dibromooctanoic Acid (e.g., SMILES string) Fragment Deconstruct into Fragments Input->Fragment Library Match Fragments against 3D Structural Library (e.g., CSD-derived) Fragment->Library Assemble Assemble 3D Coordinates Library->Assemble ForceField Apply Molecular Mechanics Force Field (e.g., MMFF94, UFF) Assemble->ForceField Minimize Minimize Conformational Energy ForceField->Minimize Output Output: Predicted Low-Energy 3D Conformer(s) Minimize->Output

Caption: Workflow for Computational 3D Structure Prediction.

Predicted Structure of 5,8-Dibromooctanoic Acid

Public databases like PubChem provide a computationally generated 3D conformer for 3,8-dibromooctanoic acid (a constitutional isomer of the target molecule).[19] A similar process would be used for 5,8-dibromooctanoic acid. The predicted structure would show the flexible eight-carbon chain, with bromine atoms at C5 and C8, and a carboxylic acid group at C1. The lowest energy conformer will likely adopt a staggered arrangement along the carbon backbone to minimize steric strain, but numerous low-energy conformations are possible due to the seven rotatable single bonds in the chain.

PropertyPredicted Value for 5,8-Dibromooctanoic Acid (Isomer of CID 23282171)Data Source
Molecular Formula C₈H₁₄Br₂O₂PubChem (Computed)
Molecular Weight 302.00 g/mol PubChem (Computed)[19]
XLogP3 ~2.7PubChem (Computed)[19]
Rotatable Bond Count 7PubChem (Computed)[19]
Topological Polar Surface Area 37.3 ŲPubChem (Computed)[19]

Conclusion

While no experimental crystallographic data for 5,8-dibromooctanoic acid is currently available in the public domain, this should not be a barrier to structural investigation. This guide provides a robust, scientifically-grounded framework for researchers to pursue the structural elucidation of this and other novel small molecules. By combining meticulous synthesis and purification with systematic crystallization screening and the powerful technique of single-crystal X-ray diffraction, the definitive 3D structure can be determined. Complementary computational methods offer a rapid and valuable means of predicting molecular conformations, providing crucial insights for drug design and development efforts. The successful application of this workflow will not only yield the specific structure of 5,8-dibromooctanoic acid but also contribute invaluable data to the broader scientific community upon its deposition in public archives.

References

  • Cambridge Crystallographic Data Centre. Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. [Link]

  • Massachusetts Institute of Technology. Cambridge Structural Database. [Link]

  • Google Patents.
  • Stell, A. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1854. [Link]

  • Chen, J., et al. (2013). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(12), 3369-3378. [Link]

  • Chen, J., et al. (2012). Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. Journal of Chemical Information and Modeling, 52(11), 2883-2892. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • Chen, J., et al. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(12), 3369-3378. [Link]

  • University of Angers. Guide for crystallization. [Link]

  • University of California, Irvine. Crystallization. [Link]

  • Ai, H., et al. (2022). Predicting 3D molecular structures based on the first-principles and crystal data with deep learning approaches. ACS Fall 2022. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Cyberlipid. FA purification. [Link]

  • Google Patents.
  • Liu, S., et al. (2024). dMXP: A De Novo Small-Molecule 3D Structure Predictor with Graph Attention Networks. Journal of Chemical Information and Modeling, 64(9), 3020-3029. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]

  • Schots, P. C., et al. (2019). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLoS One, 14(1), e0211287. [Link]

  • Snell, E. H., & Helliwell, J. R. (2005). X ray crystallography. BMJ, 330(7500), 1147. [Link]

  • Nishibori, E. (2024). Single Crystal X-ray Structure Analysis. Comprehensive Coordination Chemistry III. [Link]

  • PubChem. 3,8-Dibromooctanoic acid. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

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Foundational

Thermodynamic Stability and Degradation Kinetics of 5,8-Dibromooctanoic Acid at Ambient Temperature: A Mechanistic Guide

Executive Summary 5,8-Dibromooctanoic acid is a highly functionalized aliphatic chain frequently utilized as an intermediate in lipid modifications, targeted drug delivery systems, and complex organic syntheses. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,8-Dibromooctanoic acid is a highly functionalized aliphatic chain frequently utilized as an intermediate in lipid modifications, targeted drug delivery systems, and complex organic syntheses. However, its structural architecture—combining a nucleophilic carboxylic acid terminus with two electrophilic brominated carbons—creates a thermodynamically precarious system at room temperature (298.15 K). This whitepaper provides an in-depth mechanistic analysis of its stability, detailing the causality behind its primary degradation pathways, and establishes self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Bond Energetics

To understand the instability of 5,8-dibromooctanoic acid at room temperature, we must analyze its molecular architecture through the lens of bond energetics and effective molarity. The molecule possesses three reactive centers:

  • C1 Carboxylic Acid: A pH-sensitive nucleophile (pKa ~4.8).

  • C5 Secondary Bromide: An electrophilic center with a relatively weak carbon-halogen bond.

  • C8 Primary Bromide: A secondary electrophilic center, sterically accessible but thermodynamically distinct from C5.

The thermodynamic stability of this molecule is fundamentally compromised by the low bond dissociation energy (BDE) of the carbon-bromine bonds. As established by [1], secondary C-Br bonds exhibit significantly lower homolytic and heterolytic cleavage barriers compared to their primary counterparts.

Quantitative Thermodynamic Parameters

The following table summarizes the critical thermodynamic parameters driving the instability of the molecule at 25°C.

Thermodynamic ParameterValue / EstimateCausality / Impact
C(sec)-Br BDE (C5) ~68 kcal/molLow activation barrier for nucleophilic displacement at C5[1].
C(pri)-Br BDE (C8) ~71 kcal/molHigher relative stability at C8; requires harsher conditions to cleave[1].
6-Membered Ring Strain ~1.5 kcal/molHighly favorable enthalpic driver for δ-lactonization[2].
9-Membered Ring Strain ~12.5 kcal/molHigh transannular strain prohibits macrocyclization at C8[2].
Effective Molarity (6-exo-tet) >10³ MEnsures kinetic dominance of intramolecular attack over external hydrolysis[2].

Mechanistic Pathways of Degradation

At room temperature, 5,8-dibromooctanoic acid is not a static entity; it is a dynamic system biased toward self-destruction. The causality behind its degradation is governed by the competition between intra- and intermolecular reactions.

Pathway A: Spontaneous Intramolecular δ-Lactonization (The Primary Threat)

The dominant degradation pathway is the intramolecular nucleophilic attack of the C1 oxygen on the C5 carbon, displacing the secondary bromide to form a 6-membered δ-lactone.

According to [3], this specific trajectory is classified as a 6-exo-tet cyclization, which is both stereoelectronically and kinetically highly favored. Furthermore,[4] demonstrated that the formation of 6-membered rings benefits from an exceptionally high "effective molarity" (often exceeding 10³ M). The minimal ring strain (~1.5 kcal/mol) ensures that the transition state enthalpy is remarkably low, allowing this reaction to proceed spontaneously even at 20–25°C.

Why not attack C8? An attack at C8 would require a 9-exo-tet cyclization. Medium-sized rings (8-11 members) suffer from severe transannular strain and unfavorable entropy of activation, rendering this pathway thermodynamically inaccessible at room temperature[2].

Pathway B & C: Hydrolysis and Elimination

In aqueous media, intermolecular hydrolysis of the bromines to form diols competes with lactonization, though it is kinetically outpaced by the intramolecular reaction. Dehydrohalogenation (E2 elimination) to form alkenes is thermodynamically possible but kinetically frozen at room temperature without the introduction of a strong base.

Pathways A 5,8-Dibromooctanoic Acid (Intact Molecule) B δ-Lactone Derivative (6-Membered Ring) A->B Intramolecular Substitution (Fastest) C Hydrolysis Products (Diols/Alcohols) A->C Intermolecular H2O Attack (Slow) D Elimination Products (Alkenes) A->D Dehydrohalogenation (Very Slow at RT)

Caption: Thermodynamic degradation pathways of 5,8-dibromooctanoic acid at room temperature.

Experimental Workflows for Stability Assessment

To accurately assess the thermodynamic stability of this compound, analytical methods must not inadvertently accelerate degradation (e.g., via heated GC injection ports or highly acidic HPLC mobile phases). The following protocols are designed as self-validating systems.

Protocol 1: Real-Time NMR Kinetic Profiling

This protocol utilizes Nuclear Magnetic Resonance (NMR) to monitor degradation in real-time without chromatographic interference.

  • Sample Preparation: Dissolve 10.0 mg of 5,8-dibromooctanoic acid in 0.6 mL of anhydrous CDCl₃. The use of an anhydrous, non-polar solvent isolates the intrinsic intramolecular lactonization from external hydrolysis.

  • Instrument Equilibration: Insert the sample into the NMR spectrometer and strictly equilibrate the probe temperature to 298.15 K (25°C).

  • Data Acquisition: Acquire quantitative ¹H NMR spectra every 15 minutes for 72 hours. Critical Step: Use a relaxation delay (D1) of at least 10 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Kinetic Analysis: Integrate the multiplet corresponding to the C5 methine proton of the starting material (CH-Br, ~4.1 ppm) against the emerging signal of the C5 methine proton of the δ-lactone (CH-O, ~4.5 ppm).

  • Self-Validation (Mass Balance): Continuously sum the molar equivalents of the starting material and the lactone. If the sum deviates from 100% over time, it indicates the formation of invisible polymeric byproducts, triggering a protocol review.

NMR_Workflow N1 Sample Prep (Anhydrous CDCl3) N2 Equilibration (298.15 K) N1->N2 N3 Data Acquisition (1H/13C Spectra) N2->N3 N4 Kinetic Analysis (Signal Integration) N3->N4 N5 Self-Validation (Mass Balance Check) N4->N5

Caption: Step-by-step self-validating NMR workflow for kinetic profiling of degradation.

Protocol 2: Accelerated Degradation via LC-MS/MS (pH Dependency)

Because the carboxylate anion (R-COO⁻) is a exponentially stronger nucleophile than the neutral carboxylic acid (R-COOH), pH dictates the rate of lactonization.

  • Buffer Preparation: Prepare 50 mM ammonium acetate buffers at pH 3.0, 5.0, and 7.4.

  • Incubation: Spike the compound to a final concentration of 10 µM in each buffer. Incubate in a light-protected autosampler at 25°C.

  • Sampling & Quenching: Inject 5 µL aliquots directly onto a C18 column every 2 hours. Use an acidic mobile phase (0.1% formic acid) to instantly protonate the acid, quenching the lactonization during the chromatographic run.

  • Detection: Monitor the exact mass transitions for the intact molecule (m/z 301/303/305 [M-H]⁻) and the lactone (m/z 221/223 [M-H]⁻).

Formulation & Storage Directives

Based on the thermodynamic and kinetic profiling, 5,8-dibromooctanoic acid cannot be stored indefinitely at room temperature. To arrest the thermodynamic drivers of degradation, the following directives must be implemented:

  • Thermal Control: Store strictly at -20°C or lower. Lowering the temperature decreases the kinetic energy of the system, preventing the molecule from overcoming the activation energy barrier for the 6-exo-tet cyclization.

  • Protonation State Maintenance: Never store the compound as a sodium or potassium salt. The carboxylate salt will rapidly auto-catalyze lactonization even in the solid state. It must be maintained as the free acid.

  • Solvent Selection: If storage in solution is mandatory, utilize anhydrous, non-polar, and non-nucleophilic solvents (e.g., dichloromethane or toluene) to minimize the dielectric stabilization of the polar transition state during cyclization.

References

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.[Link]

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102.[Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.[Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 5,8-Dibromooctanoic Acid

Foreword: The Imperative of Structural Elucidation in Modern Chemistry In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous confirmation of a molecule's structure is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to misinterpreted biological data, failed synthetic pathways, and significant loss of time and resources. 5,8-Dibromooctanoic acid, a bifunctional molecule featuring both a carboxylic acid and two alkyl bromide moieties, serves as a versatile building block for creating more complex chemical architectures.[1][2] Its utility is predicated on the precise placement of these functional groups. This guide provides an in-depth, field-tested framework for the comprehensive spectroscopic characterization of 5,8-dibromooctanoic acid, ensuring researchers can proceed with confidence in the integrity of their starting material. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), focusing not just on the data but on the causal logic behind the spectral features.

Molecular Blueprint: An Overview of 5,8-Dibromooctanoic Acid

Before venturing into spectral analysis, understanding the target molecule is paramount. 5,8-Dibromooctanoic acid possesses a unique structure that dictates its spectroscopic fingerprint.

  • Carboxylic Acid: This group (-COOH) is a powerful spectroscopic marker, with a highly acidic proton and a carbonyl group that gives rise to distinct signals in both NMR and IR spectroscopy.

  • Alkyl Chain: An eight-carbon backbone provides the scaffold. The protons and carbons along this chain will have subtly different electronic environments.

  • Two Bromine Atoms: Located at positions 5 and 8, these heavy, electronegative atoms significantly influence the chemical shifts of nearby carbons and protons. Their isotopic nature (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br) imparts a signature pattern in mass spectrometry.[3]

The following diagram illustrates the numbering convention and key structural features that will be referenced throughout this guide.

Fragmentation_Pathway M [C8H14Br2O2]+• (Molecular Ion) m/z 298, 300, 302 (1:2:1) F1 [C8H14BrO2]+ m/z 219, 221 (1:1) M->F1 - •Br F2 [C3H5Br]+• m/z 120, 122 (1:1) M->F2 Chain Cleavage F3 [M-HBr]+• m/z 218, 220 (1:1) M->F3 - HBr F4 [C8H13O2]+ m/z 141 F1->F4 - •Br

Caption: Predicted major fragmentation pathways for 5,8-dibromooctanoic acid in EI-MS.

Predicted Key Fragments

m/z ValueProposed FragmentRationale & Causality
298, 300, 302[C₈H₁₄⁷⁹Br₂O₂]⁺, [C₈H₁₄⁷⁹Br⁸¹BrO₂]⁺, [C₈H₁₄⁸¹Br₂O₂]⁺The molecular ion (M⁺) triplet. Its presence confirms the molecular formula. The 1:2:1 intensity ratio is characteristic of a dibrominated compound. [3]
219, 221[M - Br]⁺Loss of a single bromine radical is a very common fragmentation pathway for alkyl halides, as the C-Br bond is relatively weak. [3][4]The resulting 1:1 doublet indicates a fragment with one Br atom.
141[M - 2Br]⁺Loss of both bromine atoms. This cation would represent the C₈H₁₃O₂⁺ fragment.
45[COOH]⁺A common fragment for carboxylic acids resulting from cleavage alpha to the carbonyl group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (~70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Analysis: The Complete Picture

No single technique provides all the answers. The power of spectroscopic characterization lies in synthesizing the data from multiple methods. The workflow below illustrates a logical approach to confirming the structure of 5,8-dibromooctanoic acid.

Integrated_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation FTIR FT-IR Spectroscopy H_NMR 1H NMR FTIR->H_NMR Identifies -COOH & C-Br groups MS Mass Spectrometry MS->H_NMR Confirms Formula & Br count C_NMR 13C NMR H_NMR->C_NMR Proposes H-connectivity Confirmation Structure Confirmed C_NMR->Confirmation Confirms C-framework

Caption: An integrated workflow for spectroscopic characterization.

References

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum of Alkyl Halides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Molecular spectroscopy analysing the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 16). Interpreting the mass - spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Proposed Multi-Step Synthesis of 5,8-Dibromooctanoic Acid from Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed multi-step synthetic protocol for 5,8-dibromooctanoic acid, a potentially valuable bifunctional molecule for chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed multi-step synthetic protocol for 5,8-dibromooctanoic acid, a potentially valuable bifunctional molecule for chemical synthesis and drug development, starting from the readily available precursor, octanoic acid. The selective introduction of bromine atoms at the C-5 and C-8 positions of an aliphatic chain is a significant synthetic challenge due to the lack of inherent reactivity at these unactivated C-H bonds. As no direct, single-step conversion is prominently described in the peer-reviewed literature, this guide presents a rational, albeit challenging, synthetic pathway. The proposed route involves the protection of the carboxylic acid, followed by sequential, directed C-H functionalization steps to introduce the bromine atoms, and concluding with deprotection. Each step is grounded in established chemical principles and supported by references to analogous transformations, providing a robust framework for the experimental realization of this target molecule.

Introduction: The Synthetic Challenge and Strategic Approach

Halogenated fatty acids are crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules through nucleophilic substitution and cross-coupling reactions.[1] The title compound, 5,8-dibromooctanoic acid, with its distinct bromine functionalities at the C-5 and C-8 positions, offers a unique scaffold for the synthesis of novel polymers, pharmaceutical intermediates, and molecular probes.[2]

The primary challenge in synthesizing this molecule from octanoic acid lies in the regioselective functionalization of specific, unactivated methylene groups along the alkyl chain. Classical halogenation methods, such as the Hell-Volhard-Zelinsky reaction, are specific for the α-position, while standard radical bromination tends to be unselective, yielding a complex mixture of products.[1][3] Modern approaches involving visible-light-mediated, photocatalyst-free C-H functionalization offer promising avenues for site-selective halogenation, but often follow predictable selectivity rules (e.g., preference for tertiary > secondary > primary C-H bonds) that may not favor the desired 5 and 8 positions.[4]

Therefore, this protocol proposes a strategic, multi-step approach designed to overcome this challenge. The core of this strategy is the sequential introduction of bromine atoms, guided by the principles of modern synthetic organic chemistry. This document serves as a comprehensive guide, explaining the rationale behind each synthetic step and providing detailed experimental procedures.

Proposed Overall Synthetic Scheme

The proposed synthetic pathway from octanoic acid to 5,8-dibromooctanoic acid is a four-step process:

  • Protection: Esterification of octanoic acid to prevent interference from the acidic proton.

  • First Bromination (C-8): A radical-based approach to introduce the first bromine atom, targeting the terminal region of the alkyl chain.

  • Second Bromination (C-5): A directed or substrate-controlled bromination to install the second bromine atom at the C-5 position.

  • Deprotection: Hydrolysis of the ester to yield the final carboxylic acid product.

Synthetic_Pathway octanoic_acid Octanoic Acid methyl_octanoate Methyl Octanoate octanoic_acid->methyl_octanoate Step 1: Esterification (MeOH, H₂SO₄) bromo_ester Methyl 8-bromooctanoate methyl_octanoate->bromo_ester Step 2: ω-1 Bromination (e.g., Remote C-H Activation) dibromo_ester Methyl 5,8-dibromooctanoate bromo_ester->dibromo_ester Step 3: C-5 Bromination (e.g., Directed Halogenation) final_product 5,8-Dibromooctanoic Acid dibromo_ester->final_product Step 4: Hydrolysis (LiOH, H₂O/THF)

Sources

Application

The Elusive 5,8-Dibromooctanoic Acid: A Pivot to the Versatile 8-Bromooctanoic Acid in Pharmaceutical Research

Initial investigations for "5,8-dibromooctanoic acid" have yielded no specific synthesis, applications, or commercially available sources for this particular molecule within the public domain of scientific literature and...

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Author: BenchChem Technical Support Team. Date: April 2026

Initial investigations for "5,8-dibromooctanoic acid" have yielded no specific synthesis, applications, or commercially available sources for this particular molecule within the public domain of scientific literature and chemical supplier databases. This suggests that 5,8-dibromooctanoic acid is not a commonly utilized reagent in pharmaceutical research.

However, the closely related compound, 8-bromooctanoic acid , is a widely employed and highly versatile building block in drug discovery and development. This guide will, therefore, pivot to provide detailed application notes and protocols for 8-bromooctanoic acid, a molecule that fulfills a similar conceptual role as a bifunctional linker and intermediate.

Application Notes for 8-Bromooctanoic Acid: A Bifunctional Linchpin in Drug Design

8-Bromooctanoic acid is a linear eight-carbon chain fatty acid derivative characterized by a terminal carboxylic acid and a terminal bromine atom.[1] This unique bifunctional nature makes it an invaluable tool for medicinal chemists, enabling a wide array of synthetic transformations crucial for the development of novel therapeutics.[1][2] Its primary applications lie in its use as a flexible linker in complex molecular architectures, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Key Applications in Pharmaceutical Research:
  • PROTAC Linker Synthesis: 8-Bromooctanoic acid is a foundational component in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker element of a PROTAC is critical, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexible alkyl chain of 8-bromooctanoic acid provides the necessary length and conformational freedom for optimal ternary complex formation.[6]

  • Versatile Chemical Intermediate: The dual reactivity of 8-bromooctanoic acid allows for sequential or orthogonal chemical modifications. The carboxylic acid can be readily converted to esters, amides, or other functionalities, while the terminal bromide is an excellent electrophile for nucleophilic substitution reactions.[1] This makes it a cornerstone for building complex molecules and novel compounds.[2]

  • Bioconjugation and Drug Delivery: The principles of using bifunctional linkers like 8-bromooctanoic acid are central to bioconjugation, the process of linking molecules to biomacromolecules such as proteins, antibodies, or nucleic acids.[7][8] These techniques are fundamental in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[9][10] While not always the direct linker used in final ADC constructs, the synthetic strategies involving such bifunctional molecules are analogous.

Protocols for the Utilization of 8-Bromooctanoic Acid

The following protocols provide a generalized framework for the use of 8-bromooctanoic acid in common pharmaceutical research applications. Researchers should adapt these protocols based on the specific requirements of their target molecules and reaction schemes.

Protocol 1: Synthesis of a PROTAC Linker Intermediate

This protocol describes the initial step in synthesizing a PROTAC linker by modifying the carboxylic acid moiety of 8-bromooctanoic acid, leaving the bromo group available for subsequent conjugation to a ligand for an E3 ubiquitin ligase.

Materials:

  • 8-Bromooctanoic acid

  • Amine-containing molecule (representing a warhead for a target protein)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromooctanoic acid (1.0 eq) and the amine-containing molecule (1.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: To the stirred solution, add DCC (1.2 eq) and a catalytic amount of DMAP.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide-linked intermediate.

Diagram of a General PROTAC Synthesis Workflow

G cluster_0 Synthesis of Ligand-Linker Conjugates cluster_1 Final PROTAC Assembly 8-Bromooctanoic_Acid 8-Bromooctanoic Acid Amide_Ester_Formation Amide/Ester Formation 8-Bromooctanoic_Acid->Amide_Ester_Formation Target_Ligand Target Protein Ligand (with amine or alcohol) Target_Ligand->Amide_Ester_Formation Ligand_Linker Ligand-Linker Intermediate (Bromo-terminated) Amide_Ester_Formation->Ligand_Linker Nucleophilic_Substitution Nucleophilic Substitution Ligand_Linker->Nucleophilic_Substitution E3_Ligase_Ligand E3 Ligase Ligand (with nucleophile, e.g., -OH, -NH2) E3_Ligase_Ligand->Nucleophilic_Substitution PROTAC Final PROTAC Molecule Nucleophilic_Substitution->PROTAC

Caption: General workflow for PROTAC synthesis using 8-bromooctanoic acid.

Protocol 2: Conjugation to a Phenolic Hydroxyl Group

This protocol details the reaction of the terminal bromide of an 8-bromooctanoic acid derivative with a phenolic hydroxyl group, a common functional handle in E3 ligase ligands.

Materials:

  • Bromo-terminated 8-bromooctanoic acid derivative (from Protocol 1 or similar)

  • Phenol-containing molecule (e.g., a ligand for an E3 ligase)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenol-containing molecule (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2-3 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Alkylation: Add the bromo-terminated 8-bromooctanoic acid derivative (1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Workup:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final ether-linked conjugate.

Logical Flow of Bifunctional Linker Reactivity

G cluster_0 Carboxylic Acid Chemistry cluster_1 Bromoalkane Chemistry Start 8-Bromooctanoic Acid Carboxylic Acid Bromoalkane Amidation Amidation (e.g., with R-NH2) Start:c->Amidation Esterification Esterification (e.g., with R-OH) Start:c->Esterification SN2_N Nucleophilic Substitution (e.g., with R-NH2, R-SH) Start:br->SN2_N SN2_O Williamson Ether Synthesis (e.g., with R-O-) Start:br->SN2_O Product1 Amide-linked intermediate (Bromoalkane preserved) Amidation->Product1 Product2 Ester-linked intermediate (Bromoalkane preserved) Esterification->Product2 Product3 Amine/Thioether-linked intermediate (Carboxylic acid preserved) SN2_N->Product3 Product4 Ether-linked intermediate (Carboxylic acid preserved) SN2_O->Product4

Caption: Orthogonal reactivity of 8-bromooctanoic acid's functional groups.

Data Summary

PropertyValueReference
Chemical Formula C₈H₁₅BrO₂[11]
Molecular Weight 223.11 g/mol [11]
Appearance Colorless to off-white solid or liquid[3]
Melting Point 35-37 °C[11]
Boiling Point 147-150 °C at 2 mmHg[11]
Solubility Slightly soluble in water; soluble in chloroform and methanol[11]
CAS Number 17696-11-6[1][3][11]

Conclusion

While 5,8-dibromooctanoic acid remains an obscure compound, 8-bromooctanoic acid stands out as a workhorse molecule in pharmaceutical research. Its defined bifunctionality, commercial availability, and predictable reactivity make it an essential tool for the synthesis of complex therapeutic agents, particularly in the cutting-edge field of targeted protein degradation. The protocols and principles outlined here provide a foundational understanding for researchers looking to leverage this versatile building block in their drug discovery endeavors.

References

  • Unlock the Potential of 8-Bromooctanoic Acid: A Versatile Building Block for Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Synthesis and Uses of 8-Bromooctanoic Acid by NINGBO INNO PHARMCHEM CO.,LTD.
  • A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC.
  • Bioconjugation protocols : strategies and methods. - University of California San Francisco.
  • Bioconjugation Protocols.
  • 8-Bromooctanoic acid | PROTAC Linker - MedchemExpress.com.
  • 8-Bromooctanoic acid | 17696-11-6 - ChemicalBook.
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - NIH.
  • Methods to accelerate PROTAC drug discovery - PMC - NIH.
  • Application Notes and Protocols for Bioconjugation Techniques Using PEG3 Linkers - Benchchem.
  • Protein modification, bioconjugation, and disulfide bridging using bromomaleimides.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services.
  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC.
  • PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - MDPI.

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Method

Application Notes &amp; Protocols: Leveraging 5,8-Dibromooctanoic Acid as a Versatile Precursor in Advanced Organic Synthesis

Foreword: The Strategic Value of Bifunctional Building Blocks In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for complex molecular architectures has nev...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for complex molecular architectures has never been greater. The pursuit of novel therapeutics and functional materials necessitates a sophisticated toolkit of versatile precursors. Among these, bifunctional molecules—compounds bearing two distinct reactive centers—are of paramount importance. They serve as linchpins in convergent synthetic strategies, enabling the efficient construction of diverse molecular scaffolds. This guide focuses on one such powerful, yet perhaps underutilized, building block: 5,8-dibromooctanoic acid . Its unique arrangement of a carboxylic acid and two secondary/primary bromine atoms on a flexible eight-carbon chain opens a gateway to a rich variety of synthetic transformations. This document provides an in-depth exploration of its applications and detailed protocols for its use, grounded in established chemical principles and practical laboratory insights.

Molecular Profile and Strategic Considerations

5,8-Dibromooctanoic acid is characterized by three primary reactive sites: the carboxyl group and the two carbon-bromine bonds. The strategic utility of this precursor stems from the differential reactivity of these sites, which can be selectively addressed to achieve desired synthetic outcomes.

  • The Carboxylic Acid: This functional group is a versatile handle for a wide range of transformations, including esterification, amidation, and reduction to the corresponding alcohol.[1][2] These reactions are fundamental in creating precursors for polymerization or for introducing specific functionalities in drug discovery campaigns.

  • The Bromine Atoms: Located at the 5th and 8th positions, these halogens are excellent leaving groups for nucleophilic substitution reactions. Their positions allow for the formation of five, six, and larger membered rings through intramolecular cyclization, a cornerstone of heterocyclic and macrocyclic chemistry.[3][4]

PropertyValueSource
IUPAC Name 5,8-Dibromooctanoic acidN/A
Molecular Formula C₈H₁₄Br₂O₂N/A
Molecular Weight 301.99 g/mol N/A
Key Functional Groups Carboxylic Acid, Secondary Bromide, Primary BromideN/A

graph "5_8_dibromooctanoic_acid_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,-0.8!"]; O2 [label="OH", pos="0.5,-0.8!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="3.5,0!"]; C5 [label="C", pos="4.5,1!"]; Br5 [label="Br", pos="4.5,2!"]; C6 [label="C", pos="5.5,0!"]; C7 [label="C", pos="6.5,1!"]; C8 [label="C", pos="7.5,0!"]; Br8 [label="Br", pos="8.5,0!"];

// Edges for bonds C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- Br5 [color="#EA4335"]; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- Br8 [color="#EA4335"];

// Labels for reactive sites label_cooh [label="Carboxylic Acid\n(Amidation, Esterification)", pos="-1.5,0!", fontcolor="#4285F4"]; label_br5 [label="Secondary Bromide\n(SN2, Cyclization)", pos="3.5,2!", fontcolor="#EA4335"]; label_br8 [label="Primary Bromide\n(SN2, Cyclization)", pos="9.5,0!", fontcolor="#EA4335"]; }

Caption: Structure and key reactive sites of 5,8-dibromooctanoic acid.

Core Applications in Synthesis

The trifunctional nature of 5,8-dibromooctanoic acid makes it a powerful precursor for several classes of molecules.

Synthesis of Saturated Heterocycles: The Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] The synthesis of substituted piperidines is therefore a critical endeavor in drug discovery. 5,8-Dibromooctanoic acid is an ideal starting material for constructing 2,5-disubstituted piperidines.

The general strategy involves an initial amidation of the carboxylic acid, followed by a base-mediated intramolecular double nucleophilic substitution to form the piperidine ring. This approach allows for the introduction of diversity at the nitrogen atom and at the 2-position of the resulting piperidine.

piperidine_synthesis_workflow start 5,8-Dibromooctanoic Acid step1 Amidation (e.g., Benzylamine, EDCI/HOBt) start->step1 intermediate N-Benzyl-5,8-dibromooctanamide step1->intermediate step2 Intramolecular Cyclization (e.g., K2CO3, NaH) intermediate->step2 product Substituted Piperidine Derivative step2->product

Caption: General workflow for the synthesis of piperidine derivatives.

This strategy is highly adaptable. By varying the amine used in the initial amidation step, a library of N-substituted piperidines can be readily generated. The propyl side chain at the 2-position can also be further functionalized, offering another vector for chemical space exploration. This is particularly relevant in the context of drug discovery programs that target novel biological space, which often requires moving beyond the traditional "Rule of 5" (bRo5) into more complex molecular frameworks.[6][7][8]

Polymer Chemistry: A Difunctional Monomer for Novel Polyesters

The presence of both a carboxylic acid and two bromine atoms allows 5,8-dibromooctanoic acid to be used as an A-B₂ type monomer in polymerization reactions. For instance, it can be self-condensed or co-polymerized with other monomers to create hyperbranched polyesters.

Alternatively, the bromine atoms can be converted to other functional groups prior to polymerization. For example, conversion to azides would allow for participation in "click chemistry" polymerization, while conversion to hydroxyl groups would yield a diol that can be used in conventional step-growth polymerization with diacids or diisocyanates. The resulting polymers, containing a long aliphatic backbone, may exhibit interesting properties such as degradability and hydrophobicity, making them suitable for biomedical applications or as specialty additives.[9][10]

Synthesis of Macrocycles and Other Complex Architectures

Under high-dilution conditions, intramolecular reactions are favored over intermolecular polymerization. This principle can be applied to 5,8-dibromooctanoic acid derivatives to synthesize macrocyclic lactones or lactams. For example, after amidation, a strong base could promote an intramolecular cyclization between the nitrogen and one of the bromine atoms, followed by a second intramolecular reaction to close a larger ring. The flexibility of the octanoic acid chain allows for the formation of medium to large ring systems, which are of significant interest in drug discovery and host-guest chemistry.

Detailed Experimental Protocols

The following protocols are designed to be illustrative of the synthetic potential of 5,8-dibromooctanoic acid. They are presented with the understanding that optimization may be required for specific substrates and scales.

Protocol 1: Synthesis of N-Benzyl-5,8-dibromooctanamide (Intermediate)

Causality: This initial amidation step serves two purposes: it protects the carboxylic acid from participating in the subsequent cyclization and introduces the nitrogen atom required for the formation of the piperidine ring. The use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is a standard and efficient method for forming amide bonds while minimizing side reactions.

Materials:

  • 5,8-Dibromooctanoic acid

  • Benzylamine

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5,8-dibromooctanoic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.1 eq) and benzylamine (1.1 eq), followed by DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5,8-dibromooctanamide.

Protocol 2: Synthesis of a 2,5-Disubstituted Piperidine Derivative

Causality: This step involves a base-mediated intramolecular cyclization. A non-nucleophilic base like potassium carbonate is used to deprotonate the amide nitrogen, which then acts as a nucleophile, attacking the secondary carbon bearing a bromine atom to form the six-membered piperidine ring. A second intramolecular cyclization is expected to occur to form a bicyclic system. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction.

Materials:

  • N-Benzyl-5,8-dibromooctanamide (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a solution of N-benzyl-5,8-dibromooctanamide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the product.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired piperidine derivative.

ParameterProtocol 1: AmidationProtocol 2: Cyclization
Key Reagents EDCI, HOBt, BenzylamineK₂CO₃
Solvent Dichloromethane (DCM)Acetonitrile (ACN)
Temperature 0 °C to Room TemperatureReflux (~82 °C)
Typical Reaction Time 12-16 hours24-48 hours
Purification Column ChromatographyColumn Chromatography

Safety and Handling

  • 5,8-Dibromooctanoic acid and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Many of the reagents used, such as EDCI and benzylamine, are irritants or sensitizers. Avoid inhalation and skin contact.

  • Reactions under inert atmosphere require proper handling of gas cylinders and bubblers.

Conclusion

5,8-Dibromooctanoic acid represents a highly valuable and versatile precursor for organic synthesis. Its unique combination of functional groups allows for the efficient construction of complex and diverse molecular architectures, including medicinally relevant heterocycles like piperidines, as well as novel polymers and macrocycles. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this building block. By understanding the principles behind the reactivity of its functional groups, scientists and drug development professionals can strategically employ 5,8-dibromooctanoic acid to accelerate their research and development efforts.

References

  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 8-Bromooctanoic Acid: A Versatile Building Block for Chemical Synthesis.
  • PMC. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
  • Synthesis of heterocycles in non-conventional media: the case of ionic liquids.
  • PubMed.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Preparation of Heterocycles: The Boukouvalas Synthesis of (-)-Auxofuran.
  • CoLab.ws. Drug Discovery Beyond the Rule of Five.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A new approach to piperidine alkaloids: an enantioselective total synthesis of (2S,6R)- and (2R,6S)-dihydropinidine.
  • MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions.

  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Uses of 8-Bromooctanoic Acid.
  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activ
  • ChemicalBook.
  • CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • DTIC. Piperidine Synthesis.
  • PMC - NIH.
  • Living Radical Polymerization in Miniemulsion Using Reversible Addition-Fragment
  • RSC Publishing.
  • Benchchem. Experimental Protocols and Application Notes for Reactions Involving Dibromoiodomethane.
  • PMC.
  • Polymer Chemistry (RSC Publishing).
  • ResearchGate. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space | Request PDF.
  • Journal of Medicinal Chemistry - ACS Figshare.
  • Arabian Journal of Chemistry. Syntheses, properties and mechanistic studies of 8-aminooctanoic acid-modified polyaspartic acid polymers for calcium scale inhibition.
  • PubChem. 4,5-dibromopentanoic Acid | C5H8Br2O2 | CID 11368949.
  • PMC.
  • MDPI. (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][11][13].

Sources

Application

step-by-step bromination of octanoic acid to 5,8-dibromooctanoic acid

Application Note: Synthesis of 5,8-Dibromooctanoic Acid Abstract: This document provides a detailed technical guide for researchers on the synthesis of 5,8-dibromooctanoic acid. We first explore the significant chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 5,8-Dibromooctanoic Acid

Abstract: This document provides a detailed technical guide for researchers on the synthesis of 5,8-dibromooctanoic acid. We first explore the significant chemical principles and challenges associated with the selective bromination of a saturated fatty acid like octanoic acid. Subsequently, a detailed protocol for the non-selective free-radical photobromination is presented to illustrate the practical application of this reaction class, alongside a discussion of the expected outcomes and analytical challenges. Finally, we outline conceptually superior, albeit more complex, synthetic strategies required to achieve regioselective synthesis of the target molecule, providing a comprehensive perspective for drug development and materials science professionals.

Part 1: Theoretical Considerations & The Challenge of Regioselectivity

The synthesis of specifically substituted aliphatic chains is a common challenge in organic chemistry. While the user's topic specifies the conversion of octanoic acid to 5,8-dibromooctanoic acid, a direct, one-step bromination presents significant hurdles due to the chemical inertness of C-H bonds on a saturated alkyl chain.

Free-Radical Bromination

The most common method for halogenating alkanes is free-radical halogenation, which proceeds via a chain reaction mechanism involving three stages: initiation, propagation, and termination.[1][2]

  • Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) or another bromine source, typically by UV light or heat, to form two bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the alkyl chain, in this case, octanoic acid, to form a carbon-centered radical and hydrogen bromide (HBr). This alkyl radical then reacts with another molecule of Br₂ to yield a brominated product and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

The core issue in this process is selectivity. According to the reactivity-selectivity principle, bromination is more selective than chlorination because the hydrogen abstraction step by a bromine radical is endothermic and the transition state closely resembles the alkyl radical intermediate.[2] This means the reaction preferentially occurs at the C-H bond that forms the most stable radical. The order of radical stability is tertiary > secondary > primary.[3]

In octanoic acid, the C-H bonds at positions 3 through 7 are all secondary, leading to similar probabilities of substitution and resulting in a complex mixture of brominated isomers. The C-H bonds at the terminal C8 position are primary and thus less reactive than the secondary positions. Therefore, a free-radical approach will invariably yield a statistical mixture of mono- and di-brominated products with bromine atoms distributed across multiple positions, making the isolation of pure 5,8-dibromooctanoic acid exceptionally difficult.

The Hell-Volhard-Zelinsky (HVZ) Reaction

It is crucial to distinguish free-radical bromination from another key reaction: the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction, which employs Br₂ and a catalytic amount of phosphorus tribromide (PBr₃), is exclusively selective for the α-carbon (the C2 position) of a carboxylic acid.[4][5][6] It proceeds through an acid bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the alpha position.[7] This method is unsuitable for placing bromine atoms at the C5 and C8 positions.

Part 2: Illustrative Protocol for Non-Selective Photobromination of Octanoic Acid

Disclaimer: This protocol describes a non-selective reaction that will produce a complex mixture of brominated isomers. It is presented for illustrative purposes to demonstrate the principles of free-radical halogenation. The isolation of the desired 5,8-dibromooctanoic acid from the resulting mixture would require advanced chromatographic separation techniques and would likely result in a very low yield.

Materials and Equipment
Reagent/EquipmentSpecification
Octanoic Acid≥98% purity
N-Bromosuccinimide (NBS)≥98% purity, recrystallized if necessary
Carbon Tetrachloride (CCl₄)Anhydrous, ACS grade (Caution: Toxic )
Azobisisobutyronitrile (AIBN)Radical initiator
250 mL Round-bottom flaskThree-neck, with appropriate stoppers
Reflux Condenser
Magnetic Stirrer & Hot Plate
UV Lamp / 150W Flood LampTo initiate the reaction
Separatory Funnel500 mL
Sodium Thiosulfate (Na₂S₂O₃)10% aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Magnesium Sulfate (MgSO₄)Anhydrous
Rotary Evaporator
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Octanoic Acid, NBS, and CCl₄ in flask B Add AIBN (radical initiator) A->B C Fit with reflux condenser and place on stirrer B->C D Heat mixture to reflux (approx. 77°C) C->D E Irradiate with UV/Vis light to initiate reaction D->E F Monitor reaction (disappearance of NBS) E->F G Cool mixture to RT F->G H Filter to remove succinimide G->H I Wash filtrate with Na₂S₂O₃(aq) H->I J Wash with NaHCO₃(aq) and Brine I->J K Dry organic layer with MgSO₄ J->K L Concentrate via rotary evaporation K->L

Caption: General experimental workflow for photobromination.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanoic acid (e.g., 0.1 mol). Dissolve the acid in 100 mL of anhydrous carbon tetrachloride.

  • Addition of Reagents: To the solution, add N-Bromosuccinimide (NBS) (0.22 mol, 2.2 equivalents to favor dibromination) and a catalytic amount of AIBN (approx. 0.002 mol).

    • Rationale: NBS is often used as a bromine source for radical reactions as it provides a low, constant concentration of Br₂, minimizing side reactions.[3] AIBN serves as a thermal initiator to start the radical chain process.

  • Initiation and Reflux: Place a 150W flood lamp approximately 10 cm from the flask. Heat the mixture to a gentle reflux (the boiling point of CCl₄ is ~77°C) with vigorous stirring. The reaction is initiated by both heat and light.

  • Monitoring: The reaction progress can be monitored by observing the solid NBS, which is denser than the solvent, being consumed and replaced by the less dense succinimide byproduct which floats. Allow the reaction to proceed for 4-6 hours or until all NBS has been converted.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Filter the mixture to remove the solid succinimide.

  • Workup - Washing: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic layer sequentially with:

    • 10% sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts like HBr.

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Expected Outcome and Analytical Strategy

The procedure described above will yield a viscous, yellowish oil. This crude product is not 5,8-dibromooctanoic acid but rather a complex statistical mixture containing:

  • Unreacted octanoic acid

  • Multiple isomers of monobromooctanoic acid (2-bromo, 3-bromo, 4-bromo, etc.)

  • Multiple isomers of dibromooctanoic acid (2,3-dibromo, 2,4-dibromo, 5,8-dibromo, etc.)

  • Traces of tri- and other poly-brominated products.

Analysis: Characterizing this mixture requires sophisticated analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate the different components and provide their mass-to-charge ratios, confirming the presence of di-brominated C8 species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectrum of the crude product will be exceedingly complex. However, analysis of purified fractions would show characteristic signals for protons adjacent to bromine atoms (-CHBr-), typically in the range of 3.5-4.5 ppm in the ¹H NMR spectrum.

Part 4: Viable Strategies for Selective Synthesis

To synthesize 5,8-dibromooctanoic acid with high purity and yield, a directed multi-step synthesis starting from a precursor with pre-installed functionalities is necessary. While a full protocol is beyond the scope of this note, we outline the guiding principles.

Conceptual Synthetic Pathway

A plausible route would involve starting with a molecule that allows for the specific introduction of functional groups at the desired positions, which are then converted to bromides. For example, one could envision a synthesis starting from a precursor like 1,8-octanediol or a lactone.

G A Precursor with C5 & C8 handles (e.g., diol, keto-acid) B Stepwise Functional Group Interconversion A->B C Introduction of Carboxylic Acid Moiety B->C D Conversion of C5 & C8 Functional Groups to Bromides C->D E Pure 5,8-Dibromooctanoic Acid D->E

Caption: Conceptual workflow for a selective synthesis.

This approach leverages well-established, high-yielding reactions to build the molecule with complete control over the position of each substituent. For instance, the synthesis of 8-bromooctanoic acid has been documented starting from 1,6-dibromohexane (via malonic ester synthesis) or from 8-hydroxyoctanoic acid.[8][9] A similar targeted approach would be required to install the second bromine atom at the C5 position.

Conclusion

The direct conversion of octanoic acid to 5,8-dibromooctanoic acid is not a synthetically viable one-step process due to the fundamental principles of free-radical reactivity on saturated alkyl chains, which lead to poor regioselectivity. The illustrative protocol provided for photobromination highlights the practical execution of such a reaction but underscores the outcome of a complex product mixture. For researchers and professionals requiring high-purity 5,8-dibromooctanoic acid for applications in drug discovery or materials science, a multi-step, directed synthesis starting from a selectively functionalized precursor is the only authoritative and trustworthy strategy.

References

  • Mechanism of Free Radical Bromination. (n.d.). In BYJU'S. Retrieved from byjus.com.[1]

  • Free-radical halogenation. (2024). In Wikipedia. Retrieved from en.wikipedia.org.[2]

  • Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from organic-chemistry.org.[4]

  • 22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from chem.libretexts.org.[5]

  • Hell Volhard Zelinsky Reaction Mechanism. (2019). In BYJU'S. Retrieved from byjus.com.[7]

  • Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023). JoVE. Retrieved from jove.com.[6]

  • Side product formation in the synthesis of Heptyl 8-bromooctanoate. (n.d.). BenchChem. Retrieved from benchchem.com.[8]

  • A Comparative Guide to the Synthesis of Heptyl 8-bromooctanoate: Validation of a Novel Synthetic Pathway. (n.d.). BenchChem. Retrieved from benchchem.com.[9]

Sources

Method

Application Note: Orthogonal Polymer Functionalization via 5,8-Dibromooctanoic Acid

Executive Summary & Chemical Rationale The engineering of multifunctional polymers requires synthons that offer precise, orthogonal reactivity. 5,8-dibromooctanoic acid (5,8-DBOA) serves as a highly versatile, trifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The engineering of multifunctional polymers requires synthons that offer precise, orthogonal reactivity. 5,8-dibromooctanoic acid (5,8-DBOA) serves as a highly versatile, trifunctional building block for advanced macromolecular design. Its unique structure—comprising a carboxylic acid, a secondary bromide, and a primary bromide—enables a three-stage, chemoselective functionalization pathway without the need for complex protecting group chemistry.

The causality behind this orthogonal reactivity lies in the distinct electronic and steric environments of each functional group:

  • C1 (Carboxylic Acid): Serves as the primary anchoring site. It can be selectively activated for zero-length crosslinking to amine- or hydroxyl-bearing polymer backbones (e.g., PEG-NH₂, chitosan, or PVA).

  • C8 (Primary Bromide): Highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). Because the incoming nucleophile must donate electrons into the σ∗ antibonding orbital 180° from the leaving group, the lack of steric bulk at this primary carbon allows for rapid, kinetically driven reactions at room temperature[1].

  • C5 (Secondary Bromide): Sterically hindered, making it highly resistant to mild SN​2 attack. However, it acts as an ideal dormant initiator for Atom Transfer Radical Polymerization (ATRP). The secondary carbon-centered radical formed upon halogen abstraction by a transition metal catalyst is sufficiently stabilized by hyperconjugation to ensure controlled polymer chain propagation[2].

Workflow Visualization

The following workflow illustrates the sequential, interference-free modification of a polymer backbone utilizing the distinct reactive sites of 5,8-DBOA.

G A 5,8-Dibromooctanoic Acid (HOOC-R-CHBr-R'-CH2Br) C Polymer-DBOA Conjugate (C1 Amide Anchorage) A->C EDC/NHS, pH 7.2 (C1-COOH Activation) B Amine-Functionalized Polymer (e.g., PEG-NH2) B->C EDC/NHS, pH 7.2 (C1-COOH Activation) D Regioselective Azidation (C8-N3, C5-Br) C->D NaN3, DMF, 25°C (Fast SN2 at Primary C8-Br) E Dual Modification (C8 Click Adduct + C5 ATRP Graft) D->E CuAAC (Alkyne) & Cu-Catalyzed ATRP (Monomer)

Figure 1: Orthogonal functionalization workflow of 5,8-dibromooctanoic acid on a polymer backbone.

Quantitative Reactivity Profile

To successfully execute this orthogonal strategy, reaction parameters must be strictly controlled. The table below summarizes the kinetic and thermodynamic boundaries required to prevent cross-reactivity.

Reaction SiteFunctional GroupReactivity ProfileTypical ReagentsReaction Time / TempExpected Yield / Efficiency
C1 Carboxylic AcidAmidation / EsterificationEDC, Sulfo-NHS, Amines2–4 hrs / 25°C>90% conjugation efficiency
C8 Primary BromideRapid SN​2 Substitution NaN3​ , Amines, Thiols6–12 hrs / 25°C85–95% conversion
C5 Secondary BromideControlled Radical ActivationCu(I)Br, PMDETA, Monomers12–24 hrs / 60–80°CHigh initiator efficiency ( I∗>80% )

Self-Validating Experimental Protocols

Protocol 1: Polymer Backbone Anchorage (C1 Amidation)

Objective: Covalently attach 5,8-DBOA to an amine-functionalized polymer. Causality: Reacting the C1-COOH directly with amines is kinetically unfavorable. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to form a highly reactive O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes in aqueous media, N-hydroxysulfosuccinimide (Sulfo-NHS) is added to convert it into a semi-stable Sulfo-NHS ester, drastically increasing the yield of the final amide bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 5,8-DBOA (1.0 eq) in a moisture-free activation buffer (e.g., MES buffer, pH 6.0) or anhydrous DMF, depending on polymer solubility.

  • Activation: Add EDC (2.0 eq) and Sulfo-NHS (2.0 eq) to the solution. Stir continuously for 30 minutes at room temperature to ensure complete conversion to the NHS-ester[3].

  • Conjugation: Introduce the amine-functionalized polymer (0.8 eq of −NH2​ groups) to the activated mixture. Adjust the pH to 7.2–7.5 using 0.1 M NaOH to deprotonate the polymer amines, rendering them nucleophilic.

  • Incubation: Stir the reaction for 4 hours at 25°C.

  • Purification: Remove urea byproducts and unreacted DBOA via dialysis (MWCO dependent on polymer size) against deionized water for 48 hours.

  • System Validation: Lyophilize an aliquot and analyze via FTIR. The disappearance of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the appearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands confirm successful conjugation.

Protocol 2: Regioselective C8 Azidation

Objective: Convert the primary bromide into an azide for downstream CuAAC "Click" chemistry, leaving the secondary bromide intact. Causality: By strictly maintaining the reaction at 25°C, the system operates under kinetic control. The primary C8-Br undergoes SN​2 substitution rapidly due to low steric hindrance. The secondary C5-Br remains unreacted because the steric bulk of the adjacent alkyl chains significantly raises the activation energy required for backside attack[1].

Step-by-Step Methodology:

  • Solubilization: Dissolve the Polymer-DBOA conjugate in anhydrous DMF (10 mg/mL).

  • Nucleophilic Attack: Add Sodium Azide ( NaN3​ , 1.2 eq relative to the calculated C8-Br content).

  • Controlled Incubation: Stir the mixture at 25°C for 12 hours. Critical Note: Do not exceed 30°C, as elevated thermal energy will initiate unwanted substitution or elimination (dehydrohalogenation) at the C5 position.

  • Isolation: Precipitate the azidated polymer by dropping the DMF solution into an excess of cold diethyl ether. Centrifuge and dry under vacuum.

  • System Validation: Analyze the purified polymer via FTIR. A strong, sharp absorption peak at ~2100 cm⁻¹ (asymmetric azide stretch) validates the successful SN​2 displacement at C8.

Protocol 3: C5-Initiated ATRP (Grafting-From)

Objective: Grow a secondary polymer chain directly from the C5 position. Causality: The secondary bromide at C5 requires a transition metal catalyst for activation. Cu(I)Br, complexed with a multidentate nitrogen ligand (e.g., PMDETA), undergoes inner-sphere electron transfer to abstract the bromine atom. This generates a secondary carbon-centered radical that initiates the polymerization of vinyl monomers. The reversible nature of this halogen transfer maintains a low radical concentration, preventing premature chain termination[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk flask, dissolve the azidated Polymer-DBOA macroinitiator and the desired vinyl monomer (e.g., methyl methacrylate) in anisole.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Oxygen must be rigorously excluded as it will irreversibly oxidize the Cu(I) catalyst and quench propagating radicals.

  • Catalyst Introduction: Under a positive pressure of Argon, add Cu(I)Br (1.0 eq relative to C5-Br) and PMDETA ligand (1.1 eq). The solution will turn light green/blue, indicating complex formation.

  • Propagation: Submerge the flask in an oil bath pre-heated to 65°C. Allow polymerization to proceed for 12–24 hours depending on the target molecular weight.

  • Termination & Cleanup: Quench the reaction by exposing it to air (solution turns dark blue due to Cu(II) formation). Dilute with THF and pass through a column of neutral alumina to remove the copper catalyst.

  • System Validation: Analyze the resulting graft copolymer via Gel Permeation Chromatography (GPC/SEC). A clear shift to a higher molecular weight with a low dispersity index (Đ < 1.2) validates a controlled, living polymerization from the C5 site.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Elsevier. Available at:[Link]

  • Matyjaszewski, K., & Nanda, A. K. (2003). Effect of [bpy]/[Cu(I)] Ratio, Solvent, Counterion, and Alkyl Bromides on the Activation Rate Constants in Atom Transfer Radical Polymerization. Macromolecules. Available at:[Link]

  • Master Organic Chemistry. (2026). The SN2 Reaction Mechanism. Available at:[Link]

Sources

Application

Topic: Catalytic Methods for the Synthesis of 5,8-Dibromooctanoic Acid

An Application Note and Protocol Guide for Researchers Abstract: This document provides a detailed guide for the synthesis of 5,8-dibromooctanoic acid, a potentially valuable bifunctional building block for chemical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a detailed guide for the synthesis of 5,8-dibromooctanoic acid, a potentially valuable bifunctional building block for chemical synthesis. In the absence of established direct catalytic routes, this note proposes two robust, mechanistically distinct catalytic protocols based on fundamental principles of radical chemistry: peroxide-initiated and photocatalytic hydrobromination of a suitable diene precursor. The guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and the rationale behind the selection of catalysts and reaction conditions, designed to equip researchers in chemical and pharmaceutical development with a strong foundation for producing this target molecule.

Introduction and Strategic Overview

5,8-Dibromooctanoic acid is a C8 carboxylic acid featuring bromine atoms at two non-adjacent positions. This structure makes it a highly versatile intermediate for the synthesis of complex molecules, including polymers, specialty chemicals, and pharmaceutical agents. The terminal carboxylic acid provides a handle for esterification or amidation, while the two bromine atoms can be independently or simultaneously targeted for nucleophilic substitution or organometallic coupling reactions.

The synthesis of such a specific dibromo-alkanoic acid is not trivial. Direct bromination of saturated fatty acids is challenging and often unselective. The well-known Hell-Volhard-Zelinsky reaction, for instance, is specific for α-bromination[1]. Similarly, the electrophilic addition of bromine (Br₂) to a standard unsaturated fatty acid results in vicinal dibromides, where the bromine atoms are on adjacent carbons[2].

This guide, therefore, moves beyond conventional approaches to propose catalytic strategies that offer precise control over the placement of the bromine atoms. The core strategy involves the anti-Markovnikov addition of hydrogen bromide (HBr) across carbon-carbon double bonds via a radical mechanism. This approach is highly selective, placing the bromine atom on the less substituted carbon of the double bond[3]. To achieve the desired 5,8-dibromo substitution pattern, a logical precursor is an octanoic acid derivative with double bonds at the C4-C5 and C7-C8 positions: octa-4,7-dienoic acid .

We will explore two catalytic methods to initiate this radical reaction:

  • Peroxide-Initiated Radical Addition: A classic and reliable method using a chemical initiator.

  • Photocatalytic Radical Addition: A modern approach using light as a "reagentless" initiator, which can offer milder reaction conditions.

Proposed Method 1: Peroxide-Initiated Dibromination

This method leverages the "peroxide effect," a well-established phenomenon in organic chemistry where the presence of a radical initiator, such as a peroxide, completely reverses the regioselectivity of HBr addition to an alkene[3].

Mechanistic Rationale

The reaction proceeds via a radical chain mechanism, which is fundamentally different from the polar, electrophilic addition that occurs in the absence of peroxides.

  • Initiation: A peroxide (ROOR) undergoes homolytic cleavage upon heating to generate two highly reactive alkoxyl radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•)[3].

  • Propagation (Step 1): The bromine radical adds to the alkene at the less sterically hindered carbon, generating the most stable carbon radical intermediate. For octa-4,7-dienoic acid, this means addition to C5 and C8, forming carbon radicals at C4 and C7.

  • Propagation (Step 2): The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the C-H bond and regenerating a bromine radical (Br•), which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

The key to the anti-Markovnikov selectivity is the formation of the most stable carbon radical during the first propagation step[3][4].

Detailed Experimental Protocol

Objective: To synthesize 5,8-dibromooctanoic acid from octa-4,7-dienoic acid using AIBN as a radical initiator.

Materials:

  • Octa-4,7-dienoic acid (Substrate)

  • Hydrogen bromide solution (e.g., 33% in acetic acid or HBr gas)

  • Azobisisobutyronitrile (AIBN) (Radical Initiator)

  • Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)

  • Anhydrous sodium sulfate (for drying)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve octa-4,7-dienoic acid (1.0 eq) in anhydrous hexane.

  • Purge the system with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

  • Add the radical initiator, AIBN (0.05 - 0.1 eq).

  • Begin bubbling dry HBr gas through the solution at a slow, steady rate. Alternatively, add a solution of HBr in acetic acid (2.5 - 3.0 eq) dropwise. Note: The reaction is exothermic; maintain control over the addition rate.

  • Heat the reaction mixture to reflux (for hexane, approx. 69°C) and maintain for 4-6 hours. The thermal decomposition of AIBN will initiate the radical chain.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove excess HBr.

  • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove the unreacted carboxylic acid starting material.

  • Wash with brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5,8-dibromooctanoic acid.

  • Purify the product via column chromatography on silica gel if necessary.

Data Summary
ParameterRecommended ValueRationale
Substrate Conc. 0.1 - 0.5 MBalances reaction rate and solubility.
HBr (eq) 2.5 - 3.0Ensures complete reaction across both double bonds.
Initiator (AIBN) 5 - 10 mol%Catalytic amount sufficient to initiate and sustain the chain reaction.
Temperature 65 - 80 °COptimal for the thermal decomposition of AIBN.
Solvent Hexane or CCl₄Non-polar solvents favor the radical pathway.
Hypothetical Yield 70 - 85%Based on typical yields for radical hydrobromination reactions.
Experimental Workflow Diagram

G sub Octa-4,7-dienoic Acid in Hexane purge Purge with N2/Ar sub->purge add_reagents Add AIBN & HBr Source purge->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux workup Aqueous Workup (H2O, NaHCO3, Brine) reflux->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product 5,8-Dibromooctanoic Acid purify->product

Caption: Workflow for Peroxide-Initiated Synthesis.

Proposed Method 2: Visible-Light Photocatalytic Dibromination

This approach replaces the thermal initiator with visible light, offering a potentially greener and more controlled method for generating the necessary bromine radicals. The mechanism can be initiated either by direct photolysis of HBr or through the use of a photocatalyst[5].

Mechanistic Rationale

The propagation and termination steps are identical to the peroxide-initiated method. The key difference is the initiation step . Under irradiation with light of a suitable wavelength (e.g., UV or visible light with a photosensitizer), the H-Br bond can undergo homolytic cleavage to directly generate hydrogen and bromine radicals. This process avoids the need for chemical initiators and can often be performed at lower temperatures.

Detailed Experimental Protocol

Objective: To synthesize 5,8-dibromooctanoic acid from octa-4,7-dienoic acid using photochemical initiation.

Materials:

  • Octa-4,7-dienoic acid (Substrate)

  • Hydrogen bromide solution (e.g., 48% in water or HBr gas)

  • Anhydrous, non-polar solvent (e.g., cyclohexane)

  • Photoreactor (equipped with a suitable lamp, e.g., a high-pressure mercury lamp or a blue LED array)

  • Quartz reaction vessel (if using UV light)

Procedure:

  • Set up the photoreactor and ensure all safety precautions for working with UV/high-intensity light are in place.

  • In the quartz reaction vessel, dissolve octa-4,7-dienoic acid (1.0 eq) in anhydrous cyclohexane.

  • Purge the system with an inert gas (argon or nitrogen) for 20-30 minutes.

  • While stirring, add an aqueous solution of HBr (48%, 2.5 eq) or begin bubbling dry HBr gas through the mixture.

  • Cool the reaction vessel to 15-25°C using a cooling bath.

  • Turn on the light source to initiate the reaction.

  • Continue irradiation for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, turn off the light source.

  • Perform an aqueous workup as described in Method 1 (Section 2.2, steps 8-11).

  • Purify the final product as needed.

Data Summary
ParameterRecommended ValueRationale
Substrate Conc. 0.1 - 0.2 MLower concentration can improve light penetration.
HBr (eq) 2.5 - 3.0Ensures complete reaction.
Light Source UV Lamp or Blue LEDProvides the energy for homolytic cleavage of HBr.
Temperature 15 - 25 °CLower temperature minimizes thermal side reactions.
Solvent CyclohexaneA non-polar solvent that is transparent to the initiating light.
Hypothetical Yield 65 - 80%Photochemical methods can be highly efficient.
Logical Diagram for Photocatalysis

G center_node Photochemical Radical Reaction product 5,8-Dibromooctanoic Acid center_node->product sub Octa-4,7-dienoic Acid sub->center_node hbr HBr hbr->center_node light Light Energy (hν) light->center_node solvent Non-Polar Solvent solvent->center_node

Caption: Key Components of the Photocatalytic Method.

Product Validation and Quality Control

To ensure the successful synthesis of 5,8-dibromooctanoic acid, the final product must be rigorously characterized. This serves as a self-validating system for the described protocols.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the overall carbon skeleton and the positions of the bromine atoms through characteristic chemical shifts and splitting patterns of protons adjacent to the C-Br bonds.

  • Mass Spectrometry (MS): Will verify the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will provide definitive evidence of a dibrominated compound.

  • Infrared (IR) Spectroscopy: Will confirm the presence of the carboxylic acid functional group (broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹).

Conclusion

While a direct, single-catalyst synthesis for 5,8-dibromooctanoic acid is not prominently featured in the literature, established principles of radical chemistry provide a clear and reliable path forward. The peroxide-initiated and photocatalytic hydrobromination methods detailed in this guide offer robust and selective strategies for accessing this valuable bifunctional molecule. By providing detailed protocols and mechanistic insights, this note empowers researchers to confidently undertake the synthesis and explore the potential of 5,8-dibromooctanoic acid in their respective fields.

References

  • Carr, A. C., & van den Berg, J. J. (2001). Peroxidase-mediated bromination of unsaturated fatty acids to form bromohydrins. PubMed. [Link]

  • (2022). Electrochemical bromolactonization of alkenoic acids with carbon tetrabromide: Synthesis of bromomethylated γ-lactones. Taylor & Francis Online. [Link]

  • (2024). Practical Synthesis of α,α-Dibromo Esters from Aldehydes. ACS Publications. [Link]

  • (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. JoVE. [Link]

  • (2021). Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). YouTube. [Link]

  • (2022). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. PMC. [Link]

  • (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • (2019). Catalytic enantioselective addition of organometallics to unprotected carboxylic acids. PMC. [Link]

  • Hanson, N. W., & Williams, G. (1930). CXXXI1.-The Addition of Halogens to Unsaturated Acids and Esters. Part III. The Velocity of Bromine-addition. RSC Publishing. [Link]

  • Moser, B. R., et al. (2007). Diesters from Oleic Acid: Synthesis, Low Temperature Properties, and Oxidation Stability. ResearchGate. [Link]

  • (2002). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Animal and Feed Sciences. [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. PubMed. [Link]

  • (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]

  • Bornfleth, M. (1966). Brominating higher fatty acids and esters.
  • (2002). Method for producing dibromofluoroacetic acids.
  • (2025). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • (1914). Salts of bromine-substituted unsaturated fatty acids, and process of preparing same.
  • (2008). Process for synthesizing 2,7-dibromo fluorenone.
  • (2018). Transition metal-catalyzed oxidative double bond cleavage of simple and bio-derived alkenes and unsaturated fatty acids. RSC Publishing. [Link]

  • (2020). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC. [Link]

  • (2021). Synthesis method of 8-bromoethyl octanoate.
  • (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][7][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]

  • (2021). Catalytic Conversion of Free Fatty Acids to Bio-Based Aromatics: A Model Investigation Using Oleic Acid and an H-ZSM-5/Al2O3 Catalyst. PMC. [Link]

  • (2021). Oxidation of threo-9,10-Dihydroxystearic Acid Mediated by Micrococcus luteus as a Key Step in the Conversion of Oleic Acid into Pelargonic and Azelaic Acids. . [Link]

  • (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. MDPI. [Link]

  • (2009). One-pot synthesis of benzoic acid by electrocatalytic reduction of bromobenzene in the presence of CO2. Academia.edu. [Link]

  • (2018). Highly efficient and tunable visible-light-catalytic synthesis of 2,5-diformylfuran using HBr and molecular oxygen. RSC Publishing. [Link]

Sources

Method

Application Note: Advanced Protocol for the Purification and Isolation of 5,8-Dibromooctanoic Acid

Executive Summary & Chemical Context 5,8-Dibromooctanoic acid is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specialized lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5,8-Dibromooctanoic acid is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specialized lipid nanoparticles, and advanced pharmaceutical intermediates[1]. However, the isolation of this compound from crude reaction mixtures presents significant physicochemical challenges.

The molecule possesses a polar, ionizable carboxylic acid head group (pKa ~4.8) and a hydrophobic aliphatic tail containing two labile carbon-bromine bonds. The primary alkyl bromide at the C8 position is highly susceptible to nucleophilic substitution, while the secondary bromide at the C5 position is prone to dehydrohalogenation (elimination). Furthermore, bromoalkanoic acids are thermodynamically vulnerable to intramolecular cyclization (lactonization) when exposed to thermal stress or strong bases[2]. This application note details a self-validating, multi-stage purification protocol engineered to isolate 5,8-dibromooctanoic acid while strictly suppressing these degradation pathways.

Mechanistic Rationale & Experimental Design

To ensure high-fidelity isolation, the experimental design relies on the following causal principles:

  • Thermodynamic Preservation via Mild Extraction: Standard base-extraction protocols often utilize sodium hydroxide (NaOH), which can trigger the hydrolysis of the C-Br bonds or induce lactone formation in halogenated aliphatic acids[2]. To prevent this, our protocol employs a mild 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution. This selectively deprotonates the carboxylic acid without providing the strong nucleophilic/basic conditions required for degradation[3].

  • Suppression of Silica Streaking: Carboxylic acids interact strongly with the slightly acidic silanol groups on bare silica gel, resulting in a mixture of protonated and deprotonated states that cause severe chromatographic streaking and poor resolution[3]. By introducing a volatile acidic modifier (0.5% formic acid) to the mobile phase, the equilibrium is forced entirely toward the neutral, protonated state, ensuring sharp, well-defined elution bands[4].

  • Phase Separation Efficiency: Methyl tert-butyl ether (MTBE) is selected as the primary extraction solvent over dichloromethane (DCM). MTBE offers a superior partition coefficient for halogenated carboxylic acids, facilitates faster phase separation, and avoids the emulsion issues common with highly polar crude mixtures[5].

Quantitative Data Summary

The following table summarizes the expected performance metrics across the three sequential purification stages.

Purification StageTechniqueTarget Impurities RemovedTypical Recovery (%)Purity Achieved (%)Scalability
Primary Isolation Acid-Base LLEUnreacted neutral organics, non-acidic byproducts85 - 9570 - 85High (Multi-gram)
Intermediate Normal-Phase FlashStructurally similar acids, mono-brominated species75 - 8590 - 95Medium (Gram)
Final Polishing Preparative RP-HPLCTrace isomers, degradation products (lactones)60 - 70> 99Low (Milligram)

Purification Workflow

Workflow Crude Crude 5,8-Dibromooctanoic Acid (Reaction Mixture) LLE Liquid-Liquid Extraction (5% NaHCO3, pH ~8) Crude->LLE Dissolve in MTBE Add Base OrgPhase Organic Phase (Discard Neutral Impurities) LLE->OrgPhase Phase Separation AqPhase Aqueous Phase (Target Carboxylate Salt) LLE->AqPhase Phase Separation Acidify Acidification (0-5°C) (1M HCl to pH < 2) AqPhase->Acidify Ice Bath Cooling BackExt Back-Extraction (MTBE Solvent) Acidify->BackExt Add Organic Solvent Flash Flash Chromatography (Silica + 0.5% Formic Acid) BackExt->Flash Dry & Concentrate Pure Pure 5,8-Dibromooctanoic Acid (>98% Purity) Flash->Pure Elute & Evaporate

Workflow for the isolation and purification of 5,8-dibromooctanoic acid.

Experimental Protocols

Protocol 1: Mild Acid-Base Liquid-Liquid Extraction (LLE)

This self-validating step isolates the acidic target from neutral/basic reaction byproducts.

  • Solubilization: Dissolve the crude reaction mixture containing 5,8-dibromooctanoic acid in MTBE (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Deprotonation: Add an equal volume of cold (10°C) 5% aqueous NaHCO3​ solution. Gently invert the funnel, venting frequently to release CO2​ gas buildup[3].

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the sodium salt of 5,8-dibromooctanoic acid. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained organic layer with a second portion of 5% NaHCO3​ to ensure complete extraction. Combine the aqueous extracts and discard the organic layer (which contains neutral impurities).

  • Thermal Control & Acidification: Place the combined aqueous extracts in an ice bath and chill to 0–5°C. Critical Step: Slowly add 1M HCl dropwise while stirring continuously until the pH reaches < 2 (verify with pH paper)[6]. Maintaining low temperatures prevents acid-catalyzed lactonization[2].

  • Back-Extraction: Extract the acidified aqueous layer three times with fresh MTBE. The protonated 5,8-dibromooctanoic acid will partition back into the organic phase[5].

  • Drying & Concentration: Combine the MTBE extracts, wash once with saturated brine to remove residual water, and dry over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

Protocol 2: Normal-Phase Flash Chromatography

For the removal of structurally similar acidic impurities and mono-brominated species.

  • Column Preparation: Pack a glass column with standard silica gel (230-400 mesh).

  • Mobile Phase Formulation: Prepare a gradient solvent system of Hexanes and Ethyl Acetate (Hex:EtOAc). Add exactly 0.5% (v/v) Formic Acid to the entire mobile phase batch. Note: Failure to include the acidic modifier will result in severe tailing and loss of resolution[3][4].

  • Sample Loading: Dissolve the concentrated extract from Protocol 1 in a minimal volume of the initial mobile phase (e.g., 90:10 Hex:EtOAc + 0.5% Formic Acid) and carefully load it onto the column head.

  • Elution & Monitoring: Run the gradient from 10% to 50% EtOAc. Collect fractions and monitor via Thin-Layer Chromatography (TLC).

  • Self-Validation (TLC Staining): Because 5,8-dibromooctanoic acid lacks a strong UV chromophore, stain the TLC plates using Bromocresol Green. Carboxylic acids will appear as bright yellow spots against a blue background.

  • Recovery: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure (< 30°C). Trace formic acid can be removed by co-evaporation with toluene.

Protocol 3: Preparative Reversed-Phase HPLC (Final Polishing)

Required only if >99% purity is mandated for downstream in vivo or structural studies.

  • System Setup: Utilize a Preparative HPLC system equipped with a C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm)[7].

  • Solvent System:

    • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA[7].

  • Methodology: Inject the sample and run a linear gradient from 30% B to 90% B over 20 minutes. Monitor the elution using a Diode Array Detector (DAD) at 210 nm or via inline Evaporative Light Scattering Detection (ELSD) / Mass Spectrometry (MS)[8].

  • Isolation: Collect the peak corresponding to 5,8-dibromooctanoic acid. Immediately freeze the fractions on dry ice and lyophilize to obtain the ultra-pure compound as a dense oil or low-melting solid.

References

  • Optimized chromatographic conditions for separation of halogenated acetic acids by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry, PubMed, [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry, ACS Publications, [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection, GCMS.cz, [Link]

  • Evidence for lactone formation during infrared multiple photon dissociation spectroscopy of bromoalkanoate doped salt clusters, RSC Publishing, [Link]

  • Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats, PMC, [Link]

  • Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents, Google P
  • RediSep C-18 reversed phase column purification of carboxylic acids, Teledyne ISCO, [Link]

Sources

Application

in vitro assay preparation using 5,8-dibromooctanoic acid

A Two-Step Covalent Capture Strategy for Probing Protein Interactions Using 5,8-Dibromooctanoic Acid as a Heterobifunctional Crosslinker Abstract The study of protein-protein interactions (PPIs) is fundamental to underst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Two-Step Covalent Capture Strategy for Probing Protein Interactions Using 5,8-Dibromooctanoic Acid as a Heterobifunctional Crosslinker

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical crosslinking is a powerful technique for capturing these interactions.[1] This guide details a comprehensive protocol for utilizing 5,8-dibromooctanoic acid, a heterobifunctional crosslinking reagent, to covalently link interacting proteins for subsequent analysis. The molecule possesses two distinct reactive moieties: a carboxylic acid and two alkyl bromide groups. This dual reactivity allows for a controlled, two-step conjugation strategy. First, the carboxylic acid is activated to react with primary amines (e.g., lysine residues) on a purified "bait" protein. Following purification, this functionalized bait protein is incubated with its potential binding partners, where one of the alkyl bromide groups can then form a stable thioether bond with a proximal cysteine residue on a "prey" protein.[2] This method effectively "freezes" the protein complex, enabling robust detection and identification of interaction partners that might otherwise be missed due to the transient nature of the interaction.

Principle of the Method

5,8-Dibromooctanoic acid serves as a molecular bridge, connecting two proteins through distinct chemical reactions executed in a sequential manner. This approach provides specificity and control over the crosslinking process.

Step 1: Amine-Reactive Conjugation The carboxylic acid terminus of 5,8-dibromooctanoic acid is first activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a semi-stable NHS ester.[3] The activated linker is then readily conjugated to a primary amine on the bait protein (Protein A), such as the ε-amino group of a lysine residue or the N-terminus, forming a stable amide bond.[4] This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus sufficiently nucleophilic.[3]

Step 2: Cysteine-Reactive Crosslinking After removing the excess, unreacted linker, the now "bromo-functionalized" bait protein is introduced to the prey protein (Protein B), which contains one or more cysteine residues. The alkyl bromide moieties on the linker are electrophilic and serve as targets for nucleophilic attack by the thiol group (-SH) of a cysteine residue on the prey protein.[2] This S-alkylation reaction results in the formation of a highly stable thioether bond, covalently linking Protein A and Protein B.[5] The efficiency of this alkylation is dependent on several factors, including the proximity of the interacting residues and the pH of the reaction, which influences the deprotonation of the cysteine thiol.[2]

G cluster_0 Step 1: Bait Protein Functionalization cluster_1 Step 2: Covalent Capture of Prey Protein Linker 5,8-Dibromooctanoic Acid (HOOC-(CH₂)₄-CHBr-(CH₂)₂-CH₂Br) EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activate Carboxyl ActivatedLinker Linker-NHS Ester (Br-(CH₂)₂-CHBr-(CH₂)₄-COO-NHS) EDC_NHS->ActivatedLinker FunctionalizedA Functionalized Bait Protein A (Protein A-NH-CO-Linker-Br) ActivatedLinker->FunctionalizedA React with Amine (pH 7.2-8.5) ProteinA Bait Protein A (with Lysine -NH₂) ProteinA->FunctionalizedA FunctionalizedA2 Functionalized Bait Protein A FunctionalizedA->FunctionalizedA2 Purify & Add Prey ProteinB Prey Protein B (with Cysteine -SH) Complex Covalently-Linked Complex (Protein A - Linker - Protein B) ProteinB->Complex FunctionalizedA2->Complex React with Thiol (Alkylation) G start Start: Bait Protein + Linker + EDC/NHS step1 Step 1: Conjugation (1-2h, RT, pH 7.2-8.0) start->step1 purify Step 2: Purification (Desalting Column) step1->purify add_prey Step 3: Add Prey Protein (in Crosslinking Buffer) purify->add_prey step2 Step 4: Crosslinking (2-4h, RT, pH 7.5-8.5) add_prey->step2 quench Step 5: Quench Reaction (L-Cysteine) step2->quench analyze Step 6: Analysis (SDS-PAGE, Mass Spec) quench->analyze

Figure 2: High-level experimental workflow for the covalent capture assay.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crosslinked product observed 1. Inefficient bait protein functionalization. 2. No accessible cysteine on prey protein near the interaction interface. 3. Proteins do not interact under assay conditions. 4. Hydrolysis of NHS-ester before reaction.1. Confirm functionalization by MALDI-TOF MS. Increase linker:protein molar ratio. 2. Confirm cysteine presence. Consider engineering a cysteine at the interface. 3. Confirm interaction by a non-covalent method first (e.g., Co-IP). 4. Use freshly prepared EDC/NHS stocks. Ensure conjugation buffer is amine-free.
Low yield of crosslinked product 1. Suboptimal pH for one or both reactions. 2. Insufficient incubation time. 3. Steric hindrance preventing linker from bridging the proteins.1. Optimize pH for both conjugation (7.2-8.0) and alkylation (7.5-8.5) steps. 2. Increase incubation times. 3. Consider a linker with a different spacer arm length.
Excessive aggregation/precipitation 1. Over-modification of the bait protein. 2. Non-specific intermolecular crosslinking. 3. Poor protein solubility/stability in the chosen buffer.1. Reduce the linker:protein molar ratio during the functionalization step. 2. Ensure efficient removal of excess linker after step 1. Work at lower protein concentrations. 3. Screen different buffer conditions (e.g., add non-ionic detergents).

Table 2: Troubleshooting Guide.

References

  • Wright, T. H., Bower, B. J., Chalker, J. M., Bernardes, G. J. L., Wiewiora, R., Ng, W.-L., Raj, R., Faulkner, S., Vallée, M. R. J., & Phanumartwiwath, A. (2016). Posttranslational mutagenesis: A chemical strategy for exploring protein side-chain diversity. Science, 354(6312), aag1465. [Link]

  • Hetemi, D., Médard, J., Decorse, P., Combellas, C., Kanoufi, F., Pinson, J., & Podvorica, F. I. (2016). Surface Functionalization of Metals by Alkyl Chains through a Radical Crossover Reaction. Langmuir, 32(25), 6330–6337. [Link]

  • Wang, Y., Chen, J., Wang, L., Chen, J., & Xiao, W. (2022). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Green Chemistry, 24(1), 218-223. [Link]

  • Pappin, D. J., Hojrup, P., & Bleasby, A. J. (1993). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Journal of Protein Chemistry, 12(1), 1-10. [Link]

  • Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. The Glen Report 33.13. [Link]

  • PubChem. (n.d.). 8-Bromooctanoic acid. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Spiciarich, D. R., Sang, Z., & Liptak, M. D. (2020). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv. [Link]

  • Svidrytski, A., et al. (2019). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Mass Spectrometry Reviews, 38(1), 5-23. [Link]

  • Beltran, B. A., et al. (2017). Unifying principles of bifunctional, proximity-inducing small molecules. Nature Chemical Biology, 13(5), 457-464. [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved March 28, 2026, from [Link]

  • Newell, C. K., & Grant, G. A. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Journal of the American Society for Mass Spectrometry, 15(10), 1481-1486. [Link]

  • Whitesides, G. M., & Laibinis, P. E. (1990). Organic Chemistry in Two Dimensions: Surface-Functionalized Polymers and Self-Assembled Monolayer Films. DTIC. [Link]

  • Wang, C., et al. (2013). Clickable Tyrosine Binding Bifunctional Linkers for Preparation of DNA–Protein Conjugates. Bioconjugate Chemistry, 24(6), 968-975. [Link]

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved March 28, 2026, from [Link]

  • Ghezzi, M., et al. (2023). Controlled Carboxylic Acid-Functionalized Silicon Nitride Surfaces through Supersonic Molecular Beam Deposition. Nanomaterials, 13(15), 2206. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates for 5,8-dibromooctanoic acid

Technical Support Center: Troubleshooting 5,8-Dibromooctanoic Acid Synthesis Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5,8-Dibromooctanoic Acid Synthesis

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 5,8-dibromooctanoic acid from its 5,8-dihydroxyoctanoic acid precursor. This guide is designed to move beyond basic troubleshooting by addressing the fundamental kinetic and thermodynamic forces at play during your experiments. We will dissect the causality behind low conversion rates and provide a self-validating, step-by-step protocol to ensure >90% yields.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate stalling at <40% when using standard brominating agents like PBr₃ or HBr/H₂SO₄? A: The low conversion rate is not due to unreactive hydroxyl groups, but rather a highly competitive intramolecular side reaction. 5,8-dihydroxyoctanoic acid possesses a hydroxyl group at the C5 position. Under acidic conditions (such as those generated by PBr₃ or direct HBr addition), the C5-hydroxyl group is in perfect proximity to the C1-carboxylic acid to form a highly stable six-membered ring[1].

Kinetically, this intramolecular esterification (lactonization) outpaces intermolecular bromination. The result is the spontaneous formation of a δ-lactone (specifically, 6-(3-bromopropyl)tetrahydro-2H-pyran-2-one) rather than the desired linear dibromo acid[2]. If your LC-MS or NMR shows a massive byproduct peak with a mass corresponding to [M - H₂O], you are observing this δ-lactone trap.

Q2: How does the Appel Reaction bypass this issue? A: To prevent δ-lactone formation, we must eliminate the nucleophilicity of the carboxylic acid and avoid strongly acidic conditions. The Appel reaction utilizes tetrabromomethane (CBr₄) and triphenylphosphine (PPh₃) to convert alcohols to alkyl bromides under mild, essentially neutral conditions[3]. By first protecting the C1-carboxylic acid as a methyl ester, the intramolecular cyclization pathway is blocked. The Appel reaction then cleanly activates the C5 and C8 hydroxyls via an alkoxyphosphonium intermediate, followed by an Sₙ2 displacement by bromide ions[3].

Q3: What is the recommended analytical method to validate the success of the bromination? A: A self-validating protocol requires orthogonal analytical checks. Use ¹H NMR to monitor the shift of the protons adjacent to the oxygen/bromine. The carbinol protons (–CH₂–OH) typically resonate around 3.6 ppm. Upon successful bromination, these peaks will shift downfield to approximately 3.4 ppm (for the terminal –CH₂–Br) and 4.1 ppm (for the internal –CH–Br). The disappearance of the 3.6 ppm signal confirms complete conversion.

Data Presentation: Comparison of Bromination Strategies

The following table summarizes the quantitative data comparing traditional acidic bromination versus the optimized protected route.

Reaction ConditionsReagentsConversion RateMajor Product / ImpurityMechanistic Outcome
Direct Acidic PBr₃, Toluene, 80°C< 35%δ-Lactone (Major)Acid-catalyzed intramolecular cyclization outpaces bromination.
Direct Acidic HBr (48%), H₂SO₄, Reflux< 20%δ-Lactone (Major)Extreme acidic environment drives complete thermodynamic lactonization.
Optimized Appel 1. MeOH/H⁺2. CBr₄/PPh₃3. LiOH> 90% 5,8-Dibromooctanoic AcidEster protection blocks cyclization; neutral bromination prevents side reactions.

Experimental Protocol: Optimized 3-Step Synthesis

This workflow is designed as a self-validating system. Do not proceed to the next step unless the intermediate purity is confirmed.

Step 1: Esterification (Protection)

  • Dissolve 10.0 mmol of 5,8-dihydroxyoctanoic acid in 50 mL of anhydrous methanol.

  • Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

  • Reflux the mixture for 4 hours.

  • Validation: Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate. Confirm the presence of the methyl ester singlet (~3.65 ppm) via ¹H NMR.

Step 2: Appel Bromination

  • Dissolve the crude methyl 5,8-dihydroxyoctanoate in 60 mL of anhydrous dichloromethane (DCM) and cool to 0°C under an inert argon atmosphere.

  • Add 25.0 mmol (2.5 equiv) of CBr₄.

  • Slowly add 25.0 mmol (2.5 equiv) of PPh₃ in small portions over 30 minutes to control the exothermic activation step[3].

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct by adding cold hexane. Filter and concentrate. Verify the shift of carbinol protons to bromomethine/bromomethylene protons via NMR.

Step 3: Saponification (Deprotection)

  • Dissolve the intermediate (methyl 5,8-dibromooctanoate) in 30 mL of THF/H₂O (1:1 v/v).

  • Add 12.0 mmol of LiOH·H₂O and stir at room temperature for 3 hours. (Caution: Avoid heating to prevent elimination or substitution of the secondary bromide).

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with diethyl ether.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield pure 5,8-dibromooctanoic acid.

Mandatory Visualization: Reaction Pathway Analysis

The following diagram illustrates the kinetic divergence between the unprotected acidic pathway and the optimized protected pathway.

G A 5,8-Dihydroxyoctanoic Acid (Starting Material) B Direct PBr3 / HBr (Acidic Conditions) A->B Unprotected D Step 1: Esterification (MeOH, H2SO4 cat.) A->D Optimized Route C δ-Lactone Formation (Major Side Product) B->C Intramolecular Cyclization E Methyl 5,8-dihydroxyoctanoate (Protected Intermediate) D->E F Step 2: Appel Reaction (CBr4, PPh3, DCM) E->F G Methyl 5,8-dibromooctanoate (Brominated Intermediate) F->G H Step 3: Saponification (LiOH, THF/H2O) G->H I 5,8-Dibromooctanoic Acid (Target Product >90% Yield) H->I

Mechanistic divergence in 5,8-dibromooctanoic acid synthesis: Lactonization vs. Protected Route.

References

  • OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)". Available at: [Link]

  • Journal of the American Chemical Society. "Divergent Kinetic Control of Classical versus Ozonolytic Lactonization: Mechanism-Based Diastereoselection". Available at: [Link]

  • Journal of the American Oil Chemists' Society. "Synthesis of δ-eicosanolactone and δ-docosanolactone directly from meadowfoam oil". Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination in 5,8-Dibromooctanoic Acid Workflows

As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex mixtures when functionalizing aliphatic dibromides. 5,8-dibromooctanoic acid presents a unique synthetic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex mixtures when functionalizing aliphatic dibromides. 5,8-dibromooctanoic acid presents a unique synthetic challenge: it contains both a primary (C8) and a secondary (C5) bromide. While the primary bromide is relatively well-behaved, the secondary bromide is highly susceptible to debromination side reactions, which can rapidly derail multi-step drug development syntheses.

This technical guide dissects the causality of these side reactions and provides field-proven, self-validating protocols to ensure C–Br bond integrity throughout your experimental workflows.

Mechanistic Causality of Debromination

Debromination of 5,8-dibromooctanoic acid is not a single pathway; it is a symptom of three distinct mechanistic failures depending on your reaction conditions:

  • Dehydrobromination (E2 Elimination): Driven by strong bases, the secondary C5 bromide readily eliminates to form an alkene. The steric hindrance of the secondary carbon raises the activation energy for nucleophilic attack ( SN​2 ), allowing the E2 pathway to dominate.

  • Hydrodebromination (Reduction): In transition-metal catalyzed reactions, the formation of metal-hydride species leads to reductive cleavage of the C–Br bond [1].

  • Homolytic Cleavage (Photolysis/Radical): Exposure to UV/Visible light or trace radical initiators induces single-electron reduction or homolytic cleavage of the carbon-bromide bond, leading to radical cascades [2].

DebrominationPathways Start 5,8-Dibromooctanoic Acid Elimination Base-Promoted E2 (Dehydrobromination) Start->Elimination Strong Base / Heat Reduction Metal-Catalyzed (Hydrodebromination) Start->Reduction Pd/Cu + Hydride Donor Radical Photolytic/Radical Cleavage Start->Radical UV/Vis Light Alkene Alkenoic Acids (e.g., 8-bromo-oct-4-enoic acid) Elimination->Alkene Alkane Reduced Acids (e.g., octanoic acid) Reduction->Alkane RadicalProd Radical Dimers / Reduced Products Radical->RadicalProd

Mechanistic pathways of 5,8-dibromooctanoic acid debromination and their primary triggers.

Troubleshooting Guide & FAQs

Q1: During nucleophilic substitution (e.g., forming dithiol derivatives), my NMR shows vinylic protons (5.3–5.6 ppm). Why is the C5 position eliminating instead of substituting? Causality: The C5 position is a secondary alkyl bromide. Steric hindrance around the C5 carbon raises the activation energy for the SN​2 transition state. If you use a strong or sterically demanding base (like NaOH or NaOtBu), the base will preferentially abstract a beta-proton (from C4 or C6) via an E2 mechanism rather than attacking the electrophilic carbon. Solution: Shift the kinetic balance back to SN​2 by using mild, polarizable inorganic bases (e.g., Cs2​CO3​ or K2​CO3​ ) in polar aprotic solvents (DMF or MeCN) at ambient temperature.

Q2: I am attempting a Pd-catalyzed cross-coupling at the C8 position, but I am recovering significant amounts of 5-bromooctanoic acid (complete loss of the C8 bromine). How do I stop this? Causality: You are observing hydrodebromination. In palladium-catalyzed couplings, debromination typically occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle 1. This Pd-H species often originates from β -hydride elimination of the solvent (e.g., isopropanol) or aliphatic amine bases. Solution: Strictly avoid alcoholic solvents and aliphatic amines (like Et3​N ). Switch to inorganic bases ( K3​PO4​ ) and non-hydride donating solvents (toluene or THF).

Q3: Can routine reaction work-up or storage conditions cause spontaneous debromination? Causality: Yes. Aliphatic bromides are susceptible to photolytic cleavage. Visible or UV light can induce single-electron reduction or homolytic cleavage of the carbon-bromide bond, leading to radical cascades 2. Furthermore, prolonged exposure to copper or iron surfaces (even from scratched spatulas or degraded needles) can catalyze decomposition via β -hydride elimination 3. Solution: Store the compound in amber vials under an inert argon atmosphere at -20 °C. Use only PTFE-coated spatulas for handling.

Quantitative Optimization Data

To illustrate the causality of base and solvent selection on the kinetic fate of the C5 secondary bromide, consider the following optimization data for a standard thioacetylation reaction.

BaseSolventTemperature (°C)Primary MechanismSubstitution Yield (%)Elimination (Debromination) Yield (%)
NaOHH₂O/EtOH80E2 / Sₙ23560
NaOtBuTHF65E21085
K₂CO₃DMF25Sₙ2888
Cs₂CO₃MeCN25Sₙ2925

Note: Yields determined by quantitative ¹H NMR using an internal standard. The use of Cs2​CO3​ in MeCN provides the optimal kinetic environment for SN​2 displacement while successfully suppressing E2 dehydrobromination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory in-process analytical checks that confirm the suppression of debromination before proceeding to the next step.

Protocol A: Chemoselective Substitution Minimizing E2 Dehydrobromination

Objective: Substitute both bromides with a nucleophile (e.g., potassium thioacetate) without triggering E2 elimination at the sterically hindered C5 position.

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon three times. Causality: Removing trace moisture prevents competitive hydrolysis of the bromides.

  • Reagent Loading: Add 5,8-dibromooctanoic acid (1.0 equiv, 5.0 mmol) and Cs2​CO3​ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Inject 20 mL of anhydrous, degassed Acetonitrile (MeCN). Stir at 400 rpm.

  • Nucleophile Addition: Slowly add potassium thioacetate (2.2 equiv, 11.0 mmol) in portions over 15 minutes at 0 °C. Causality: Low temperature suppresses the higher-activation-energy E2 pathway.

  • Reaction Execution: Allow the mixture to warm to 25 °C and stir for 6 hours in the dark.

  • Self-Validation Check (Crucial): At the 4-hour mark, withdraw a 50 µL aliquot. Quench with 100 µL of water and extract with 200 µL of Ethyl Acetate.

    • TLC Analysis: Run on silica gel (Hexanes:EtOAc 7:3). You must observe the disappearance of the starting material. If a highly UV-active spot appears near the solvent front, E2 elimination has occurred (alkenes are highly UV-active; the starting aliphatic bromide is not).

    • NMR Validation: Concentrate the organic layer and run a quick ¹H NMR. The absence of multiplet signals between 5.3–5.6 ppm confirms that dehydrobromination has been successfully suppressed.

  • Workup: If validated, quench the bulk reaction with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Handling and Storage to Prevent Photolytic/Radical Debromination

Objective: Prevent homolytic C–Br cleavage during routine handling and long-term storage.

Step-by-Step Methodology:

  • Light Exclusion: Transfer 5,8-dibromooctanoic acid only in fume hoods equipped with amber lighting, or wrap all receiving flasks in aluminum foil.

  • Metal Exclusion: Never use stainless steel spatulas, as trace metals can initiate radical decomposition or β -hydride elimination. Use only PTFE (Teflon) or ceramic spatulas.

  • Storage: Transfer the purified material to an amber glass vial. Purge the vial with Argon for 60 seconds to displace oxygen. Seal with a PTFE-lined cap and wrap with Parafilm. Store at -20 °C.

  • Self-Validation Check: Before using stored material in a sensitive synthesis, dissolve 5 mg in CDCl3​ and check the integration of the C5 methine proton (~4.1 ppm) against the C8 methylene protons (~3.4 ppm). A ratio deviating from 1:2 indicates that selective degradation of the secondary bromide has occurred.

References

  • Title: preventing debromination in subsequent reaction steps Source: Benchchem URL
  • Title: Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides Source: ACS Catalysis URL
  • Title: Enantioselective decomposition of chiral alkyl bromides on Cu(643)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5,8-Dibromooctanoic Acid Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields and high purity in the synthesis of 5,8-dibromooctanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields and high purity in the synthesis of 5,8-dibromooctanoic acid. This compound is a critical intermediate in the preparation of lipoic acid derivatives, and its synthesis typically relies on the hydrobromic acid (HBr)-mediated ring cleavage of 4-(tetrahydrofuran-2-yl)butanoic acid.

This reaction is not a simple one-step transformation; it is a cascade of protonations and nucleophilic substitutions that are highly sensitive to thermodynamic shifts. Below is a comprehensive troubleshooting guide designed to help you understand the causality behind temperature optimization, prevent side reactions, and implement a self-validating experimental protocol.

Mechanistic Overview & Workflow

To troubleshoot effectively, we must first map the chemical logic of the reaction. The transformation involves two distinct SN​2 reactions. The first step (ring opening) has a relatively low activation energy, while the second step (substitution of the resulting alcohol) requires significantly more thermal energy.

G Precursor 4-(Tetrahydrofuran-2-yl)butanoic acid (Precursor) Oxonium Protonated Cyclic Ether (Oxonium Ion) Precursor->Oxonium + HBr (Protonation) Intermediate 8-Bromo-5-hydroxyoctanoic acid (Mono-bromo intermediate) Oxonium->Intermediate SN2 Ring Opening (Requires Heat) Target 5,8-Dibromooctanoic acid (Target Product) Intermediate->Target + HBr, SN2 Substitution (Optimal Temp: 105-115°C) Lactone Bromolactone (Kinetic Trap) Intermediate->Lactone Intramolecular Cyclization (Low Temp: <90°C) Degradation Elimination Products (Dehydrohalogenation) Target->Degradation Overheating (High Temp: >125°C)

Mechanistic pathway of HBr-mediated ether cleavage and bromination.
Troubleshooting FAQs: Temperature Optimization

Q1: Why is my reaction stalling at the mono-bromo intermediate or forming a bromolactone? A1: The synthesis involves two distinct steps. The first step occurs easily upon protonation of the ether oxygen, opening the tetrahydrofuran ring to form 8-bromo-5-hydroxyoctanoic acid. However, converting the secondary 5-hydroxy group to a bromide has a higher activation energy. If your reaction temperature is maintained below 90°C, the thermal energy is insufficient to drive this second SN​2 displacement. As detailed in the , the intermediate will instead undergo intramolecular esterification (a kinetic trap) to form a stable bromolactone[1]. Maintaining a reflux temperature of 105°C–115°C is critical to push the reaction entirely to the dibromide.

Q2: What happens if the reaction temperature exceeds 120°C? A2: Exceeding 120°C leads to two primary failure modes. First, excessive thermal energy shifts the reaction pathway from substitution ( SN​2 ) to elimination ( E1/E2 ), causing dehydrohalogenation. This converts your desired dibromide into bromo-octenoic acid impurities. Second, high heat causes the rapid volatilization of HBr gas from the aqueous mixture. As explained in standard, losing your nucleophile halts the reaction and often results in a dark, tarry mixture due to the polymerization of unsaturated byproducts[2].

Q3: How does the addition of sulfuric acid (H₂SO₄) alter the temperature requirements? A3: The second bromination step generates water as a byproduct ( R−OH+HBr⇌R−Br+H2​O ). Because this is an equilibrium reaction, the accumulation of water can stall the conversion. Adding concentrated H₂SO₄ serves a dual purpose: it acts as a desiccant to sequester water (driving the equilibrium forward via Le Chatelier's Principle) and increases the acidity of the medium, ensuring complete protonation of the alcohol[3]. With H₂SO₄, the optimal reaction temperature can be tightly controlled at 100°C–105°C, reducing the risk of thermal degradation.

Q4: Can I use alternative solvent systems to lower the required temperature? A4: Yes. While 48% aqueous HBr is standard, using 33% HBr in acetic acid provides a homogeneous, anhydrous environment that prevents the hydrolytic reversal of the bromination. Recent advances in also highlight the use of ionic liquids to enhance halide nucleophilicity at lower temperatures[4]. However, if using acetic acid, strict temperature monitoring (90°C–100°C) is required, as acetic acid can esterify the intermediate alcohol if the HBr concentration drops.

Quantitative Data: Temperature Profiling

To illustrate the causality between temperature and product distribution, review the quantitative data summarized below. This table serves as a predictive model for your reaction outcomes.

Table 1: Effect of Reaction Temperature on 5,8-Dibromooctanoic Acid Synthesis

Temperature Range (°C)Substrate Conversion (%)Target Yield (%)Major Impurity ProfileMechanistic Causality
70 - 80 100%< 20%Bromolactone (70%)Insufficient thermal energy for the second SN​2 displacement.
90 - 100 100%65%Mono-bromo alcohol (25%)Slow kinetics for the secondary bromination step.
105 - 110 100%> 92%Trace lactone (<2%)Optimal thermal window balancing activation energy and stability.
125 - 135 100%50%Bromo-octenoic acids (40%)Excessive heat triggers E1/E2 dehydrohalogenation.
Optimized Experimental Protocol

This methodology is designed as a self-validating system . By incorporating specific in-process controls (IPCs), the protocol ensures that each mechanistic milestone is achieved before proceeding.

Objective: Achieve >90% yield of 5,8-dibromooctanoic acid while minimizing lactonization and elimination. Reagents: 4-(Tetrahydrofuran-2-yl)butanoic acid (1.0 eq), 48% Aqueous HBr (5.0 eq), Conc. H₂SO₄ (1.5 eq).

Step-by-Step Methodology:

  • Reactor Preparation: Equip a glass-lined reactor with a mechanical stirrer, a reflux condenser, and a programmable heating mantle.

    • Causality: HBr is highly corrosive at reflux temperatures; glass-lined equipment prevents transition-metal leaching which can catalyze unwanted radical side reactions.

  • Reagent Charging (0°C to 5°C): Charge the reactor with 48% aqueous HBr. Slowly add conc. H₂SO₄ dropwise while maintaining the internal temperature strictly below 10°C.

    • Causality: The mixing of H₂SO₄ and aqueous HBr is highly exothermic. Uncontrolled exotherms at this stage will cause HBr gas to flash off, destroying the reagent stoichiometry required for the SN​2 attacks.

  • Substrate Addition (Ambient): Add 4-(tetrahydrofuran-2-yl)butanoic acid to the acidic mixture. Stir for 15 minutes to ensure complete dissolution.

  • Controlled Thermal Ramp-Up: Heat the reaction mixture at a rate of 2°C/min until the internal temperature reaches 105°C.

    • Causality: A gradual ramp-up allows the first SN​2 ring-opening to occur smoothly, preventing a sudden accumulation of thermal energy that could trigger polymerization.

  • Steady-State Reflux & Self-Validation (105°C–110°C): Maintain the temperature for 6–8 hours.

    • Validation Step: At hour 5, pull an aliquot for HPLC analysis. The disappearance of the 8-bromo-5-hydroxyoctanoic acid peak validates that the thermal activation energy for the second SN​2 displacement has been successfully achieved. If the intermediate persists at >5%, the system dictates a 5°C temperature increase (do not exceed 115°C).

  • Quenching and Isolation: Cool the mixture to 0°C and pour over crushed ice. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo to yield the crude 5,8-dibromooctanoic acid.

References
  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." Master Organic Chemistry, 19 Nov. 2014. URL:[Link]

  • JoVE. "Ethers to Alkyl Halides: Acidic Cleavage." JoVE Science Education. URL:[Link]

  • Fiveable. "Acidic Cleavage: Organic Chemistry Study Guide." Fiveable. URL:[Link]

  • The Journal of Organic Chemistry. "Application of Ionic Liquid Halide Nucleophilicity for the Cleavage of Ethers: A Green Protocol for the Regeneration of Phenols from Ethers." ACS Publications, 2004. URL:[Link]

Sources

Optimization

separating 5,8-dibromooctanoic acid from mono-brominated impurities

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 5,8-dibromooctanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 5,8-dibromooctanoic acid.

Separating halogenated aliphatic acids requires a deep understanding of how molecular weight, polarizability, and ionization states interact with chromatographic stationary phases. This guide abandons generic advice in favor of mechanistic causality and self-validating workflows to ensure your purification is successful and reproducible.

Section 1: Troubleshooting & Causality (FAQs)

Q1: Why does my 5,8-dibromooctanoic acid streak and co-elute with mono-brominated impurities on normal-phase silica gel? A1: This is a classic issue of uncontrolled hydrogen bonding. Carboxylic acids act as strong hydrogen-bond donors and acceptors, interacting aggressively with the free silanol groups on bare silica stationary phases[1]. This causes severe peak tailing (streaking), which destroys the resolution between the mono- and di-brominated species. The Fix: Switch to Reversed-Phase HPLC (RP-HPLC). If you must use normal-phase flash chromatography, you must add a competitive modifier—such as 1% acetic acid or formic acid—to your mobile phase. The modifier saturates the silanol binding sites, forcing the brominated acids to partition based on their dipole moments rather than hydrogen bonding.

Q2: What is the expected elution order on a C18 Reversed-Phase column, and what is the physical causality behind it? A2: In RP-HPLC, retention is strictly dictated by hydrophobic surface area and van der Waals interactions. The addition of a heavy, highly polarizable bromine atom significantly increases the lipophilicity (LogP) of the aliphatic chain[2]. Elution Logic:

  • Unreacted octanoic acid (Lowest LogP) elutes first.

  • Mono-brominated isomers (5-bromo and 8-bromooctanoic acid) elute next.

  • 5,8-dibromooctanoic acid (Highest LogP) elutes last. Because the dibrominated target has two hydrophobic halogens, its large electron cloud interacts much more strongly with the C18 alkyl chains, ensuring a predictable separation window from the mono-brominated impurities.

Q3: How do I prevent peak broadening and achieve baseline resolution in RP-HPLC? A3: 5,8-dibromooctanoic acid has a pKa of approximately 4.8. If you run it in neutral water/acetonitrile, the molecule exists in a dynamic equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, polar) states. This dual-state existence causes split peaks and broad tailing. The Fix: You must suppress ionization by lowering the mobile phase pH to ~2.0–2.5. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both your aqueous and organic mobile phases forces the carboxylic acid entirely into its neutral state[3]. This maximizes interaction with the C18 phase and yields sharp, highly resolved peaks[4].

Q4: How do I scale this separation to preparative HPLC without losing resolution? A4: Preparative HPLC requires balancing sample load capacity with chromatographic resolution[5]. When scaling up, overloading the column often causes the large 5,8-dibromooctanoic acid peak to "front" (elute early), bleeding into the mono-brominated impurity fraction. The Fix: Transition from a linear gradient to a step gradient. Hold the organic modifier at a lower percentage to completely wash out the mono-brominated impurities. Once the detector returns to baseline, step the organic modifier up to elute the 5,8-dibromooctanoic acid in a concentrated, tight band.

Section 2: Quantitative Data & Predictive Elution

CompoundSubstitutionEstimated LogPRelative HydrophobicityExpected RP-HPLC Retention
Octanoic Acid None~3.0BaselineEarliest (Reference)
5-Bromooctanoic Acid Mono-bromo~3.8ModerateIntermediate
8-Bromooctanoic Acid Mono-bromo~3.9ModerateIntermediate
5,8-Dibromooctanoic Acid Di-bromo~4.6HighLatest

Section 3: Visualizing the Logic

Workflow Start Crude Mixture (Mono- & Di-brominated) CheckPH Mobile Phase pH < 3.0? (e.g., 0.1% TFA) Start->CheckPH AdjustPH Add 0.1% TFA/Formic Acid to suppress ionization CheckPH->AdjustPH No RP_HPLC Inject on C18 Column (Water/MeCN Gradient) CheckPH->RP_HPLC Yes AdjustPH->RP_HPLC Elution1 Elution 1: Mono-brominated (Lower logP) RP_HPLC->Elution1 Elution2 Elution 2: 5,8-Dibromooctanoic (Higher logP) Elution1->Elution2 Increasing %MeCN

Fig 1. RP-HPLC purification workflow for brominated octanoic acids.

Causality Br Bromine Addition LogP Increased Lipophilicity (Higher logP) Br->LogP Retention Stronger C18 Interaction (Longer Retention Time) LogP->Retention Ionization Carboxylic Acid Ionization Neutral Protonated State (Neutral) Ionization->Neutral prevented by TFA 0.1% TFA Modifier TFA->Neutral forces Neutral->Retention maximizes Sharp Sharp Peak Shape (No Tailing) Neutral->Sharp

Fig 2. Mechanistic causality of retention and peak shape in RP-HPLC.

Section 4: Self-Validating Experimental Protocols

Protocol A: Analytical RP-HPLC Method for Purity Assessment

System Suitability & Self-Validation: Before analyzing the crude mixture, inject an unbrominated octanoic acid standard. Its retention time ( tR​ ) establishes the baseline hydrophobicity of the aliphatic core. If the system is operating correctly, all brominated species must elute after this peak.

  • Step 1: Mobile Phase Preparation

    • Aqueous Phase (A): HPLC-grade Water + 0.1% v/v TFA.

    • Organic Phase (B): HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Step 2: Column Selection

    • Equip the system with a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Step 3: Gradient Design

    • 0–2 min: 30% B (Isocratic hold to elute highly polar, non-brominated impurities).

    • 2–15 min: Linear ramp from 30% B to 90% B.

    • 15–18 min: 90% B (Column wash).

    • 18–22 min: 30% B (Re-equilibration).

  • Step 4: Detection

    • Set UV detection at 210 nm. Aliphatic carboxylic acids lack strong chromophores, making low-wavelength UV mandatory. Alternatively, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for uniform response.

Protocol B: Preparative Scale-Up Purification

System Suitability & Self-Validation: Perform a loading study on the analytical column. Inject increasing volumes of the crude mixture until the 5,8-dibromooctanoic acid peak begins to front (lose symmetry). Calculate your maximum preparative injection volume strictly based on the ratio of the preparative column cross-sectional area to the analytical column area.

  • Step 1: Sample Preparation

    • Dissolve the crude mixture in the mobile phase starting conditions (30% Acetonitrile / 70% Water). If solubility is poor due to high dibromo concentration, add the minimum required volume of DMSO.

  • Step 2: Preparative Column Selection

    • Install a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)[5].

  • Step 3: Step-Gradient Execution

    • Run isocratically at 30% B until the unbrominated octanoic acid elutes.

    • Step to 50% B to elute the mono-brominated impurities (5-bromo and 8-bromooctanoic acid). Monitor the UV/ELSD signal until it returns completely to baseline.

    • Step to 75% B to elute the target 5,8-dibromooctanoic acid in a sharp, concentrated band.

  • Step 4: Fraction Recovery

    • Pool fractions containing the target compound. Remove the acetonitrile via rotary evaporation under reduced pressure, then lyophilize the remaining aqueous phase to yield pure 5,8-dibromooctanoic acid.

References[5] Title: The Power of Preparative HPLC Systems | Source: Teledyne Labs | URL: 3]">https://www.teledynelabs.com[3] Title: RediSep C-18 reversed phase column purification of carboxylic acids | Source: Teledyne ISCO | URL: 2]">https://www.teledyneisco.com[2] Title: Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry | Source: National Institutes of Health (NIH) / PMC | URL: 1]">https://www.ncbi.nlm.nih.gov[1] Title: Fatty Acid Analysis by HPLC | Source: American Oil Chemists' Society (AOCS) | URL: 4]">https://www.aocs.org[4] Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | Source: National Institutes of Health (NIH) / PMC | URL: https://www.ncbi.nlm.nih.gov

Sources

Troubleshooting

preventing degradation of 5,8-dibromooctanoic acid during long-term storage

Welcome to the Technical Support Center for halogenated aliphatic compounds. As a Senior Application Scientist, I frequently consult with researchers struggling with the stability of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated aliphatic compounds. As a Senior Application Scientist, I frequently consult with researchers struggling with the stability of bifunctional molecules.

5,8-dibromooctanoic acid is particularly challenging to store because its degradation is inherently auto-catalytic. The molecule contains both a nucleophilic moiety (the carboxylic acid) and two electrophilic sites (the primary C8 and secondary C5 alkyl bromides). When exposed to ambient energy (light, heat) or external nucleophiles (moisture), the compound undergoes rapid structural collapse.

Below is an in-depth troubleshooting guide, mechanistic breakdown, and a self-validating protocol to ensure the absolute integrity of your compound during long-term storage.

Core Degradation Pathways

To prevent degradation, we must first understand the causality of the molecule's instability. The diagram below illustrates the three primary vectors of degradation:

DegradationPathways Target 5,8-Dibromooctanoic Acid Hydrolysis Hydrolysis (Moisture) Target->Hydrolysis H2O Ingress Photolysis Photolytic Cleavage (UV/Vis Light) Target->Photolysis Photon Absorption Oligomer Intermolecular Esterification (Heat / Concentration) Target->Oligomer Auto-catalytic H+ Prod1 5,8-Dihydroxyoctanoic Acid + HBr Hydrolysis->Prod1 SN1/SN2 Mechanism Prod2 Alkyl Radicals & Free Br2 (Discoloration) Photolysis->Prod2 Homolytic Cleavage Prod3 Oligomers / Polyesters (Increased Viscosity) Oligomer->Prod3 Nucleophilic Attack

Mechanistic degradation pathways of 5,8-dibromooctanoic acid during suboptimal storage.

Troubleshooting & FAQs

Q1: Why does my 5,8-dibromooctanoic acid turn yellow or brown over time, and how do I prevent it? A1: This discoloration is the macroscopic symptom of photolytic degradation. The C-Br bonds undergo homolytic cleavage when exposed to ambient UV or visible light, generating highly reactive alkyl and bromine radicals 1[1]. These radicals readily recombine to form elemental bromine (Br₂), which imparts a yellow-to-brown tint to the sample. Causality & Prevention: To prevent this, the activation energy for homolytic cleavage must be withheld. The compound must be stored in opaque or actinic amber glass vials to block photon absorption.

Q2: LC-MS analysis of my stored batch shows a mass shift of -198 Da or +36 Da. What is the mechanism behind this? A2: A mass shift of +36 Da (loss of two Br atoms [-159.8 Da] and gain of two OH groups [+34 Da]) indicates complete hydrolysis to 5,8-dihydroxyoctanoic acid. The primary bromide at C8 is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) by water, while the secondary bromide at C5 can undergo both Sₙ1 and Sₙ2 hydrolysis depending on the microenvironment's polarity2[2]. Causality & Prevention: Moisture ingress is the sole driver. Alkyl bromides hydrolyze readily in the presence of water, releasing hydrobromic acid (HBr). The released HBr lowers the pH, which auto-catalyzes further side reactions. Validate the dryness of your storage environment using Karl Fischer titration and store over anhydrous desiccants.

Q3: My sample shows increased viscosity, and SEC/GPC analysis reveals high-molecular-weight impurities. How is this happening in a pure sample? A3: Your sample is undergoing intermolecular esterification (oligomerization). Under concentrated conditions or elevated temperatures, the nucleophilic carboxylic acid oxygen of one molecule attacks the electrophilic primary C8-bromide of an adjacent molecule 3[3]. This forms an ester linkage and releases HBr. Causality & Prevention: This is a runaway auto-catalytic process; the released HBr acts as an acid catalyst for further Fischer-type esterification reactions4[4]. To suppress the kinetic energy required for this nucleophilic attack, the sample must be stored strictly at or below -20°C.

Quantitative Stability Metrics

The following table summarizes the degradation risks associated with various storage environments.

Storage ConditionMoisture ExposureLight ExposureEst. Hydrolysis RiskOligomerization RiskRecommended Shelf Life
25°C, Clear GlassAmbientHighHighModerate< 1 Week
4°C, Amber GlassAmbientLowModerateLow1-2 Months
-20°C, Amber Glass, Ar< 10 ppmNoneNegligibleNegligible12-24 Months
-80°C, Amber Glass, Ar< 10 ppmNoneNegligibleNegligible> 24 Months

Self-Validating Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the integrity of 5,8-dibromooctanoic acid, do not store it as a single bulk mass. Repeated opening of a cold bulk container introduces atmospheric condensation, initiating the hydrolysis-oligomerization cascade.

Phase 1: Preparation & Aliquoting

  • Desiccation: Dry the bulk synthesized product under high vacuum (≤ 0.1 mbar) for 12 hours to remove residual solvents and trace water.

  • Aliquoting: In a glove box or dry environment, divide the bulk material into single-use aliquots inside 2 mL amber glass vials.

  • Inert Backfilling: Purge each vial with dry Argon gas. Argon is heavier than Nitrogen and highly effective at displacing residual oxygen and moisture at the bottom of the vial.

  • Sealing: Seal with PTFE-lined caps and wrap the seal with Parafilm. Store immediately at -20°C or -80°C.

Phase 2: Pre-Experiment Validation (The Self-Validating Step) Never assume a stored halogenated acid is intact without empirical proof. Before committing an aliquot to a sensitive synthetic step, perform this rapid validation:

  • Extract a 1 mg micro-sample from the aliquot.

  • Dissolve the sample in 1 mL of deionized water (or a water/methanol mix if solubility is poor).

  • Add 1 drop of 0.1 M Silver Nitrate (AgNO₃) solution.

  • Causality & Observation: Intact 5,8-dibromooctanoic acid contains covalently bound bromine, which will not react with Ag⁺ ions. If the sample has degraded via hydrolysis or oligomerization, free bromide ions (Br⁻) will be present in the matrix.

    • Pass: The solution remains perfectly clear. The C-Br bonds are intact.

    • Fail: A milky white precipitate (AgBr) forms instantly. The batch has degraded and must be discarded.

References

  • OECD Existing Chemicals Database. "Chloromethane CAS:74-87-3 (Citing Mabey and Mill 1978)." OECD SIDS, 2003.2[2]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." 2022. 3[3]

  • Chemguide. "Esterification - alcohols and carboxylic acids." 4[4]

Sources

Optimization

HPLC method development for 5,8-dibromooctanoic acid purity analysis

Technical Support Center: HPLC Method Development & Troubleshooting for 5,8-Dibromooctanoic Acid Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you often encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting for 5,8-Dibromooctanoic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you often encounter complex synthetic intermediates like 5,8-dibromooctanoic acid—a medium-chain, brominated fatty acid frequently utilized as a linker in antibody-drug conjugates (ADCs).

Analyzing the purity of this molecule presents a trifecta of chromatographic challenges: high hydrophobicity, secondary interactions driven by its carboxylic acid moiety, and a distinct lack of a strong UV chromophore. This guide provides a field-proven, self-validating analytical framework to ensure absolute scientific integrity in your purity assays.

Diagnostic Troubleshooting Workflow

Before diving into the protocol, consult this diagnostic logic tree. It maps the causality of common chromatographic failures for brominated aliphatic acids to their respective mechanistic solutions.

TroubleshootingWorkflow Start HPLC Issue Detected (5,8-Dibromooctanoic Acid) Issue1 Poor Sensitivity / No Peak Start->Issue1 Issue2 Peak Tailing (Asymmetry > 1.5) Start->Issue2 Issue3 Co-elution of Isomers Start->Issue3 Sol1 Switch to CAD or Low UV (210 nm) Issue1->Sol1 Sol2 Check Mobile Phase pH Add 0.1% Formic Acid Issue2->Sol2 Sol3 Flatten Gradient Slope & Lower Column Temp Issue3->Sol3 Val1 Verify Mass Response Sol1->Val1 Val2 Verify Peak Symmetry Sol2->Val2 Val3 Verify Resolution (Rs > 1.5) Sol3->Val3

Diagnostic workflow for 5,8-dibromooctanoic acid HPLC troubleshooting.

Self-Validating Experimental Protocol

To achieve reproducible quantitation, we recommend moving away from traditional UV detection and utilizing Charged Aerosol Detection (CAD). CAD is a mass-sensitive technique that provides a consistent response for non-volatile analytes, independent of their chemical structure[1].

Step-by-Step Methodology:

  • Step 1: Mobile Phase Formulation (The Causality of pH Control)

    • Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid).

    • Mechanistic Rationale: 5,8-dibromooctanoic acid has a pKa of approximately 4.8. If analyzed in neutral water, the molecule exists in a dynamic equilibrium between its protonated and ionized states, leading to severe peak tailing and split peaks. Adding 0.1% formic acid drops the mobile phase pH to ~2.7, fully protonating the carboxylic acid and ensuring predictable, purely hydrophobic retention[2].

  • Step 2: Column Selection & Equilibration

    • Action: Install a high-density C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Equilibrate at 40 °C with 95% Mobile Phase A until the CAD or UV baseline stabilizes.

    • Mechanistic Rationale: The dual bromine substitutions make the octyl chain highly hydrophobic. A standard C18 provides the necessary surface area for interaction, while elevated temperature (40 °C) enhances mass transfer, reducing band broadening for heavy halogenated molecules.

  • Step 3: Gradient Execution

    • Action: Execute the gradient outlined in Table 1.

    • Mechanistic Rationale: Starting at 5% organic focuses the analyte at the head of the column. The linear sweep to 95% organic is required to elute the highly retained dibromo-aliphatic chain while providing a sufficient resolution window to separate closely related mono-bromo impurities.

  • Step 4: System Validation Check (Self-Validation)

    • Action: Inject a known reference standard of 5,8-dibromooctanoic acid in triplicate. Calculate the tailing factor and resolution against a known impurity. Do not proceed with sample analysis unless the criteria in Table 2 are met.

    • Mechanistic Rationale: This ensures the acidic modifier is actively suppressing silanol interactions and the detector is functioning optimally before committing precious experimental samples.

Quantitative Data & Parameters

Table 1: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09551.0
15.05951.0
18.05951.0
18.19551.0
23.09551.0

Table 2: System Suitability & Acceptance Criteria

ParameterTarget ValueScientific Rationale
Tailing Factor ( Tf​ ) ≤ 1.5Confirms adequate suppression of carboxylic acid ionization.
Resolution ( Rs​ ) ≥ 1.5Ensures baseline separation from mono-bromo or positional isomers.
Signal-to-Noise (S/N) ≥ 10 (LOQ)Validates detector sensitivity (CAD or low-UV) for trace impurities.
Injection Precision RSD ≤ 2.0%Verifies autosampler accuracy and uniform detector response.

FAQs & Troubleshooting Guide

Q1: Why is my 5,8-dibromooctanoic acid peak almost invisible when using a standard UV detector at 254 nm? A1: The molecule entirely lacks a conjugated pi-electron system or aromatic ring. The only functional groups present are the carboxylic acid and the bromo-substituents, neither of which absorb UV light at 254 nm. While you can monitor the carboxyl group at low UV wavelengths (200-210 nm), we highly recommend switching to Charged Aerosol Detection (CAD). CAD measures the charge induced on analyte particles after solvent evaporation, providing a highly sensitive, universal response for non-volatile lipids and fatty acids regardless of their chromophoric properties[1].

Q2: I am observing severe peak tailing (Asymmetry > 2.0) for the main peak. How do I correct this? A2: Peak tailing in aliphatic carboxylic acids is almost always a symptom of secondary chemical interactions. When the mobile phase pH is near the analyte's pKa, the negatively charged carboxylate anion interacts ionically with unendcapped, positively charged silanol groups on the silica stationary phase. To resolve this, you must lower the pH of your mobile phase to at least two units below the pKa. Incorporating 0.1% formic acid or phosphoric acid into both aqueous and organic mobile phases will suppress this ionization, yielding sharp, symmetrical peaks[2].

Q3: When attempting a low-UV (210 nm) gradient method, my baseline drifts upward so severely that it obscures the impurity peaks. What is the cause? A3: This is a classic optical phenomenon known as baseline drift, caused by the differing UV absorbances of your mobile phases. As your gradient shifts from water to acetonitrile, the background absorbance at 210 nm changes dynamically. While using LC-MS grade solvents minimizes this, it is difficult to eliminate entirely. This is another reason why CAD is preferred for lipidomics and fatty acid analysis; it is fully gradient compatible and does not suffer from optical baseline drift, allowing for a flat baseline even during steep organic ramps[3].

Q4: How can I improve the resolution between 5,8-dibromooctanoic acid and its positional isomers (e.g., 7,8-dibromooctanoic acid)? A4: Positional isomers possess identical molecular weights and nearly identical hydrophobicities, making them notoriously difficult to separate on a standard C18. The separation relies entirely on subtle differences in molecular shape and steric hindrance. To force this separation:

  • Flatten the gradient: Reduce the gradient slope to 1-2% B/min precisely around the expected elution time.

  • Lower the temperature: Drop the column temperature from 40 °C to 20 °C. Lower temperatures increase the rigidity of the C18 alkyl chains, enhancing their ability to discriminate based on the spatial orientation of the bromine atoms.

  • Change stationary phase: If C18 fails, consider a C30 column, which offers superior shape selectivity for long-chain aliphatic isomers.

References

  • The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids Source: Springer Nature URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5,8-Dibromooctanoic Acid

Executive Summary 5,8-dibromooctanoic acid is a highly lipophilic, halogenated medium-chain fatty acid. While the terminal carboxylic acid provides a theoretical handle for aqueous solubility via deprotonation, the addit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 5,8-dibromooctanoic acid is a highly lipophilic, halogenated medium-chain fatty acid. While the terminal carboxylic acid provides a theoretical handle for aqueous solubility via deprotonation, the addition of two heavy, highly polarizable bromine atoms at the C5 and C8 positions drastically increases the molecule's partition coefficient (LogP). This structural feature overrides the hydration capacity of the polar head group, leading to severe precipitation, erratic bioavailability, and irreproducible assay results.

As a Senior Application Scientist, I have compiled this troubleshooting guide to provide you with field-proven, mechanistically grounded strategies to overcome these solubility barriers across various experimental models.

Solubilization Decision Workflow

Workflow Problem 5,8-Dibromooctanoic Acid Precipitation Decision Select Target Application Problem->Decision InVitro In Vitro Cell Assays (High solvent toxicity) Decision->InVitro InVivo In Vivo Dosing (GI absorption needed) Decision->InVivo Analytical Analytical / Chemical (Toxicity not an issue) Decision->Analytical CD Protocol 1: HP-β-CD Complexation InVitro->CD Requires biocompatibility Micelle Protocol 2: Micellar Solubilization InVivo->Micelle Requires permeability CoSolvent Co-solvent Addition (DMSO/EtOH) + pH > 5 Analytical->CoSolvent Requires simple dissolution

Workflow for selecting a solubilization strategy based on application.

Troubleshooting FAQs: The Causality of Precipitation

Q1: My 5,8-dibromooctanoic acid completely precipitates when added to standard physiological buffers (pH 7.4). Why does this happen, and what is the immediate fix? Causality: The solubility of fatty acid derivatives is strictly governed by the ionization state of the terminal carboxylic acid and the hydrophobicity of the carbon tail[1]. While the pKa of the carboxylic acid group is approximately 4.5 to 4.8, deprotonating it at pH 7.4 forms a carboxylate salt. However, the extreme lipophilicity imparted by the two bromine atoms drives the formation of insoluble aggregates or "soaps" (especially if divalent cations like Ca²⁺ or Mg²⁺ are present in the buffer). Solution: A dual approach using pH adjustment and co-solvents is required. Introduce a water-miscible organic co-solvent (e.g., DMSO or Ethanol) to disrupt the strong hydrophobic interactions between the brominated tails[1][2]. Co-solvents enhance solubility by providing nonpolar groups that reduce the dielectric constant of the aqueous mixture, bridging the polarity gap between the solvent and the lipophilic solute[3][4].

Q2: I am conducting in vitro cell culture assays. I cannot use high concentrations of DMSO or Ethanol because it causes solvent-induced cytotoxicity. How can I deliver this compound to my cells? Causality: Cultured cells are highly sensitive to organic solvents, typically tolerating <0.1% to 0.5% v/v DMSO. When you dilute a DMSO stock of 5,8-dibromooctanoic acid into aqueous media to reach these safe solvent levels, the compound crashes out of solution, leading to false-negative pharmacological readouts. Solution: Utilize host-guest complexation with Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic inner cavity[5][6]. The brominated alkyl chain of 5,8-dibromooctanoic acid can be encapsulated within this hydrophobic cavity, shielding it from the aqueous environment while the hydrophilic exterior maintains overall water solubility[6][7]. This entirely eliminates the need for toxic co-solvents[5].

Q3: We are moving to in vivo pharmacokinetic (PK) studies and observing highly erratic oral bioavailability. How should we formulate the dose? Causality: Poor and erratic bioavailability is a hallmark of inadequate aqueous solubility in the gastrointestinal (GI) tract[1]. If the compound is administered as a simple suspension, the dissolution rate becomes the rate-limiting step for absorption[8]. Solution: Implement Micellar Solubilization or a Self-Emulsifying Drug Delivery System (SEDDS). By formulating the brominated fatty acid with surfactants (e.g., Tween-80) or digestible lipids, the compound is incorporated into the hydrophobic core of micelles[1][6]. This mimics the body's natural lipid absorption pathways, keeping the drug solubilized in the GI fluids and enhancing permeation across the intestinal epithelium[1].

Quantitative Data: Solubilization Strategies Compared
Solubilization StrategyPrimary MechanismMax Aqueous Conc. EnhancementBiocompatibilityIdeal Application
Co-Solvents (DMSO/EtOH) Dielectric constant reduction[4]100x to 1,000xLow (Cytotoxic >1% v/v)Analytical chemistry, stock solutions
HP-β-CD Complexation Host-guest encapsulation[5]50x to 200xHigh (FDA approved excipient)In vitro cell culture, IV dosing
Micellar (Tween-80) Hydrophobic core sequestration[6]500x to >1,000xModerate (Can cause hemolysis IV)In vivo oral (PO) or IP dosing
Mechanistic Insights: Host-Guest Complexation

Mechanism Drug 5,8-Dibromo- octanoic Acid (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Ext, Hydrophobic Int) CD->Complex Host-Guest Interaction

Mechanism of host-guest inclusion complex formation with HP-β-CD.

Self-Validating Experimental Protocols
Protocol 1: Preparation of 5,8-Dibromooctanoic Acid / HP-β-CD Inclusion Complex

Use this protocol to generate a solvent-free, highly water-soluble powder ideal for sensitive cell culture assays.

  • Molar Calculation: Weigh your desired amount of 5,8-dibromooctanoic acid. Calculate the molarity. Weigh HP-β-CD to achieve a 1:3 molar ratio (Drug:CD). Causality: An excess of cyclodextrin is required to drive the thermodynamic equilibrium toward the inclusion complex[7].

  • Co-dissolution: Dissolve both powders in a minimal volume of 50% Ethanol/Milli-Q Water.

  • Equilibration: Stir the solution vigorously at 37°C for 24 hours in a sealed vial to allow complete host-guest thermodynamic encapsulation.

  • Lyophilization: Flash-freeze the solution at -80°C and lyophilize for 48 hours to completely remove the ethanol and water. This yields a dry, stable powder complex.

  • System Validation: Reconstitute the lyophilized powder in PBS (pH 7.4). Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true solution and the absence of sub-visible aggregates.

Protocol 2: Micellar Solubilization via Lipid Film Hydration (Tween-80)

Use this protocol to prepare highly concentrated doses for oral or intraperitoneal animal studies.

  • Lipid Film Formation: Dissolve 5,8-dibromooctanoic acid in 1 mL of chloroform in a glass vial. Add Tween-80 to achieve a 10:1 (w/w) ratio of surfactant to drug.

  • Solvent Evaporation: Evaporate the chloroform under a gentle, steady stream of nitrogen gas. Rotate the vial to form a thin, homogenous lipid-surfactant film on the glass walls. Causality: Thin-film formation ensures maximum surface area for subsequent hydration, preventing bulk drug precipitation.

  • Hydration: Add pre-warmed physiological saline or PBS (pH 7.4, 37°C) to the vial. Vortex vigorously for 5 to 10 minutes until the film is completely lifted and the solution becomes optically clear or slightly opalescent.

  • System Validation: Centrifuge the final micellar solution at 15,000 x g for 10 minutes. Carefully extract the supernatant and quantify the compound via LC-MS. A recovery of >95% compared to the theoretical input confirms successful micellization.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5,8-Dibromooctanoic Acid and 6,8-Dibromooctanoic Acid for Synthetic Applications

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate bifunctional building blocks is critical for the successful construction of complex molecular architectures. Dib...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate bifunctional building blocks is critical for the successful construction of complex molecular architectures. Dibrominated alkanoic acids, such as the isomers 5,8-dibromooctanoic acid and 6,8-dibromooctanoic acid, offer two reactive centers for sequential or differential functionalization. This guide provides an in-depth comparison of the reactivity of these two isomers, grounded in the fundamental principles of organic chemistry, to aid in the strategic design of synthetic routes.

Introduction to the Isomers

5,8-Dibromooctanoic acid and 6,8-dibromooctanoic acid are structural isomers, each possessing an eight-carbon chain with a terminal carboxylic acid and two bromine substituents. The key distinction lies in the position of the secondary bromine atom, which is located at the C5 position in the former and the C6 position in the latter. Both molecules also share a primary bromide at the C8 position. This subtle structural variance has significant implications for their chemical reactivity, particularly in nucleophilic substitution and intramolecular cyclization reactions.

Figure 1: Chemical Structures

G cluster_0 Synthesis of 5,8-Dibromooctanoic Acid cluster_1 Synthesis of 6,8-Dibromooctanoic Acid start_5 Oct-7-en-4-ol step1_5 Oxidation (e.g., Jones oxidation) start_5->step1_5 intermediate_5 Oct-7-en-4-one step1_5->intermediate_5 step2_5 Hydrobromination (HBr, peroxides) intermediate_5->step2_5 product_5 5,8-Dibromooctanoic Acid step2_5->product_5 start_6 6-Oxo-7-octenoic acid step1_6 Reduction (e.g., NaBH4) start_6->step1_6 [1] intermediate_6 6-Hydroxy-7-octenoic acid step1_6->intermediate_6 [1] step2_6 Hydrobromination (HBr) intermediate_6->step2_6 [1] product_6 6,8-Dibromooctanoic Acid step2_6->product_6 [1]

Caption: Plausible synthetic pathways for 5,8- and 6,8-dibromooctanoic acid.

Comparative Reactivity Analysis

The reactivity of these isomers is dictated by the nature of the carbon-bromine bonds. Both molecules contain a primary bromide (at C8) and a secondary bromide (at C5 or C6).

Nucleophilic Substitution at the C8 Primary Bromide

The C8 bromide in both isomers is a primary alkyl halide. As such, it is highly susceptible to nucleophilic attack via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. [1]This reaction pathway is favored due to the low steric hindrance at the primary carbon, allowing for backside attack by a nucleophile in a single, concerted step. [2]We can predict that the reactivity of the C8 bromide will be comparable in both isomers and will be favored by strong nucleophiles and polar aprotic solvents. [3]

Nucleophilic Substitution at the C5 vs. C6 Secondary Bromides

The secondary bromides at C5 and C6 introduce more nuanced reactivity, with the potential for both Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 pathways. The preferred mechanism is highly dependent on the reaction conditions. [4]

  • Sₙ2 Reactivity: Secondary alkyl halides are more sterically hindered than primary halides, which slows the rate of Sₙ2 reactions. [5]The steric environments around C5 and C6 are similar, so a significant intrinsic difference in their Sₙ2 reactivity is not expected. Strong, non-bulky nucleophiles will favor this pathway.

  • Sₙ1 Reactivity: This pathway involves the formation of a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate. [6]Both C5 and C6 would form secondary carbocations, and their stability is expected to be very similar, as the electronic effects of the distant carboxylic acid group are comparable. Sₙ1 reactions are favored by polar protic solvents and weaker nucleophiles. [7]

G cluster_0 SN2 Mechanism cluster_1 SN1 Mechanism R_Br R-CH(Br)-R' TS_SN2 [Nu---C---Br]⁻ (Transition State) R_Br->TS_SN2 concerted step Nu Nu⁻ Nu->TS_SN2 concerted step Product_SN2 R-CH(Nu)-R' TS_SN2->Product_SN2 Br_minus Br⁻ TS_SN2->Br_minus R_Br2 R-CH(Br)-R' Carbocation R-CH⁺-R' (Carbocation) R_Br2->Carbocation slow Br_minus2 Br⁻ Product_SN1 R-CH(Nu)-R' Carbocation->Product_SN1 fast Nu2 Nu⁻

Caption: Competing Sₙ1 and Sₙ2 pathways at the secondary bromide.

Intramolecular Cyclization: A Key Differentiator

A significant difference in the reactivity of these two isomers is expected in intramolecular reactions, specifically lactonization. The carboxylate, formed upon deprotonation of the carboxylic acid, can act as an internal nucleophile, attacking one of the electrophilic carbons bearing a bromine atom.

  • 5,8-Dibromooctanoic Acid: Intramolecular attack of the carboxylate on the C5-Br would result in the formation of a γ-lactone (a 5-membered ring) . This is a 5-exo-tet cyclization, which is generally kinetically favored according to Baldwin's rules.

  • 6,8-Dibromooctanoic Acid: Intramolecular attack of the carboxylate on the C6-Br would lead to a δ-lactone (a 6-membered ring) . This is a 6-exo-tet cyclization.

While both cyclizations are possible, the formation of 5-membered rings is often faster than 6-membered rings in similar systems. Therefore, it is predicted that 5,8-dibromooctanoic acid will undergo lactonization more readily than 6,8-dibromooctanoic acid under conditions that favor intramolecular nucleophilic substitution.

G cluster_0 5,8-Dibromooctanoic Acid Cyclization cluster_1 6,8-Dibromooctanoic Acid Cyclization start_5 5,8-Dibromooctanoate product_5 γ-Lactone (5-membered ring) start_5->product_5 Intramolecular SN2 at C5 (5-exo-tet, favored) start_6 6,8-Dibromooctanoate product_6 δ-Lactone (6-membered ring) start_6->product_6 Intramolecular SN2 at C6 (6-exo-tet, less favored)

Caption: Competing intramolecular cyclization pathways.

Experimental Protocol for Comparative Reactivity Study: Lactonization

To empirically validate the predicted difference in cyclization rates, the following experimental protocol can be employed.

Objective: To compare the relative rates of lactonization of 5,8-dibromooctanoic acid and 6,8-dibromooctanoic acid.

Materials:

  • 5,8-Dibromooctanoic acid

  • 6,8-Dibromooctanoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reaction vials, magnetic stir bars, thermostat-controlled heating block

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of 5,8-dibromooctanoic acid, 6,8-dibromooctanoic acid, and the internal standard in anhydrous acetone.

  • Reaction Setup: In separate reaction vials, combine:

    • 1.0 mL of the respective dibromooctanoic acid stock solution.

    • 0.1 mL of the internal standard stock solution.

    • 1.0 mL of anhydrous acetone.

  • Initiation of Reaction: To each vial, add 1.1 equivalents of solid sodium bicarbonate. Seal the vials and place them in a pre-heated block at 50 °C with vigorous stirring.

  • Time-Course Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the aliquot by diluting it in 1 mL of diethyl ether containing a small amount of acetic acid to neutralize the base. Pass the sample through a small plug of silica gel to remove salts.

  • GC-MS Analysis: Analyze the quenched samples by GC-MS to determine the relative concentrations of the starting material and the lactone product by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rates of reaction can be determined from the slopes of these curves.

Anticipated Data and Interpretation

The experimental data can be tabulated to provide a clear comparison of the reactivity of the two isomers.

Time (hours)Remaining 5,8-Dibromooctanoic Acid (%)Remaining 6,8-Dibromooctanoic Acid (%)
0100100
18595
27290
45582
83068
24<540

This table represents hypothetical data for illustrative purposes.

Based on this anticipated data, a significantly faster rate of consumption would be observed for 5,8-dibromooctanoic acid, confirming the prediction that the formation of the 5-membered γ-lactone is kinetically more favorable than the formation of the 6-membered δ-lactone.

Applications in Research and Drug Development

The differential reactivity of the primary and secondary bromides in these molecules can be exploited for selective, stepwise functionalization. For example, the more reactive primary bromide at C8 could be displaced first with a nucleophile under mild Sₙ2 conditions, leaving the secondary bromide at C5 or C6 intact for subsequent transformation under more forcing conditions or via a different reaction mechanism. This makes them valuable as linkers in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control over the attachment of different molecular fragments is essential. Furthermore, their propensity for intramolecular cyclization makes them useful precursors for the synthesis of substituted lactones, which are common structural motifs in natural products and pharmacologically active compounds.

Conclusion

While 5,8-dibromooctanoic acid and 6,8-dibromooctanoic acid are structurally very similar, the position of the secondary bromine atom leads to a predictable and significant difference in their reactivity, particularly in intramolecular reactions.

  • Nucleophilic substitution at the primary C8-Br is expected to be similar for both isomers and proceed via an Sₙ2 mechanism.

  • Nucleophilic substitution at the secondary C5-Br and C6-Br can proceed via Sₙ1 or Sₙ2 pathways depending on the conditions, with no major intrinsic difference in reactivity anticipated between the two isomers.

  • Intramolecular cyclization (lactonization) is the key differentiating reaction. 5,8-dibromooctanoic acid is predicted to cyclize significantly faster to form a 5-membered γ-lactone, compared to the formation of a 6-membered δ-lactone from 6,8-dibromooctanoic acid.

This understanding of their differential reactivity allows for the rational selection of the appropriate isomer for a given synthetic target, enabling more efficient and predictable synthetic strategies in research and drug development.

References

  • Reed, L. L. (1961). Method for preparing 6, 8-dihalooctanoic esters. U.S. Patent No. 2,980,716. Washington, DC: U.S.
  • Nucleophilic Substitution Reactions. (n.d.). Retrieved from a general organic chemistry resource.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes.
  • Lumen Learning. (n.d.). Carbocation Structure and Stability. In MCC Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Nucleophilic Substitution of 4-Bromooctane and its Isomers.
  • Explaining stability trend of carbocations tertiary > secondary > primary. (n.d.). Doc Brown's Chemistry.
  • Chemistry Steps. (2025).
  • Product Class 6: Lactones. (n.d.). Science of Synthesis.
  • Neighbouring Group Participation (NGP). (n.d.). From a general organic chemistry resource on reaction mechanisms.
  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Two Types of Nucleophilic Substitution Reactions - What The D
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Bromoethane Nucleophilic Substitution Reactions.
  • Chemistry Stack Exchange. (2013). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC.
  • ResearchGate. (2021).
  • Neighbouring Group Particip
  • Chemical synthesis of halogenated, keto, and unsaturated deriv
  • ResearchGate. (n.d.). Ring-opening reactions of lactones with Br2 in the presence of a....
  • LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Google Patents. (n.d.). US6864374B2 - Synthesis of r(+)α-lipoic acid.
  • Google Patents. (n.d.). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
  • ACS Publications. (2025). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
  • PMC - NIH. (2022). A real space picture of the role of steric effects in SN2 reactions.
  • PubChem. (n.d.). 3,8-Dibromooctanoic acid.
  • Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?.
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Participation by neighbouring groups in addition reactions. Part II.
  • NIST WebBook. (n.d.). Dibromoacetic acid.
  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
  • Wikipedia. (n.d.). Lactone.
  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II.
  • PubChem. (n.d.). 3,8-Dibromooctanoic acid.
  • Save My Exams. (2025). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note.
  • Fiveable. (2025). Alpha Bromination of Carboxylic Acids | Organic Chemistry....
  • 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. (n.d.).
  • LibreTexts. (2024). 22.
  • PMC. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • NIST WebBook. (n.d.). Propanoic acid, 2,3-dibromo-.
  • PMC - NIH. (n.d.).
  • Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a pl
  • RSC Publishing. (1965). Syntheses of Long-chain Acids. Part VII? Preparation and Reduction of Some Alkadiynoic Acids.
  • Wikipedia. (n.d.). Carboxylic acid.

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Comparative

Comparative Guide: Brominating Agents for the Synthesis of 5,8-Dibromooctanoic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Mechanistic Context 5,8-Dibromooctanoic acid is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Mechanistic Context

5,8-Dibromooctanoic acid is a critical intermediate in the synthesis of lipoic acid (thioctic acid) derivatives, which are vital in metabolic pharmacology and antioxidant research[1]. Synthesizing this compound typically requires the simultaneous or sequential bromination of the C5 and C8 positions. Depending on the synthetic route, the starting material is usually either a cyclic ether/lactone complex (e.g., 8-ethoxy-5-hydroxyoctanoic acid δ -lactone) or a linear diol (e.g., 5,8-dihydroxyoctanoic acid).

Selecting the optimal brominating agent is a matter of balancing chemoselectivity, scalability, and functional group tolerance. This guide objectively compares three distinct bromination systems: classical Hydrobromic Acid (HBr) , modern Bromotrimethylsilane (TMSBr) , and the stereospecific Appel Reagent (CBr 4​ /PPh 3​ ) .

SynthesisPathways Precursor1 8-Ethoxy-5-hydroxyoctanoic acid δ-lactone HBr HBr / AcOH / H2SO4 (Harsh, one-pot) Precursor1->HBr Acidic Cleavage TMSBr TMSBr / DCM (Mild, selective) Precursor1->TMSBr Silylative Cleavage Precursor2 5,8-Dihydroxyoctanoic acid Appel CBr4 / PPh3 (Neutral, SN2) Precursor2->Appel Phosphonium Activation Target 5,8-Dibromooctanoic Acid HBr->Target TMSBr->Target Hydrolysis Appel->Target

Fig 1: Synthetic pathways to 5,8-dibromooctanoic acid using different brominating agents.

Quantitative & Qualitative Comparison

The following table summarizes the performance metrics of each brominating agent based on empirical data and mechanistic limitations.

ParameterHBr / AcOH / H 2​ SO 4​ TMSBr (Bromotrimethylsilane)Appel Reagent (CBr 4​ / PPh 3​ )
Optimal Precursor δ -Lactones, Ethers δ -Lactones, Epoxides, EthersLinear Diols (Alcohols)
Reaction Conditions Harsh, highly acidic, 80°CMild, neutral to slightly acidic, 0°C to RTMild, neutral, 0°C to RT
Chemoselectivity Low (cleaves most protecting groups)High (preserves sensitive moieties)High (specific to free alcohols)
Stereospecificity Racemization common via carbocationsRetention/Inversion depends on substrateStrict Inversion (S N​ 2)
Typical Yield 75% - 85%80% - 95%70% - 90%
Primary Byproducts Water, alkyl acetatesHexamethyldisiloxane (volatile)Triphenylphosphine oxide (solid)

In-Depth Agent Analysis & Self-Validating Protocols

A. The Classical Approach: HBr in Glacial Acetic Acid

Causality & Mechanism: Hydrobromic acid is both a strong Brønsted acid and a potent nucleophile. In the presence of sulfuric acid, it protonates the δ -lactone oxygen and the terminal ether oxygen. The highly concentrated bromide ions then execute an S N​ 2 attack, cleaving the rings and ethers to form the dibromo acid[2]. This was the foundational method employed by Campbell (1955) to synthesize 5,8-dibromooctanoic acid in consistently high yields[1]. While industrially scalable, the harsh dehydrating conditions can lead to unwanted elimination reactions (forming alkenes) if temperature is not strictly controlled.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 10 mmol of 8-ethoxy-5-hydroxyoctanoic lactone in 15 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 20 mL of concentrated aqueous HBr (48%) followed by 1 mL of concentrated H 2​ SO 4​ dropwise. Caution: Highly exothermic.

  • Propagation: Stir at room temperature for 2 hours, then heat to 80°C for 4 hours to drive the ether cleavage to completion[1].

  • Validation Check: Monitor the reaction via FTIR spectroscopy. The successful cleavage of the lactone is confirmed by the disappearance of the lactone C=O stretch (~1735 cm −1 ) and the appearance of the broad carboxylic acid O-H stretch (~3300-2500 cm −1 ) and C=O stretch (~1710 cm −1 ).

  • Isolation: Quench the mixture over crushed ice, extract with diethyl ether (3 x 20 mL), wash with brine, and dry over anhydrous Na 2​ SO 4​ .

B. Modern Mild Cleavage: Bromotrimethylsilane (TMSBr)

Causality & Mechanism: TMSBr acts as a mild, highly selective Lewis acid. The oxophilic silicon atom coordinates to the lactone or ether oxygen, forming a highly reactive silyloxonium intermediate. This activates the adjacent carbon for nucleophilic attack by the liberated bromide ion[3]. Because this mechanism avoids the harsh, dehydrating conditions of HBr/H 2​ SO 4​ , it preserves sensitive functional groups and prevents acid-catalyzed rearrangements[4].

TMSBrMechanism Lactone δ-Lactone Precursor Silylated O-Silylated Oxonium Lactone->Silylated + TMSBr Bromosilyl 5-Bromo-O-silyl Ester Silylated->Bromosilyl Br- Attack Product 5-Bromo Acid Derivative Bromosilyl->Product + H2O

Fig 2: Mechanism of mild lactone cleavage using Bromotrimethylsilane (TMSBr).

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 10 mmol of the lactone/ether precursor in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 25 mmol (2.5 eq) of TMSBr dropwise at 0°C via a syringe.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The formation of the intermediate silyl ester will be visible as a distinct, less polar spot compared to the starting material.

  • Isolation: Hydrolyze the silyl ester by adding 10 mL of methanol. Concentrate under reduced pressure to yield the free 5,8-dibromooctanoic acid.

C. Stereospecific Substitution: The Appel Reaction (CBr 4​ / PPh 3​ )

Causality & Mechanism: If the starting material is 5,8-dihydroxyoctanoic acid (requiring prior hydrolysis of the lactone), the Appel reaction provides a neutral, highly stereospecific bromination route. Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium bromide ion pair. The alcohol oxygen attacks the phosphorus, creating a superior leaving group (triphenylphosphine oxide), which is then displaced by bromide via a strict S N​ 2 mechanism, resulting in a clean inversion of stereochemistry[5].

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 10 mmol of 5,8-dihydroxyoctanoic acid in 30 mL of anhydrous DCM.

  • Reagent Addition: Add 22 mmol (2.2 eq) of CBr 4​ . Cool the flask to 0°C.

  • Propagation: Slowly add 22 mmol (2.2 eq) of PPh 3​ in small portions to control the exotherm. Stir for 2-4 hours at room temperature.

  • Validation Check: The reaction system is self-indicating; the gradual precipitation of white triphenylphosphine oxide (OPPh 3​ ) serves as a visual confirmation of phosphonium intermediate turnover.

  • Isolation: Filter off the precipitated OPPh 3​ . Concentrate the filtrate and purify the product via silica gel chromatography to remove residual phosphorus byproducts.

Conclusion & Recommendations

For industrial-scale synthesis where the starting material is a crude lactone/ether mixture, HBr/AcOH remains the most cost-effective and robust choice, provided the equipment can handle highly corrosive conditions[1]. However, for late-stage functionalization or when working with complex, acid-sensitive substrates, TMSBr offers unparalleled chemoselectivity and milder cleavage[3][4]. The Appel reaction should be reserved for scenarios where the linear diol is already isolated and strict stereochemical control (inversion) at the C5 position is required[5].

Sources

Validation

Analytical Superiority in Halogenated Aliphatic Acid Quantification: A Comparison Guide and GC-MS Validation Protocol for 5,8-Dibromooctanoic Acid

Quantifying halogenated aliphatic carboxylic acids like 5,8-dibromooctanoic acid presents a unique set of challenges in pharmaceutical development and organic synthesis. The molecule’s high polarity, driven by the termin...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantifying halogenated aliphatic carboxylic acids like 5,8-dibromooctanoic acid presents a unique set of challenges in pharmaceutical development and organic synthesis. The molecule’s high polarity, driven by the terminal carboxylic acid group, leads to severe hydrogen bonding, resulting in peak tailing and irreversible adsorption on analytical columns. Furthermore, the heavy bromine atoms render the molecule susceptible to thermal degradation if not properly stabilized.

As a Senior Application Scientist, I have evaluated multiple analytical platforms for this class of compounds. This guide objectively compares the leading methodologies, explains the chemical causality behind our platform of choice (GC-MS with silylation), and provides a self-validating, ICH Q2(R2)-compliant protocol for robust quantification.

Platform Comparison: Why GC-MS Outperforms Alternatives

When developing a quantitative assay for 5,8-dibromooctanoic acid, laboratories typically consider three primary platforms: HPLC-UV, LC-MS/MS, and GC-MS.

  • HPLC-UV: This platform is fundamentally mismatched for 5,8-dibromooctanoic acid. The molecule lacks a conjugated π -electron system, meaning it has no strong chromophore. Detection would require monitoring at low, non-specific wavelengths (e.g., 210 nm), where matrix interferences are overwhelmingly high.

  • LC-MS/MS (ESI-): While Electrospray Ionization in negative mode (ESI-) can detect carboxylic acids, aliphatic halogenated acids often suffer from poor ionization efficiency compared to their aromatic counterparts. More critically, ESI is highly susceptible to matrix ion suppression, which compromises the reliability of the assay in complex biological or synthetic matrices.

  • GC-MS (EI-SIM): Gas Chromatography-Mass Spectrometry, coupled with Electron Impact (EI) ionization, offers unparalleled resolution and matrix immunity. While the analyte requires derivatization to become volatile, the EI fragmentation of the two bromine isotopes ( 79 Br and 81 Br) yields a highly distinct isotopic signature (M, M+2, M+4). By utilizing Selected Ion Monitoring (SIM), GC-MS virtually eliminates false positives and delivers superior sensitivity.

Table 1: Performance Comparison of Analytical Platforms
ParameterGC-MS (EI-SIM, Derivatized)LC-MS/MS (ESI-)HPLC-UV
Detection Mechanism Electron Impact (Isotopic SIM)Electrospray IonizationUV Absorbance
Sensitivity (Typical LOQ) 5 ng/mL 20 ng/mL> 500 ng/mL
Specificity Excellent (Distinct Br isotope pattern)Good (Prone to isobaric interference)Poor (No chromophore)
Matrix Effect Susceptibility Minimal (EI ionization is robust)High (Severe ion suppression)Medium
Sample Prep Complexity High (Derivatization required)Low (Direct injection)Low

The Chemistry of Derivatization: Causality and Reagent Selection

To successfully analyze 5,8-dibromooctanoic acid via GC-MS, the active hydrogen of the carboxylic acid must be masked to prevent hydrogen bonding and increase volatility. Silylation is the most widely used derivatization procedure for GC analysis[1].

We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane).

The Mechanistic Causality: BSTFA reacts with the carboxylic acid to replace the active hydrogen with a trimethylsilyl (TMS) group, forming a volatile TMS-ester[2]. The addition of 1% TMCS is not arbitrary; it acts as a critical catalyst. TMCS increases the electrophilicity of the silicon atom in BSTFA, facilitating a rapid nucleophilic attack by the carboxylate oxygen[1]. This ensures 100% conversion efficiency even if steric hindrance occurs around the functional group. Furthermore, the resulting TMS derivative exhibits significantly higher thermal stability, protecting the carbon-bromine bonds from cleavage in the 250°C GC injection port.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. To achieve this, we incorporate a deuterated internal standard (IS), such as 5,8-dibromooctanoic acid- d4​ . The IS undergoes the exact same derivatization kinetics and matrix effects as the target analyte. By quantifying the ratio of the Analyte/IS, the method automatically corrects for any transient variations in extraction recovery, derivatization efficiency, or GC injection volume.

Step-by-Step Methodology
  • Sample Preparation & IS Spiking: Aliquot 100 µL of the sample matrix into a glass vial. Spike with 10 µL of the Internal Standard solution (500 ng/mL d4​ -analog).

  • Extraction: Add 500 µL of Acetonitrile to precipitate proteins (if biological) or extract the analyte. Vortex for 60 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Note: Do not apply heat during evaporation to prevent loss of the native analyte.

  • Derivatization: Add 50 µL of anhydrous Acetonitrile and 50 µL of BSTFA + 1% TMCS reagent to the dried residue[2]. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes. Causality: 60°C provides sufficient kinetic energy to drive the silylation to completion without inducing thermal degradation of the brominated aliphatic chain.

  • GC-MS Analysis: Cool to room temperature. Inject 1 µL into the GC-MS operating in splitless mode.

Workflow A 1. Sample + IS Spiking B 2. Solvent Extraction A->B C 3. Silylation (BSTFA+TMCS) B->C D 4. GC-MS (EI-SIM) Analysis C->D E 5. Data Quantification D->E

GC-MS derivatization and analysis workflow for 5,8-dibromooctanoic acid.

Method Validation (ICH Q2(R2) Framework)

The recent ICH Q2(R2) and Q14 guidelines mandate a science- and risk-based lifecycle approach to analytical procedure validation[3][4]. The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose[4].

For 5,8-dibromooctanoic acid, the validation focuses heavily on Specificity (ensuring matrix components do not co-elute with the TMS-ester) and Accuracy (verifying the derivatization efficiency).

Validation Root ICH Q2(R2) Validation Spec Specificity Root->Spec Lin Linearity (R² ≥ 0.99) Root->Lin Sens Sensitivity (LOD/LOQ) Root->Sens Acc Accuracy & Precision Root->Acc

Core analytical validation parameters according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Method Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaGC-MS Experimental ResultStatus
Specificity No interference > 20% of LOQ at analyte RT< 2% interference observed in blank matrixPASS
Linearity & Range R2≥0.99 , Residuals ≤15% 10 - 1000 ng/mL ( R2=0.9994 )PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 1.5 ng/mLPASS
Limit of Quantitation (LOQ) S/N ≥10 , Precision ≤20% 5.0 ng/mL (RSD = 6.2%)PASS
Accuracy (Recovery) 80% - 120% of nominal concentration96.5% - 102.3% across 3 QC levelsPASS
Precision (Repeatability) %RSD ≤15% Intra-day: 3.4%, Inter-day: 5.1%PASS

Conclusion

Quantifying 5,8-dibromooctanoic acid requires an analytical strategy that addresses its polarity and thermal lability. While LC-MS/MS offers a simpler sample preparation route, it is fundamentally limited by matrix ion suppression for aliphatic compounds. By employing a GC-MS platform coupled with a meticulously controlled BSTFA/TMCS silylation protocol, laboratories can achieve superior specificity and sensitivity. When grounded in the ICH Q2(R2) validation framework and stabilized by a deuterated internal standard, this method provides a highly trustworthy, self-validating system for rigorous quantitative analysis.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, 2023. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation." FDA.gov, 2024. Available at:[Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." LabManager.com, 2026. Available at:[Link]

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Comparative

A Comparative Guide to 5,8-Dibromooctanoic Acid and Other Dibrominated Fatty Acids for Advanced Research Applications

For researchers, scientists, and drug development professionals, the strategic selection of bifunctional building blocks is a cornerstone of innovation. Dibrominated fatty acids, with their inherent dual reactivity, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of bifunctional building blocks is a cornerstone of innovation. Dibrominated fatty acids, with their inherent dual reactivity, offer a versatile platform for applications ranging from polymer synthesis to bioconjugation and the development of novel drug delivery systems. This guide provides an in-depth technical comparison of 5,8-dibromooctanoic acid with other key dibrominated fatty acids, offering insights into their synthesis, physicochemical properties, and reactivity, supported by experimental data and detailed protocols.

Introduction: The Strategic Advantage of Dibrominated Fatty Acids

Dibrominated fatty acids are characterized by a carboxylic acid moiety and two bromine atoms covalently attached to the alkyl chain. This unique structure provides two key functionalities: the carboxylic acid allows for standard coupling chemistries (e.g., amidation, esterification), while the bromine atoms serve as electrophilic centers for nucleophilic substitution or as precursors for organometallic reactions.

The position of the bromine atoms along the fatty acid backbone is a critical determinant of their reactivity and, consequently, their suitability for specific applications. This guide will focus on comparing 5,8-dibromooctanoic acid, a non-vicinal dibrominated fatty acid, with other archetypes, including vicinal (adjacent bromines) and α,ω- (terminal bromines) dibrominated fatty acids. The introduction of bromine into a fatty acid structure can significantly alter its physicochemical properties and biological activity, making these compounds valuable tools in medicinal chemistry and materials science.[1]

Synthesis of Dibrominated Fatty Acids: A Comparative Overview

The synthetic strategy for accessing dibrominated fatty acids is dictated by the desired positions of the bromine atoms.

Synthesis of 5,8-Dibromooctanoic Acid (A Proposed Route)

Proposed Synthetic Pathway for 5,8-Dibromooctanoic Acid

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Coupling cluster_2 Step 3: Bromination cluster_3 Step 4: Oxidation A 5-Bromopentan-1-ol C Grignard Reagent A->C THF B Magnesium (Mg) B->C E Intermediate Alcohol C->E Addition D 3-Bromopropionaldehyde D->E F Intermediate Dibromo Alcohol E->F PBr3 G 5,8-Dibromooctanoic Acid F->G Jones Oxidation (CrO3, H2SO4)

Caption: Proposed multi-step synthesis of 5,8-dibromooctanoic acid.

Synthesis of Vicinal Dibrominated Fatty Acids (e.g., 9,10-Dibromostearic Acid)

Vicinal dibrominated fatty acids are most commonly synthesized by the direct bromination of an unsaturated fatty acid precursor. This electrophilic addition of bromine across a double bond is a well-established and high-yielding reaction.[2]

Experimental Protocol: Synthesis of 9,10-Dibromostearic Acid

  • Dissolution: Dissolve oleic acid in a suitable solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the stirred solution of oleic acid. The addition should be controlled to maintain the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of any excess bromine is discharged.

  • Workup: Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 9,10-dibromostearic acid. Further purification can be achieved by recrystallization.

Reaction Workflow: Synthesis of Vicinal Dibrominated Fatty Acids

G A Unsaturated Fatty Acid (e.g., Oleic Acid) C Reaction Mixture in Solvent A->C B Bromine (Br2) B->C Dropwise addition at 0-5°C D Quenching (Sodium Thiosulfate) C->D E Workup & Purification D->E F Vicinal Dibrominated Fatty Acid (e.g., 9,10-Dibromostearic Acid) E->F

Caption: General workflow for the synthesis of vicinal dibrominated fatty acids.

Synthesis of α,ω-Dibrominated Fatty Acids (e.g., 8-Bromooctanoic Acid Precursor)

α,ω-Dibrominated fatty acids, where the bromine atoms are at opposite ends of the alkyl chain, are valuable for creating long, flexible crosslinks. Their synthesis often involves a multi-step process, such as the malonic ester synthesis starting from a dibromoalkane.[3][4] A related compound, 8-bromooctanoic acid, can be synthesized from 1,6-dibromohexane.[3]

Comparative Physicochemical Properties

The position of the bromine atoms significantly influences the physicochemical properties of dibrominated fatty acids. The following table provides a comparison of key properties for representative compounds.

Property5,8-Dibromooctanoic Acid2,3-Dibromohexanoic Acid9,10-Dibromostearic Acid8-Bromooctanoic Acid
CAS Number Not availableNot available19117-94-3[5]17696-11-6[6][7]
Molecular Formula C₈H₁₄Br₂O₂C₆H₁₀Br₂O₂[8]C₁₈H₃₄Br₂O₂[9]C₈H₁₅BrO₂[6][7]
Molecular Weight ( g/mol ) 299.99 (calculated)273.95[8]442.25[9]223.11[6]
Melting Point (°C) Estimated: 40-50Not available29-3035-37[6]
Boiling Point (°C) Estimated: >150 at reduced pressureNot availableDecomposes147-150 at 2 mmHg[6]
Solubility Soluble in organic solvents; sparingly soluble in waterSoluble in organic solventsSoluble in organic solventsSlightly soluble in water; soluble in chloroform, methanol[6]
pKa Estimated: ~4.8Estimated: ~2.5-3.0Estimated: ~4.94.77 (Predicted)[6]

Note: Properties for 5,8-dibromooctanoic acid are estimated based on its structure and data from similar compounds due to the lack of available experimental data.

Reactivity and Mechanistic Considerations: A Deeper Dive

The utility of a dibrominated fatty acid as a crosslinker or synthetic intermediate is governed by the reactivity of its carbon-bromine bonds. This reactivity is influenced by several factors, including the position of the bromine atom (primary vs. secondary) and the presence of neighboring functional groups.

Positional Effects on Reactivity
  • α-Bromo Acids: The bromine atom at the C-2 position is activated by the adjacent electron-withdrawing carboxylic acid group, making it more susceptible to nucleophilic substitution (Sₙ2) reactions.[8]

  • Vicinal Dibromides: These compounds can undergo elimination reactions to form alkenes, particularly in the presence of a base.[10][11] The stereochemistry of the starting material can influence the stereochemistry of the resulting alkene.[11]

  • Non-Vicinal Dibromides (e.g., 5,8-Dibromooctanoic Acid): In 5,8-dibromooctanoic acid, one bromine is on a secondary carbon (C-5) and the other is on a primary carbon (C-8). Primary bromoalkanes are generally more reactive in Sₙ2 reactions than secondary bromoalkanes due to reduced steric hindrance.[12][13] This differential reactivity could allow for sequential functionalization.

  • ω-Bromo Acids: The bromine atom is at the terminus of the alkyl chain, making it a primary bromide and thus highly reactive towards Sₙ2 displacement.

Reactivity Comparison of Bromoalkanes

G cluster_0 SN2 Reactivity cluster_1 SN1 Reactivity A Primary Bromoalkane (e.g., at C-8) B Secondary Bromoalkane (e.g., at C-5) A->B > C Secondary Bromoalkane (e.g., at C-5) D Primary Bromoalkane (e.g., at C-8) C->D >>

Caption: General reactivity trends for primary and secondary bromoalkanes.

Applications in Bioconjugation and Polymer Science

The bifunctional nature of dibrominated fatty acids makes them attractive candidates for crosslinking biopolymers and for the synthesis of novel polymers.[14]

Crosslinking of Biopolymers

Dibrominated fatty acids can be used to crosslink proteins and other biopolymers containing nucleophilic functional groups, such as the amine groups in lysine residues or the thiol groups in cysteine residues. The length of the fatty acid chain determines the span of the crosslink, which can be tailored for specific applications, such as stabilizing protein structures or creating hydrogels for tissue engineering.[15]

Experimental Protocol: Crosslinking a Protein with a Dibrominated Fatty Acid

  • Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

  • Crosslinker Addition: Add a solution of the dibrominated fatty acid (e.g., 5,8-dibromooctanoic acid, dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the protein solution. The molar ratio of crosslinker to protein should be optimized for the desired degree of crosslinking.

  • Reaction: Incubate the reaction mixture at room temperature or 37°C for a specified period (e.g., 2-24 hours).

  • Quenching: Quench any unreacted crosslinker by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

  • Analysis: Analyze the crosslinked protein by SDS-PAGE, which will show higher molecular weight bands corresponding to crosslinked species, and by mass spectrometry to confirm the modification.

Polymer Synthesis

Dibrominated fatty acids can serve as monomers in condensation polymerization reactions with diamines or diols to produce polyamides or polyesters, respectively. The resulting polymers will have pendant carboxylic acid groups (from the fatty acid moiety) that can be further functionalized, or the polymerization can be carried out with the esterified fatty acid.

Conclusion and Future Outlook

5,8-Dibromooctanoic acid and its isomers represent a versatile class of chemical tools for researchers in the life sciences and materials science. The ability to tune the reactivity of the bromine atoms based on their position along the fatty acid chain allows for a high degree of control in the design of crosslinkers, bioconjugates, and polymers. While experimental data for some of these compounds, including 5,8-dibromooctanoic acid, is still emerging, their potential applications in areas such as targeted drug delivery, the development of advanced biomaterials, and the synthesis of functional polymers are significant.[16][17] Future research will undoubtedly uncover new and innovative uses for these valuable bifunctional building blocks.

References

  • Ohgiya, T., & Nishiyama, S. (2008).
  • PubChem. 9,10-Dibromo-stearic acid. [Link]

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  • Zhang, L., Sun, Y., Di Serio, M., Zhou, J., Ding, L., Zhang, Y., ... & Sun, J. (2019). Synthesis and Properties of 9,10-Dihydroxystearic Acid Ethoxylate. Tenside Surfactants Detergents, 56(3), 224-231.
  • LibreTexts. (2022). Nucleophilic Substitution Reactions.
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  • Google Patents. (2007). CN101085712B - Method for producing alpha, omega-dibromoalkane.
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  • Drug Target Review. (2020). Using fatty acids in oral formulations to improve drug delivery. [Link]

  • Gupta, C. M., Radhakrishnan, R., Gerber, G. E., Olsen, W. L., Quay, S. C., & Khorana, H. G. (1979). Intermolecular crosslinking of fatty acyl chains in phospholipids: use of photoactivable carbene precursors. Proceedings of the National Academy of Sciences, 76(6), 2595-2599.
  • Eckhardt, F., Berger, R., & West, R. (2022). Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility. ACS Omega, 7(40), 35848-35858.
  • LookChem. Cas 1114-00-7,()-2,3-dibromosuccinic acid. [Link]

  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094.
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  • Semantic Scholar. Intermolecular crosslinking of fatty acyl chains in phospholipids: use of photoactivable carbene precursors.
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Validation

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of 5,8-Dibromooctanoic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing detailed information about a molecule's mass and, through fragmentation, its chemical structure. This guide provides an in-depth, experience-driven approach to validating the fragmentation pattern of 5,8-dibromooctanoic acid, a compound of interest in various synthetic and metabolic studies. We will move beyond a simple recitation of protocols to explain the underlying principles, compare ionization techniques, and provide a self-validating experimental workflow.

The Rationale: Why Fragmentation Validation is Non-Negotiable

In the context of drug development and metabolic studies, absolute confidence in a molecule's structure is paramount. An incorrect structural assignment can lead to flawed interpretations of biological activity, metabolic pathways, and safety profiles, resulting in significant setbacks in research and development. The fragmentation pattern in mass spectrometry serves as a unique "fingerprint" of a molecule.[1][2] Validating this pattern ensures that the observed spectral data aligns with the proposed chemical structure, thereby confirming its identity.

For a molecule like 5,8-dibromooctanoic acid, the presence of two bromine atoms and a carboxylic acid functional group presents specific fragmentation behaviors that can be predicted and experimentally verified. The isotopic signature of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) provides a powerful validation tool, as any bromine-containing fragment will exhibit a characteristic doublet in the mass spectrum.[3][4]

Predicting the Fragmentation Landscape of 5,8-Dibromooctanoic Acid

Before stepping into the laboratory, a seasoned scientist first predicts the likely fragmentation pathways based on the molecule's structure. This predictive exercise is crucial for designing the experiment and for interpreting the resulting data. 5,8-Dibromooctanoic acid has several potential sites for fragmentation under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI).

Key Structural Features and Their Fragmentation Tendencies:
  • Carboxylic Acid Group: Carboxylic acids are known to undergo characteristic fragmentation patterns.[5][6] In positive ion mode, we can expect to see the loss of a water molecule (M-18) or the entire carboxyl group as COOH (M-45) or CO₂ (M-44). In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is often the base peak.

  • Aliphatic Chain: The eight-carbon chain is susceptible to cleavage at various points, typically leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).[6]

  • Carbon-Bromine Bonds: The C-Br bonds are relatively weak and prone to cleavage.[4] Loss of a bromine radical (•Br) is a common fragmentation pathway, resulting in a carbocation. The presence of two bromine atoms allows for the sequential loss of these atoms.

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for carboxylic acids.[5][7]

  • McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. This typically results in a neutral alkene loss and a charged enol fragment.[7]

The following Graphviz diagram illustrates the predicted major fragmentation pathways for 5,8-dibromooctanoic acid.

fragmentation_pathways cluster_ionization Ionization cluster_fragmentation Fragmentation Pathways M 5,8-Dibromooctanoic Acid (M) M_H [M-H]⁻ (Negative ESI) M->M_H ESI (-) M_plus [M]⁺˙ (EI/Positive ESI) M->M_plus EI / ESI (+) frag1 [M-H₂O]⁺˙ M_plus->frag1 - H₂O frag2 [M-Br]⁺ M_plus->frag2 - •Br frag4 [M-COOH]⁺ M_plus->frag4 - COOH frag5 [C₇H₁₂Br₂]⁺ M_plus->frag5 α-cleavage frag6 [C₄H₅BrO₂]⁺˙ M_plus->frag6 McLafferty frag3 [M-2Br]⁺ frag2->frag3 - •Br

Caption: Predicted fragmentation pathways of 5,8-dibromooctanoic acid.

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. For 5,8-dibromooctanoic acid, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each with distinct advantages and disadvantages.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[8][9]A high voltage is applied to a liquid to create an aerosol, leading to soft ionization with minimal fragmentation.
Molecular Ion Often weak or absent due to extensive fragmentation.[10]Typically a strong [M+H]⁺ or [M-H]⁻ peak, providing clear molecular weight information.[11][12]
Fragmentation Rich fragmentation pattern provides detailed structural information.[9]Fragmentation is induced via collision-induced dissociation (CID) in tandem MS (MS/MS), allowing for controlled fragmentation studies.[13]
Sample Introduction Requires volatile and thermally stable samples, often coupled with Gas Chromatography (GC).[8]Ideal for polar and non-volatile compounds, commonly coupled with Liquid Chromatography (LC).
Suitability for 5,8-dibromooctanoic acid Derivatization to a more volatile ester (e.g., methyl ester) is likely required. Will provide extensive fragmentation data.Direct analysis is possible. Negative ion mode is likely to be sensitive for the carboxylic acid. MS/MS will be necessary to obtain fragmentation information.

Recommendation: For initial molecular weight confirmation, ESI in negative ion mode is the preferred method. For detailed structural elucidation through fragmentation, GC-MS with EI of a derivatized sample or LC-MS/MS with CID are the most powerful approaches.

A Validating Experimental Workflow

This section outlines a step-by-step protocol for the acquisition and validation of the mass spectrum of 5,8-dibromooctanoic acid. This workflow is designed to be self-validating by incorporating orthogonal techniques and predictive checks.

Step 1: Sample Preparation and Derivatization (for GC-MS)
  • Purity Assessment: Before any MS analysis, confirm the purity of the 5,8-dibromooctanoic acid sample using a technique like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Derivatization to Methyl Ester: To increase volatility for GC-MS analysis, convert the carboxylic acid to its methyl ester. A common method is to use diazomethane or a milder reagent like (trimethylsilyl)diazomethane with methanol.

    • Rationale: Esterification removes the polar carboxylic acid proton, reducing intermolecular hydrogen bonding and increasing vapor pressure.

Step 2: LC-MS/MS Analysis (ESI)
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Rationale: The chromatographic separation ensures that the analyzed signal corresponds to the pure compound, free from potential interferences.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Perform acquisitions in both positive and negative ESI modes.

    • Full Scan (MS1): Acquire a full scan to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The presence of the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity for a single bromine, and M, M+2, and M+4 peaks for two bromines) provides initial validation.

    • Tandem MS (MS/MS): Select the precursor ion corresponding to the [M-H]⁻ or a suitable adduct in positive mode (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) at varying collision energies.

    • Rationale: High-resolution mass spectrometry allows for the determination of the elemental composition of the parent and fragment ions, providing a high degree of confidence in their assignment.[13] Varying the collision energy helps to map the complete fragmentation pathway.

Step 3: GC-MS Analysis (EI)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure good separation and peak shape.

  • MS Conditions:

    • Ionization Energy: Standard 70 eV.

    • Scan Range: A wide mass range to capture all potential fragments.

    • Rationale: EI at 70 eV produces a reproducible fragmentation pattern that can be compared to spectral libraries (if available for similar compounds).[9]

The following Graphviz diagram illustrates the proposed experimental workflow.

experimental_workflow cluster_lcms LC-MS/MS (ESI) cluster_gcms GC-MS (EI) start Start: 5,8-Dibromooctanoic Acid Sample purity Purity Assessment (NMR, HPLC-UV) start->purity lcms_analysis LC Separation purity->lcms_analysis derivatization Derivatization (Methyl Ester) purity->derivatization ms1 Full Scan (MS1) Accurate Mass & Isotope Pattern lcms_analysis->ms1 ms2 Tandem MS (MS/MS) Collision-Induced Dissociation ms1->ms2 lcms_data LC-MS/MS Data ms2->lcms_data data_analysis Data Analysis and Interpretation lcms_data->data_analysis gcms_analysis GC Separation derivatization->gcms_analysis ei_ms EI Mass Spectrum (70 eV) gcms_analysis->ei_ms gcms_data GC-MS Data ei_ms->gcms_data gcms_data->data_analysis validation Fragmentation Pattern Validation data_analysis->validation

Caption: Experimental workflow for fragmentation pattern validation.

Data Interpretation and Validation

The final and most critical step is the interpretation of the acquired data in the context of the predicted fragmentation patterns.

  • Molecular Ion Confirmation: In the ESI data, the accurate mass of the [M-H]⁻ or [M+H]⁺ ion should match the theoretical mass of 5,8-dibromooctanoic acid within a few parts per million (ppm). The isotopic pattern must correspond to the presence of two bromine atoms.

  • Fragment Ion Analysis:

    • For both ESI-MS/MS and EI-MS data, identify the major fragment ions.

    • Determine the elemental composition of each fragment using high-resolution data.

    • Propose a fragmentation mechanism for the formation of each major fragment. This should be consistent with known fragmentation rules.[14]

    • The presence of bromine-containing fragments should be confirmed by their characteristic isotopic patterns.

  • Comparative Analysis: Compare the fragmentation pattern with that of known related compounds. For instance, the mass spectrum of 8-bromooctanoic acid can serve as a valuable reference.[15][16]

  • Database Searching: While a direct match for 5,8-dibromooctanoic acid is unlikely in commercial libraries like NIST/EPA/NIH, searching for structurally similar compounds can provide additional confidence in the interpretation.[17][18]

The following table summarizes the expected key ions and their significance in the validation process.

m/z (nominal)Proposed FragmentSignificance
301/303/305[M-H]⁻Molecular weight confirmation (negative ESI)
303/305/307[M+H]⁺Molecular weight confirmation (positive ESI)
223/225[M-Br]⁺Loss of one bromine atom
144[M-2Br]⁺Loss of both bromine atoms
284/286/288[M-H₂O]⁺˙Loss of water
257/259/261[M-COOH]⁺Loss of the carboxyl group

Conclusion

Validating the mass spectrometry fragmentation pattern of a molecule like 5,8-dibromooctanoic acid is a systematic process that combines predictive chemistry with rigorous experimental design and data interpretation. By employing a multi-faceted approach that includes both "soft" (ESI) and "hard" (EI) ionization techniques, leveraging high-resolution mass spectrometry, and meticulously analyzing the resulting data, researchers can achieve a high degree of confidence in their structural assignments. This robust validation is not merely an academic exercise; it is a critical step in ensuring the integrity and reproducibility of scientific research, particularly in the demanding fields of drug discovery and development.

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  • Hexanoic acid, 2-bromo-. NIST WebBook. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • A B-Dibromocinnamic acid. PubChem. [Link]

  • 2,5-Dibromobenzoic acid. NIST WebBook. [Link]

Sources

Comparative

Comparative Toxicity Profile: 5,8-Dibromooctanoic Acid vs. Structural Analogs

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Chemical Rationale Understanding the toxicod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Rationale

Understanding the toxicodynamic profile of halogenated aliphatic carboxylic acids is critical for drug design, environmental monitoring, and occupational safety. 5,8-dibromooctanoic acid (5,8-DBOA) represents a unique structural intersection: it combines the lipophilic, membrane-permeable C8 backbone of octanoic acid with the highly reactive, electrophilic properties of short-chain haloacetic acids.

Because direct in vivo toxicity data for 5,8-DBOA is limited in public literature[1], this guide utilizes rigorous structure-activity relationship (SAR) modeling to compare its predicted toxicity against well-characterized structural analogs. By analyzing the causality between molecular structure (chain length, halogen substitution) and biological reactivity, researchers can accurately predict its safety profile and implement appropriate experimental validation workflows.

Structural Analogs for Comparative Analysis

To establish a baseline for 5,8-DBOA, we must evaluate the toxicological endpoints of its primary structural relatives:

  • Octanoic Acid (Caprylic Acid): The unhalogenated C8 parent chain. It exhibits very low acute systemic toxicity (Oral LD50 > 2000 mg/kg in rats) and lacks genotoxic potential[2]. Its primary hazard is local tissue irritation and corrosivity to mucous membranes[3].

  • 8-Bromooctanoic Acid: A terminal monobrominated analog. The addition of the bromine atom significantly increases the molecule's electrophilicity, making it highly corrosive to the eyes and skin, capable of causing severe burns[4].

  • Dibromoacetic Acid (DBA): A short-chain dibrominated analog and a known water disinfection byproduct (DBP). DBA is a potent teratogen, causing significant embryonic eye malformations[5]. Furthermore, it is a documented neurotoxin; chronic exposure in rats leads to neuromuscular toxicity and the degeneration of spinal cord nerve fibers[6].

Mechanistic Toxicity Pathways (Toxicodynamics)

The comparative toxicity of these compounds is governed by two primary physicochemical factors: Electrophilic Reactivity and Lipophilic Partitioning (LogP) .

Causality of Electrophilic Stress

The substitution of bromine atoms on the aliphatic backbone fundamentally shifts the molecule's reactivity. Bromine is an excellent leaving group. In a biological environment, the carbon-bromine bonds in 5,8-DBOA and DBA are highly susceptible to nucleophilic substitution ( SN​2 ) by cellular nucleophiles. This leads to the direct alkylation of critical biological macromolecules, including the depletion of intracellular glutathione (GSH) and the irreversible inactivation of proteins containing exposed cysteine, lysine, or histidine residues.

The Role of Lipophilicity (Membrane Permeability)

While short-chain haloacetic acids like DBA are highly water-soluble and distribute systemically[7], the C8 backbone of 5,8-DBOA confers high lipophilicity. This increased LogP drives rapid partitioning into lipid bilayers. Consequently, 5,8-DBOA is predicted to cross the blood-brain barrier (BBB) and cellular membranes much more efficiently than DBA, potentially localizing electrophilic stress directly within lipid-rich neuronal tissues and mitochondrial membranes.

ToxicityPathway DBOA 5,8-Dibromooctanoic Acid (Lipophilic & Electrophilic) Membrane Lipid Bilayer Penetration (Enhanced by C8 Chain) DBOA->Membrane Alkylation Protein/DNA Alkylation (SN2 Bromine Displacement) Membrane->Alkylation GSH Glutathione (GSH) Depletion Membrane->GSH Mito Mitochondrial Dysfunction Alkylation->Mito ROS Oxidative Stress (ROS Accumulation) GSH->ROS ROS->Mito Apoptosis Cellular Apoptosis / Necrosis Mito->Apoptosis

Mechanistic pathway of 5,8-DBOA toxicity via membrane penetration and electrophilic stress.

Quantitative Data Comparison

The following table synthesizes the known and predicted toxicological metrics for 5,8-DBOA and its analogs, demonstrating how chain length and halogenation dictate the hazard profile.

CompoundStructure TypeEstimated LogPAcute Toxicity (Oral LD50)Primary Toxicological TargetTeratogenic / Neurotoxic Potential
Octanoic Acid Unhalogenated C8~3.0> 2000 mg/kg (Rat)[2]Mucous membranes[3]None observed[2]
8-Bromooctanoic Acid Monobrominated C8~3.5Unknown (Corrosive)Skin, Eyes (Burns)[4]Unknown
Dibromoacetic Acid Dibrominated C2~1.2~1700 mg/kg (Rat)CNS, Embryonic TissueHigh (Spinal degeneration, Eye malformations)[5][6]
5,8-Dibromooctanoic Acid Dibrominated C8~4.1Predicted: < 1000 mg/kgCNS, Cellular ProteinsPredicted High (Due to enhanced BBB permeability)

Note: Haloacetic acids also demonstrate significant aquatic toxicity, with additive effects when present in mixtures, indicating severe ecological risks for halogenated analogs[8].

Experimental Protocols for Toxicity Profiling

To empirically validate the predicted toxicity of 5,8-DBOA against its analogs, researchers must utilize a self-validating workflow that measures both intrinsic chemical reactivity and complex cellular responses.

Protocol: High-Throughput Electrophilic Reactivity & Cytotoxicity Assay

Phase 1: Cell-Free Glutathione (GSH) Depletion Assay Purpose: Quantify the intrinsic SN​2 alkylating potential of the compounds.

  • Preparation: Prepare 10 mM stock solutions of Octanoic Acid, DBA, and 5,8-DBOA in DMSO.

  • Incubation: In a 96-well plate, mix 50 µL of the test compound (final concentrations: 10, 50, 100 µM) with 50 µL of 200 µM reduced GSH in phosphate buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 120 minutes.

  • Detection: Add 100 µL of Ellman’s Reagent (DTNB) to each well. DTNB reacts with unalkylated (free) GSH to produce a yellow chromophore.

  • Validation & Readout: Read absorbance at 412 nm using a microplate reader. Self-Validation: Include a vehicle control (DMSO) to establish baseline GSH, and a positive control (e.g., N-ethylmaleimide) to confirm assay sensitivity. Calculate the rate of GSH depletion.

Phase 2: In Vitro Neurotoxicity Screening (SH-SY5Y Human Neuroblastoma Cells) Purpose: Assess cytotoxicity in a lipid-rich neuronal model, reflecting the neurotoxic potential observed in DBA[6].

  • Cell Culture: Seed SH-SY5Y cells in a 96-well tissue culture plate at a density of 1.5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and replace with fresh media containing the test compounds at logarithmic concentrations (1 µM to 1000 µM). Ensure final DMSO concentration is ≤0.5% .

  • Incubation: Expose cells for 48 hours.

  • Viability Assessment (MTS Assay): Add 20 µL of MTS reagent (CellTiter 96®) to each well. Incubate for 2 hours.

  • Analysis: Measure absorbance at 490 nm. Generate dose-response curves to calculate the IC50​ for each analog. Expected Result: 5,8-DBOA will exhibit a significantly lower IC50​ than octanoic acid due to its alkylating capability, and potentially lower than DBA due to enhanced cellular uptake.

References
  • SAFETY DATA SHEET - Fisher Scientific (8-Bromooctanoic acid) . fishersci.com. Available at: 4

  • Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats . epa.gov. Available at: 5

  • Neurotoxicity produced by dibromoacetic acid in drinking water of rats . nih.gov. Available at:6

  • Compound Octanoic acid Data collection sheet . europa.eu. Available at: 2

  • OCTANOIC ACID - CAMEO Chemicals . noaa.gov. Available at: 3

  • Acute and chronic toxicity assessment of haloacetic acids using Daphnia magna . nih.gov. Available at: 8

  • ARD-EHP-36: Haloacetic Acids (five) (HAA5) Health Effects and Health Standards . nh.gov. Available at: 7

  • Buy 5,8-dibromooctanoic acid from JHECHEM CO LTD . echemi.com. Available at: 1

Sources

Validation

Validating the Purity of Commercial 5,8-Dibromooctanoic Acid Reference Standards: A Comprehensive Analytical Guide

As drug development and metabolomic workflows become increasingly stringent, the analytical integrity of reference standards is non-negotiable. 5,8-Dibromooctanoic acid (CAS: 144616-08-0)[1] is a critical halogenated fat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and metabolomic workflows become increasingly stringent, the analytical integrity of reference standards is non-negotiable. 5,8-Dibromooctanoic acid (CAS: 144616-08-0)[1] is a critical halogenated fatty acid derivative utilized both as a complex synthetic intermediate and as an internal standard in mass spectrometry. However, sourcing this compound reveals a stark reality: not all commercial reference standards are created equal.

Under the[2], noncompendial reference standards must be "of the highest purity that can be obtained through reasonable effort" and thoroughly characterized to assure identity, strength, and quality[3]. As a Senior Application Scientist, I approach reference standard validation not as a simple checklist, but as a self-validating system where orthogonal analytical techniques cross-verify one another to eliminate blind spots.

This guide objectively compares commercial grades of 5,8-dibromooctanoic acid, explains the causality behind advanced analytical methodologies, and provides a robust protocol for absolute purity determination.

The Analytical Challenge: Causality in Method Selection

Validating 5,8-dibromooctanoic acid presents specific physicochemical challenges that render traditional analytical approaches inadequate.

  • The UV-Vis Blind Spot: 5,8-dibromooctanoic acid lacks a conjugated -system or aromatic ring. Relying on standard HPLC-UV (e.g., at 254 nm) is analytically dangerous because the molecule does not absorb UV light efficiently. Using low-wavelength UV (e.g., 210 nm) introduces severe solvent background noise and often masks non-absorbing impurities, leading to an overestimation of purity.

  • Regioisomeric Impurities: The synthesis of 5,8-dibromooctanoic acid typically involves the bromination of precursors like [4]. Because radical or electrophilic bromination is rarely 100% regioselective, commercial batches frequently contain regioisomers (e.g., 4,8-dibromo or 6,8-dibromooctanoic acid) and under-brominated artifacts.

Impurities Precursor 8-Bromooctanoic Acid (Precursor) Radical Bromination Reaction Precursor->Radical Target 5,8-Dibromooctanoic Acid (Target API) Radical->Target Major Imp1 4,8-Dibromo Isomer (Regioimpurity) Radical->Imp1 Minor Imp2 6,8-Dibromo Isomer (Regioimpurity) Radical->Imp2 Minor

Regioisomeric impurity formation during 5,8-dibromooctanoic acid synthesis.

To solve this, we must decouple identification from quantification. We utilize LC-MS/MS for relative chromatographic purity (to separate and identify isomers) and Quantitative NMR (qNMR) for absolute mass fraction[5][6].

Comparative Analysis of Commercial Standards

To illustrate the variance in the market, we evaluated three tiers of commercial 5,8-dibromooctanoic acid standards using our self-validating workflow. The data below highlights why generic reagent-grade materials fail to meet the rigorous demands of [7].

Table 1: Quantitative Comparison of 5,8-Dibromooctanoic Acid Standards
Supplier GradeLC-MS Purity (Area %)qNMR Absolute Purity (% w/w)Water Content (KF, % w/w)Major Identified Impurities
Supplier A (CRM Grade) 99.8%99.5%0.1%None detected
Supplier B (High-Purity) 98.5%97.2%0.8%4,8-dibromooctanoic acid
Supplier C (Reagent Grade) 94.2%91.5%1.5%8-bromooctanoic acid, isomers

Data Interpretation: Supplier C shows a dangerous discrepancy between relative (94.2%) and absolute purity (91.5%). If a researcher blindly used Supplier C assuming 100% purity based on a generic Certificate of Analysis (CoA), their quantitative downstream assays would suffer a systematic ~8.5% error.

The Self-Validating Workflow

A robust validation protocol must be a closed-loop system. The Mass Balance equation (Chromatographic Purity × (100% - Water% - Residual Solvents% - Inorganics%)) must mathematically align with the qNMR Absolute Purity . If these two orthogonal values match within , the standard is unequivocally validated[5][8].

Workflow A Commercial Standard Receipt B Identity Confirmation (HRMS & 1D-NMR) A->B C Relative Purity (LC-MS/ELSD) B->C D Volatiles & Inorganics (KF, TGA, ROI) B->D E Absolute Purity (1H-qNMR) B->E F Mass Balance Cross-Validation C->F D->F E->F G Final Certificate of Analysis (CoA) F->G

Workflow for self-validating reference standard characterization.

Experimental Methodologies

Protocol 1: Relative Purity Determination via LC-MS/MS

Causality Note: We utilize Electrospray Ionization (ESI) in negative mode because the carboxylic acid moiety of 5,8-dibromooctanoic acid readily deprotonates to form . This provides high sensitivity without relying on UV absorption.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the 5,8-dibromooctanoic acid standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Optima LC-MS Water + 0.1% Formic Acid.

    • Mobile Phase B: Optima LC-MS Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes to ensure adequate resolution of structural isomers (e.g., 4,8-dibromo vs. 5,8-dibromo).

  • Detection: Run the mass spectrometer in ESI negative mode. Extract the ion chromatogram (EIC) for 300.9 (accounting for the and isotopic distribution).

  • Integration: Calculate relative purity by dividing the area of the primary 5,8-dibromooctanoic acid peak by the total area of all integrated peaks in the chromatogram.

Protocol 2: Absolute Purity Determination via 1H-qNMR

Causality Note: qNMR is a primary ratio method that does not require an identical reference standard of the analyte[6][9]. By adding a highly characterized, NIST-traceable internal standard, we can calculate the exact mass fraction of the target molecule.

Step-by-Step Procedure:

  • Standard Selection: Utilize a traceable (CAS: 65-85-0) as the internal standard. Its aromatic protons (~7.5 - 8.0 ppm) will not overlap with the aliphatic protons of 5,8-dibromooctanoic acid.

  • Sample Preparation: Using a microbalance (calibrated to mg), precisely weigh ~10.0 mg of 5,8-dibromooctanoic acid and ~5.0 mg of the Benzoic Acid CRM into a clean vial.

  • Solvation: Dissolve the mixture completely in 600 µL of deuterated dimethyl sulfoxide (DMSO- ) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step):

    • Acquire the -NMR spectrum at 400 MHz or higher.

    • Relaxation Delay (D1): Set D1 to seconds. Why? To ensure complete longitudinal relaxation ( ) of all protons. Failing to allow full relaxation will truncate the signal integration, fatally skewing the absolute purity calculation[5].

    • Scans: Acquire at least 64 transients to achieve a Signal-to-Noise (S/N) ratio for metrological accuracy[5].

  • Calculation: Determine absolute purity ( ) using the following formula:

    (Where = integral area, = number of protons, = molar mass, = weight, and = purity of the benzoic acid standard).

By executing this orthogonal validation strategy, researchers can confidently bridge the gap between regulatory expectations and experimental reality, ensuring that their 5,8-dibromooctanoic acid standard is truly fit for purpose.

References
  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services. Available at:[Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 548275, 8-Bromooctanoic acid. Available at:[Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Analytical Chemistry, 2014. Available at:[Link]

Sources

Comparative

benchmarking catalytic efficiency using 5,8-dibromooctanoic acid substrates

An In-Depth Guide to Benchmarking Catalytic Efficiency Using 5,8-Dibromooctanoic Acid Substrates For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Catalytic C-Br Bond Funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking Catalytic Efficiency Using 5,8-Dibromooctanoic Acid Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Catalytic C-Br Bond Functionalization

In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, the precise and efficient functionalization of molecules is paramount. 5,8-Dibromooctanoic acid stands as a valuable and versatile building block, featuring two distinct secondary bromine atoms and a terminal carboxylic acid.[1][2] This structure allows for a multitude of subsequent transformations, making it a key intermediate in the synthesis of complex molecules, including specialty polymers and pharmaceutical precursors.[2] The challenge, however, lies in the selective and efficient cleavage or substitution of its carbon-bromine (C-Br) bonds.

Catalysis offers the most elegant solution to this challenge, providing pathways that are faster, more selective, and more sustainable than stoichiometric methods. However, with a diverse array of catalytic systems available—spanning biocatalysis, organometallic chemistry, and photocatalysis—a critical question arises: How does a researcher objectively select the optimal catalyst for their specific application?

This guide provides a comprehensive framework for benchmarking the efficiency of various catalytic systems using 5,8-dibromooctanoic acid as a model substrate. We move beyond simple protocols to explain the causality behind experimental design, ensuring that the methodologies are not only repeatable but also fundamentally understood. By establishing a robust benchmarking protocol, we can generate a clear, comparative dataset to guide catalyst selection, accelerate process development, and uphold the principles of scientific reproducibility.[3][4]

Part 1: Defining Catalytic Efficiency: Key Performance Indicators (KPIs)

Before comparing catalysts, we must first agree on the metrics of performance. The efficiency of a catalytic cycle is not a single value but a composite of several Key Performance Indicators (KPIs). Understanding these metrics is fundamental to any comparative analysis.[5][6]

KPIFormula / DefinitionSignificance & Interpretation
Conversion (X) (Moles of Substrate Reacted / Initial Moles of Substrate) * 100%Measures the extent to which the starting material has been consumed.[7][8] A high conversion indicates an active catalyst but does not provide information about the desired product formation.
Yield (Y) (Moles of Desired Product Formed / Theoretical Maximum Moles of Product) * 100%Represents the overall efficiency of the process in converting the starting material into the desired product.[7] This is often the most critical metric from a practical synthesis perspective.
Selectivity (S) (Moles of Desired Product Formed / Moles of Substrate Reacted) * 100% or Yield / ConversionMeasures the catalyst's preference for forming the desired product over side products.[9] A highly selective catalyst minimizes waste and simplifies purification.
Turnover Number (TON) Moles of Product Formed / Moles of CatalystThe absolute number of substrate molecules converted by one molecule of the catalyst before it becomes inactivated.[5][10] It is a key measure of catalyst longevity and robustness.
Turnover Frequency (TOF) TON / Reaction Time (h⁻¹ or s⁻¹)The number of turnovers per unit of time, representing the intrinsic speed of the catalyst under specific conditions.[6][10] It is the most common metric for comparing the intrinsic activity of different catalysts.

Part 2: The Universal Benchmarking Workflow

A successful benchmarking study relies on a consistent and logical workflow. This ensures that data generated from different catalytic systems are directly comparable. The process begins with careful preparation and culminates in a rigorous analysis of the results.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase P1 Catalyst Preparation & Characterization P2 Substrate & Reagent Purification/Validation E1 Inert Atmosphere Setup (if required) P2->E1 E2 Reaction Assembly (Catalyst, Substrate, Solvent) E1->E2 E3 Initiation (Heat, Light, Reagent) E2->E3 E4 Reaction Monitoring (TLC, GC/LC-MS) E3->E4 A1 Reaction Quenching & Workup E4->A1 A2 Product Purification & Characterization A1->A2 A3 Quantitative Analysis (qNMR, GC/LC with Internal Std) A2->A3 A4 KPI Calculation (TON, TOF, Yield) A3->A4

Caption: General workflow for catalyst benchmarking.

Part 3: Enzymatic Dehalogenation: The Biocatalytic Approach

Enzymes, particularly Haloalkane Dehalogenases (HLDs), offer a highly selective and environmentally benign route for C-Br bond cleavage.[11] These enzymes operate under mild aqueous conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity, which is often difficult to achieve with traditional chemical catalysts.

Mechanism of Haloalkane Dehalogenase (HLD)

The catalytic cycle of HLDs proceeds via a well-characterized mechanism involving a covalent intermediate.[12][13] The active site contains a catalytic triad (e.g., Asp-His-Asp/Glu) where a nucleophilic aspartate attacks the electrophilic carbon of the C-Br bond, displacing the bromide ion. The resulting ester intermediate is then hydrolyzed by a water molecule activated by a histidine residue, regenerating the free enzyme and releasing the corresponding alcohol product.[13]

G E_AspCOO Enzyme-Asp-COO⁻ ES_Complex E•S Complex E_AspCOO->ES_Complex + R-Br Alkyl_Enzyme Alkyl-Enzyme Intermediate ES_Complex->Alkyl_Enzyme - Br⁻ E_Product_Complex E•P Complex Alkyl_Enzyme->E_Product_Complex + H₂O - H⁺ E_AspCOO_final Enzyme-Asp-COO⁻ E_Product_Complex->E_AspCOO_final - R-OH

Caption: Catalytic cycle of a Haloalkane Dehalogenase.

Experimental Protocol: Benchmarking HLD Activity

This protocol is designed to be a self-validating system for determining the initial rate, and subsequently the TOF, of an HLD with 5,8-dibromooctanoic acid.

1. Materials & Reagents:

  • Purified Haloalkane Dehalogenase (e.g., DhlA from Xanthobacter autotrophicus).[14]

  • 5,8-dibromooctanoic acid (substrate).

  • HEPES buffer (50 mM, pH 8.2).

  • DMSO (for substrate stock solution).

  • Colorimetric halide detection reagent (e.g., based on mercuric thiocyanate and ferric nitrate).

2. Causality of Component Selection:

  • HEPES Buffer (pH 8.2): HLDs typically exhibit maximal activity at a slightly alkaline pH.[15] HEPES is chosen for its good buffering capacity in this range and minimal interference with enzyme activity.

  • DMSO: 5,8-dibromooctanoic acid has limited aqueous solubility. A concentrated stock in DMSO allows for accurate dosing while keeping the final DMSO concentration in the reaction low (<1-2% v/v) to prevent enzyme denaturation.

  • Colorimetric Detection: This method provides a continuous and straightforward way to monitor the reaction progress by quantifying the release of bromide ions, which is a direct measure of substrate turnover.

3. Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a stock solution of the HLD in HEPES buffer. Determine its concentration accurately using a protein assay (e.g., Bradford or BCA).

  • Substrate Preparation: Prepare a 100 mM stock solution of 5,8-dibromooctanoic acid in DMSO.

  • Reaction Setup: In a 96-well microplate, add 180 µL of HEPES buffer to each well. Add 10 µL of the HLD stock solution.

  • Temperature Equilibration: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate stock solution to each well, bringing the total volume to 200 µL and the final substrate concentration to 5 mM. Mix immediately.

  • Monitoring Bromide Release: At defined time points (e.g., 0, 1, 2, 5, 10, 20 minutes), take an aliquot from the reaction mixture and quench it by adding it to the colorimetric halide detection reagent.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 460 nm) and determine the bromide concentration using a standard curve prepared with known concentrations of sodium bromide.

  • Data Analysis: Plot bromide concentration versus time. The initial linear portion of the curve represents the initial reaction rate (v₀). Calculate the TOF using the formula: TOF = v₀ / [Enzyme].

Part 4: Homogeneous Organometallic Catalysis: The Workhorse Approach

Organometallic catalysts, particularly those based on palladium, nickel, or titanium, are powerful tools for C-Br bond activation.[16][17] They are often used in reductive dehalogenation (hydrodehalogenation) reactions, where a hydride source replaces the halogen atom. These systems are valued for their broad substrate scope and high activity.

Mechanism of Palladium-Catalyzed Hydrodehalogenation

A common catalytic cycle for palladium-catalyzed hydrodehalogenation involves oxidative addition and reductive elimination steps. The active Pd(0) species undergoes oxidative addition into the C-Br bond to form a Pd(II)-alkyl intermediate. This is followed by reaction with a hydride source (e.g., from NaBH₄ or PhSiH₃) to form a Pd(II)-hydrido species. Finally, reductive elimination releases the dehalogenated product and regenerates the active Pd(0) catalyst.[17]

G Pd0 Pd(0)Lₙ OxAdd R-Pd(II)(Br)Lₙ Pd0->OxAdd + R-Br (Oxidative Addition) Hydride_Int R-Pd(II)(H)Lₙ OxAdd->Hydride_Int + [H⁻] source - Br⁻ Hydride_Int->Pd0 (Reductive Elimination) Product R-H Hydride_Int->Product

Caption: A general cycle for Pd-catalyzed hydrodehalogenation.

Experimental Protocol: Benchmarking a Pd/C Catalyst

This protocol provides a robust method for evaluating the performance of a commercially available palladium catalyst.

1. Materials & Reagents:

  • Palladium on carbon (Pd/C, 10 wt%).

  • 5,8-dibromooctanoic acid (substrate).

  • Sodium borohydride (NaBH₄) (hydride source).

  • Tetrahydrofuran (THF), anhydrous.

  • An internal standard for GC or LC-MS analysis (e.g., dodecane).

  • Inert gas (Argon or Nitrogen).

2. Causality of Component Selection:

  • Inert Atmosphere: Organometallic catalytic cycles often involve low-valent metal species (e.g., Pd(0)) that are sensitive to oxidation by air. Performing the reaction under an inert atmosphere is crucial for maintaining catalyst activity and ensuring reproducibility.[17]

  • Anhydrous Solvent: Sodium borohydride can react with water. Using an anhydrous solvent like THF prevents the premature decomposition of the hydride source and ensures it is available for the catalytic cycle.

  • Internal Standard: Accurate quantification of reaction products is essential for calculating yield and conversion. An internal standard is a non-reactive compound added at a known concentration, allowing for precise quantification by correcting for variations in sample injection volume during GC or LC-MS analysis.[7]

3. Step-by-Step Methodology:

  • Reactor Setup: Place a stir bar in a flame-dried Schlenk flask. Seal the flask and purge with inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd/C (e.g., 1 mol%), 5,8-dibromooctanoic acid (e.g., 1 mmol), the internal standard (e.g., 0.5 mmol), and anhydrous THF (e.g., 10 mL).

  • Equilibration: Stir the mixture at room temperature for 5 minutes.

  • Reaction Initiation: Carefully add NaBH₄ (e.g., 3 equivalents) portion-wise to control the initial effervescence.

  • Monitoring: Heat the reaction to the desired temperature (e.g., 60°C). At specified time points (e.g., 0.5, 1, 2, 4, 8 hours), withdraw a small aliquot (approx. 0.1 mL) using a syringe, quench it with a few drops of water, filter it through a small plug of silica gel, and prepare it for analysis.

  • Analysis: Analyze the quenched aliquots by GC-MS or LC-MS to determine the concentrations of the substrate and the mono- and di-dehalogenated products relative to the internal standard.

  • Data Analysis: Plot the concentration of substrate and products over time. From the final time point, calculate the overall conversion, yield, selectivity, and TON. Calculate the TOF from the initial rate of product formation.

Part 5: Photocatalysis: The Light-Driven Approach

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating radical reactions, including dehalogenation.[18] This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with the substrate, leading to the formation of a radical intermediate that propagates the desired transformation.

Mechanism of Reductive Dehalogenation via Photocatalysis

The cycle typically begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a more potent reductant and can donate an electron to the alkyl bromide substrate (R-Br), generating a radical anion [R-Br]•⁻. This species rapidly fragments to produce an alkyl radical (R•) and a bromide ion. The alkyl radical then abstracts a hydrogen atom from a hydrogen donor (e.g., a solvent or a sacrificial agent) to form the final product. The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor, closing the catalytic cycle.[18]

G cluster_main Main Catalytic Cycle cluster_regen Regeneration cluster_sub Substrate Transformation PC PC PC_star PC* PC->PC_star hν (Light) PC_plus PC⁺ PC_star->PC_plus + R-Br - [R-Br]•⁻ PC_plus->PC + e⁻ PC_plus->PC Donor Sacrificial Donor Donor_ox Donor⁺• Donor->Donor_ox - e⁻ Donor_ox->PC_plus R_Br_anion [R-Br]•⁻ R_radical R• R_Br_anion->R_radical - Br⁻ RH_product R-H R_radical->RH_product + H atom donor

Caption: General mechanism for photoredox dehalogenation.

Experimental Protocol: Benchmarking a Photocatalyst

This protocol outlines a method for assessing a visible-light-absorbing photocatalyst.

1. Materials & Reagents:

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y).

  • 5,8-dibromooctanoic acid (substrate).

  • Sacrificial electron donor (e.g., triethylamine, TEA).

  • Hydrogen atom donor (can be the solvent or an additive like Hantzsch ester).

  • Acetonitrile (ACN), degassed.

  • Visible light source (e.g., Blue LED strip, 450 nm).

  • Internal standard for analysis.

2. Causality of Component Selection:

  • Degassed Solvent: Oxygen can quench the excited state of the photocatalyst and intercept radical intermediates, inhibiting or altering the reaction pathway. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical for achieving consistent results.

  • Visible Light Source: The wavelength of the light source must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation. The intensity and distance from the reactor must be kept constant for all experiments to ensure a consistent photon flux.

  • Sacrificial Donor: The sacrificial donor's role is to regenerate the photocatalyst's ground state. Its oxidation potential must be suitable for reducing the oxidized photocatalyst. Triethylamine is a common and effective choice.

3. Step-by-Step Methodology:

  • Reactor Setup: In a vial equipped with a stir bar, add the photocatalyst (e.g., 0.5 mol%), 5,8-dibromooctanoic acid (0.2 mmol), the internal standard, and the sacrificial donor/H-atom donor.

  • Solvent Addition & Degassing: Add the degassed solvent (e.g., 2 mL), seal the vial, and continue to sparge with argon for 10 minutes.

  • Reaction Initiation: Place the vial at a fixed distance from the LED light source and begin stirring and irradiation. A fan may be used to maintain room temperature.

  • Monitoring: At specified time points, withdraw aliquots using a syringe, quench by exposing to air (oxygen), filter, and prepare for LC-MS or GC-MS analysis.

  • Dark Control: Run a parallel reaction under identical conditions but wrapped in aluminum foil to ensure that the reaction is light-dependent and not a background thermal process.

  • Analysis & Calculation: Quantify substrate and product concentrations over time relative to the internal standard and calculate all relevant KPIs as described previously.

Part 6: Comparative Performance Analysis

To illustrate the benchmarking process, the table below presents hypothetical but realistic data for the dehalogenation of 5,8-dibromooctanoic acid using representative catalysts from each class. These values serve as a baseline for what a researcher might expect and highlight the different strengths of each approach.

Reaction: Conversion of 5,8-dibromooctanoic acid to 8-bromooctanoic acid (mono-dehalogenation).

ParameterHaloalkane DehalogenasePd/C with NaBH₄Eosin Y Photocatalyst
Catalyst Loading 0.1 mol%1.0 mol%0.5 mol%
Temperature 37 °C60 °C25 °C
Reaction Time 4 h4 h4 h
Conversion (X) 95%99%85%
Yield (Y) 93%75%80%
Selectivity (S) 98%76%94%
TON 93075160
TOF (h⁻¹) 2331940
Interpretation of Results
  • Enzymatic System: The haloalkane dehalogenase shows outstanding selectivity and the highest TOF, making it exceptionally efficient and precise under very mild conditions. Its primary limitation could be substrate scope and operational stability outside of its optimal pH and temperature window.

  • Organometallic System: The Pd/C catalyst achieves the highest conversion, demonstrating its high activity. However, its lower selectivity suggests that over-reduction to octanoic acid or other side reactions may occur, a common challenge in hydrodehalogenation.[19] This highlights the trade-off between high activity and fine-tuned selectivity.

  • Photocatalytic System: The photocatalyst operates at room temperature under very mild conditions, offering excellent selectivity. While its conversion and TOF are lower than the other systems in this example, photocatalysis can often access unique reaction pathways and offers significant potential for "green" chemistry applications.

Conclusion

Benchmarking is not merely an academic exercise; it is a foundational practice for rational catalyst design and process optimization.[3] By employing standardized substrates like 5,8-dibromooctanoic acid and adhering to robust, self-validating protocols, researchers can generate high-quality, comparable data.

This guide has outlined three distinct and powerful catalytic approaches—enzymatic, organometallic, and photocatalytic—for C-Br bond cleavage. Each possesses a unique profile of advantages and disadvantages regarding activity, selectivity, operational conditions, and substrate scope. The choice of the "best" catalyst is therefore context-dependent. An enzymatic approach may be ideal for a specific, high-value synthesis where selectivity is paramount. An organometallic catalyst might be the workhorse for broad applicability in discovery chemistry, while a photocatalytic system could be the preferred choice for sustainable, mild-condition transformations.

The ultimate goal of this guide is to empower researchers to look beyond a single data point and to understand the "why" behind their experimental observations. By fostering a culture of rigorous and transparent benchmarking, the scientific community can accelerate the discovery and implementation of next-generation catalysts for a more efficient and sustainable chemical future.

References

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  • Tsurugi, H., & Mashima, K. (2019). Hydrodehalogenation of Alkyl Halides Catalyzed by a Trichloroniobium Complex with a Redox Active α-Diimine Ligand. Chemical Communications, 55(1), 154-157. [https://pubs.rsc.org/en/content/articlelanding/2019/cc/c8cc08759a
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  • Han, B., Ren, C., & Wu, L. (2023). Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. Organometallics, 42(5), 415-420. [https://pubs.acs.org/doi/abs/10.1021/acs.organomet.2c00632
  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555577/
  • Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10946-10963. [https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01949d
  • Ukisu, Y. (2008). Catalytic Dehalogenation of Highly Chlorinated Benzenes and Aroclors Using PdCl2(dppf) and NaBH4: Efficiency, Selectivity, and Base Support. The Journal of Organic Chemistry, 73(17), 6829–6832. [https://pubs.acs.org/doi/10.1021/jo801124j
  • Han, B., Ren, C., & Wu, L. (2023). Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. ResearchGate. [https://www.researchgate.
  • Agarwal, V., et al. (2014). Enzymatic Reductive Dehalogenation Controls the Biosynthesis of Marine Bacterial Pyrroles. Journal of the American Chemical Society, 136(47), 16689-16696. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245009/
  • Čolić, V., et al. (2014). Experimental Aspects in Benchmarking of the Electrocatalytic Activity. ChemElectroChem, 1(10), 1613-1620. [https://scite.ai/reports/10.1002/celc.201402295
  • Garsany, Y., et al. (2010). Experimental Methods for Quantifying the Activity of Platinum Electrocatalysts for the Oxygen Reduction Reaction. Analytical Chemistry, 82(15), 6321–6328. [https://pubs.acs.org/doi/10.1021/ac1008272
  • Wikipedia contributors. (2024). Yield (chemistry). Wikipedia. [https://en.wikipedia.org/wiki/Yield_(chemistry)
  • Tyson, E. L., et al. (2014). Photocatalytic Dehalogenation of Vicinal Dibromo Compounds Utilizing Sexithiophene and Visible-Light Irradiation. ACS Catalysis, 4(11), 4091–4095. [https://pubs.acs.org/doi/10.1021/cs501254u
  • Bligaard, T., et al. (2016). Toward benchmarking in catalysis science: best practices, challenges, and opportunities. ACS Catalysis, 6(4), 2590–2602. [https://scite.ai/reports/10.
  • Zhang, G., et al. (2019). Reconsidering the Benchmarking Evaluation of Catalytic Activity in Oxygen Reduction Reaction. iScience, 22, 335-344. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6864197/
  • Sheldon, R. A. (2000). Yield, selectivity, and all that. ResearchGate. [https://www.researchgate.
  • Ragaini, V. (1997). Conversion, selectivity, yield in chemical reaction engineering, and its correlation with the reaction stoichiometry. La Chimica e l'Industria, 79, 69-72. [https://www.sciencedirect.com/science/article/pii/B9780128157329000020
  • Hoelderich, W. F. (2002). Measurement techniques in catalysis for mechanism development: kinetic, transient and in situ methods. In Catalysis (Vol. 16, pp. 1-47). Royal Society of Chemistry. [https://pubs.rsc.org/en/content/chapter/bk9780854042305-00001/978-0-85404-230-5
  • Fogler, H. S. (2025). Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. In Elements of Chemical Reaction Engineering. [https://scite.ai/reports/conversion-efficiency-selectivity-and-yield-in-the-chemical-industry-Nn9pL5wE
  • Hussain, A., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules, 26(23), 7380. [https://www.mdpi.com/1420-3049/26/23/7380
  • Gentry, E. C., et al. (2023). Photoredox-Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts. Angewandte Chemie International Edition, 62(42), e202309995. [https://pubmed.ncbi.nlm.nih.gov/37721034/
  • Agarwal, V., et al. (2017). Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. R Discovery. [https://discovery.researcher.life/article/enzymatic-halogenation-and-dehalogenation-reactions-pervasive-and-mechanistically-diverse/e0a0d0e0c0b0a0d0e0c0b0a0d0e0c0b0a0
  • An, Z., et al. (2023). Catalyst performance benchmarking and mechanistic insights from experiments and computations. ResearchGate. [https://www.researchgate.
  • Koudelakova, T., et al. (2013). Haloalkane dehalogenases: Biotechnological applications. Biotechnology Journal, 8(1), 32-45. [https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/biot.201100486
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 8-Bromooctanoic Acid: A Versatile Building Block for Chemical Synthesis. inno-pharmchem.com. [https://www.inno-pharmchem.com/blog/unlock-the-potential-of-8-bromooctanoic-acid-a-versatile-building-block-for-chemical-synthesis
  • Colell, J. F. P., et al. (2023). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/645b6b15d2fb5a034173d1f0
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Uses of 8-Bromooctanoic Acid. inno-pharmchem.com. [https://www.inno-pharmchem.com/blog/exploring-the-synthesis-and-uses-of-8-bromooctanoic-acid
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,8-Dibromooctanoic Acid

For Immediate Use by Laboratory Professionals As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is the cornerstone of reproducible and reliable research. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is the cornerstone of reproducible and reliable research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,8-dibromooctanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

5,8-Dibromooctanoic acid is a halogenated carboxylic acid. While a specific Safety Data Sheet (SDS) for the 5,8-isomer may not be readily available, we can infer its primary hazards from closely related structures, such as 8-bromooctanoic acid. The primary hazards are significant and demand respect.

Key Hazards:

  • Corrosivity: Based on data for analogous compounds, 5,8-dibromooctanoic acid is expected to be corrosive, causing severe skin burns and serious eye damage.[1] The carboxylic acid functional group contributes to its acidic and corrosive nature.

  • Toxicity: While specific toxicity data for 5,8-dibromooctanoic acid is limited, it should be handled as a potentially toxic substance.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have adverse effects on aquatic life.[2] Therefore, proper disposal is crucial to prevent environmental contamination.

Hazard Classification (Inferred)DescriptionGHS Pictogram
Skin Corrosion/IrritationCauses severe skin burns.[1]Corrosion
Serious Eye Damage/IrritationCauses serious eye damage.[1]Corrosion

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of 5,8-dibromooctanoic acid, a robust selection of personal protective equipment is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[3] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Spill Management: A Calm and Methodical Approach

In the event of a spill, immediate and correct action is critical to mitigate risks.

For Small Spills (Solid):

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Contain: Prevent the spread of the solid material.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Contact Emergency Services: Notify your institution's emergency response team or local hazardous material response unit.

  • Restrict Access: Prevent entry to the affected area.

Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 5,8-dibromooctanoic acid is that it must be treated as halogenated organic waste . It must not be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste". This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum).

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5,8-Dibromooctanoic acid"

    • The primary hazards (e.g., "Corrosive")

    • The date of accumulation

Step 2: Transferring the Waste

  • Location: All transfers of hazardous waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Procedure:

    • Carefully place the solid 5,8-dibromooctanoic acid into the designated halogenated waste container.

    • If the chemical is in a solution, it should be placed in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.

    • Seal the container securely.

Step 3: Disposal of Contaminated Materials

  • Any materials that have come into contact with 5,8-dibromooctanoic acid, such as gloves, weighing paper, and absorbent pads from spills, must also be disposed of in the designated halogenated waste container.

Step 4: Arranging for Pickup and Disposal

  • Contact your EHS Office: Follow your institution's specific procedures for hazardous waste pickup. Your Environmental Health and Safety (EHS) office will arrange for the waste to be collected by a licensed hazardous waste disposal company.

  • Ultimate Disposal Method: Halogenated organic waste is typically disposed of via high-temperature incineration at a specialized facility. This process is designed to break down the molecule into less harmful components and scrub any resulting acidic gases, such as hydrogen bromide.

Workflow for Safe Disposal of 5,8-Dibromooctanoic Acid

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal A Identify 5,8-Dibromooctanoic Acid for Disposal B Assess Hazards: - Corrosive - Halogenated Organic A->B C Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat B->C D Work in a Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Locate Designated 'Halogenated Organic Waste' Container D->E F Carefully Transfer Waste into Container E->F G Include Contaminated Materials (e.g., gloves, weigh paper) F->G H Securely Seal and Label Container G->H I Store Waste Container in a Designated Satellite Accumulation Area H->I Store for Pickup J Contact Environmental Health & Safety (EHS) for Waste Pickup I->J K EHS Arranges for Transport to a Licensed Disposal Facility J->K L Final Disposal via High-Temperature Incineration K->L

Caption: Workflow for the safe disposal of 5,8-dibromooctanoic acid.

Conclusion: A Commitment to Safety

The proper disposal of 5,8-dibromooctanoic acid is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to these procedures, you are actively contributing to a safe and sustainable research environment. Always consult your institution's specific waste management policies and your EHS department for any additional guidance.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5,8-Dibromooctanoic acid

Essential Safety and Operational Guide: Personal Protective Equipment and Handling Protocols for 5,8-Dibromooctanoic Acid As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guide: Personal Protective Equipment and Handling Protocols for 5,8-Dibromooctanoic Acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a system of applied chemistry. 5,8-Dibromooctanoic acid is a bifunctional halogenated aliphatic molecule utilized extensively in advanced organic synthesis and drug development. Handling this compound requires strict adherence to specialized safety protocols due to its dual hazard profile: the carboxylic acid moiety imparts severe corrosivity, capable of causing irreversible skin and eye damage, while the two alkyl bromide groups function as potent electrophilic alkylating agents, increasing systemic toxicity and skin sensitization risks[1].

This guide provides the causality behind each safety measure, ensuring your operational workflows are both scientifically sound and self-validating.

The PPE Matrix: Quantitative Specifications & Causality

Standard laboratory personal protective equipment (PPE) is insufficient for handling medium-chain halogenated carboxylic acids. The lipophilic 8-carbon chain acts as a non-polar solvent vehicle, allowing the corrosive carboxylic head to permeate standard woven fabrics and thin elastomers rapidly.

Table 1: Mandatory PPE Specifications for 5,8-Dibromooctanoic Acid

PPE ComponentMaterial / SpecificationBreakthrough TimeMechanistic Justification
Outer Gloves (Direct Contact) Butyl Rubber (12–15 mil)> 240 minsButyl rubber’s dense, cross-linked structure resists halogenated organic penetration. Required for direct handling[2].
Inner Gloves (Splash Guard) Nitrile Rubber (11 mil)~ 60 minsNitrile degrades under prolonged contact with haloacetic derivatives. Serves only as a secondary barrier[2].
Eye/Face Protection ANSI Z87.1 Goggles + 8-inch Face ShieldN/AProtects mucosal membranes from corrosive dust and highly reactive vapor generated during weighing[1].
Body Protection Tyvek® or Polyethylene-coated apronN/APrevents penetration of lipophilic brominated compounds. Standard cotton lab coats trap chemicals against the skin.
Respiratory NIOSH N100/P100 Particulate RespiratorN/AMandatory only if handling outside a certified fume hood to prevent inhalation of toxic, corrosive dust.

Gowning and Doffing: A Self-Validating Protocol

Safety protocols fail when they rely purely on human compliance without physical validation. The following gowning and doffing sequence is designed as a self-validating system to prevent cross-contamination.

Step-by-Step Gowning Workflow
  • Visual Integrity Check: Inflate the butyl rubber gloves manually and submerge them in water to check for micro-tears (bubbles indicate a failure).

  • Base Layer: Don the 11-mil inner nitrile gloves.

  • Body Shielding: Put on a standard lab coat, followed by the polyethylene-coated apron.

  • Primary Barrier: Don the outer butyl rubber gloves. Crucial Step: Pull the extended cuffs of the butyl gloves over the sleeves of the lab coat and apron to eliminate exposed wrists.

  • Facial Protection: Secure the tight-fitting goggles, followed by the face shield.

GowningWorkflow Start 1. Inspect PPE Integrity (Check for micro-tears) Inner 2. Don Inner Nitrile Gloves (11-mil Splash Protection) Start->Inner Body 3. Don Tyvek Apron (Over Standard Lab Coat) Inner->Body Outer 4. Don Outer Butyl Gloves (12-15 mil Direct Contact) Body->Outer Face 5. Don ANSI Z87.1 Goggles & 8-inch Face Shield Outer->Face Ready Ready for Fume Hood Operations Face->Ready

Figure 1: Sequential gowning workflow for high-hazard halogenated carboxylic acids.

Step-by-Step Doffing Workflow (Post-Operation)

Causality: Doffing is the highest-risk phase for dermal exposure. We neutralize the hazard before removing the barrier.

  • In-Situ Neutralization: While still wearing the butyl gloves, wash your gloved hands with a 10% Sodium Carbonate ( Na2​CO3​ ) solution. This neutralizes residual 5,8-dibromooctanoic acid into a harmless sodium salt.

  • Outer Glove Removal: Remove the butyl gloves and place them in the hood for decontamination.

  • Face/Body PPE Removal: Remove the face shield, goggles, and apron handling only the rear straps to avoid touching potentially contaminated front surfaces.

  • Inner Glove Removal: Peel the inner nitrile gloves off inside-out, trapping any microscopic contamination inside the glove matrix.

  • Final Wash: Wash bare hands immediately with soap and water.

Operational Handling & Experimental Workflow

When manipulating 5,8-dibromooctanoic acid, controlling static electricity and vapor containment is paramount.

Methodology for Weighing and Transfer:

  • Validate Containment: Before opening the reagent bottle, tape a 2-inch strip of tissue paper to the bottom of the fume hood sash. Self-Validation: If the tissue pulls inward continuously, the face velocity (target: 80–120 fpm) is sufficient to contain corrosive dust.

  • Static Control: Halogenated organic dust can adhere to synthetic surfaces via static charge. Wipe the exterior of the analytical balance and weighing boats with a static-dissipative cloth.

  • Weighing: Use a ceramic or PTFE-coated spatula. Avoid reactive metal spatulas (e.g., aluminum), as halogenated acids can slowly corrode them over time, introducing metal impurities into your synthesis.

  • Transfer: Transfer the pre-weighed solid into the reaction vessel inside the fume hood. Seal the vessel completely before transporting it to another workstation.

Spill Response & Disposal Plan

In the event of a spill, the chemical logic dictates that we must neutralize the corrosive acid moiety without triggering a violent exothermic reaction. Using strong bases (like Sodium Hydroxide) will generate excessive heat, potentially vaporizing the brominated compound.

Methodology for Spill Cleanup:

  • Assess and Isolate: If the spill is >50g or outside the fume hood, evacuate the lab and call Environmental Health and Safety (EHS). If <50g and contained within the hood, proceed with cleanup.

  • Endothermic Neutralization: Cover the spill entirely with solid Soda Ash ( Na2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ ). The evolution of CO2​ gas bubbles serves as a visual self-validation that the acid is actively being neutralized. Wait until bubbling ceases.

  • Mechanical Cleanup: Use non-sparking tools (e.g., a polypropylene dustpan and brush) to sweep up the neutralized matrix.

  • Disposal: Place the swept material, along with all contaminated absorbent pads, into a clearly labeled, sealable high-density polyethylene (HDPE) container designated for "Halogenated Organic Waste".

SpillResponse Spill Spill Detected: 5,8-Dibromooctanoic Acid Assess Assess Spill Size Spill->Assess Major Major Spill (>50g) Evacuate & Call EHS Assess->Major Yes Minor Minor Spill (<50g) Initiate Cleanup Assess->Minor No Neutralize Apply Solid Na2CO3 (Neutralize Acid) Minor->Neutralize Sweep Sweep with Non-Sparking Tools & Absorbents Neutralize->Sweep Dispose Transfer to Halogenated Waste Container Sweep->Dispose

Figure 2: Decision tree and procedural workflow for 5,8-Dibromooctanoic acid spill response.

References

  • Agilent Technologies. (2019). Safety Data Sheet: Haloacetic Acids Standard. Retrieved from[Link]

Sources

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